PknB-IN-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(hydroxymethyl)-2-[[2-hydroxy-3-(5-methyl-2,3-diphenylindol-1-yl)propyl]amino]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4/c1-20-12-13-25-24(14-20)26(21-8-4-2-5-9-21)27(22-10-6-3-7-11-22)30(25)16-23(34)15-29-28(17-31,18-32)19-33/h2-14,23,29,31-34H,15-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRABSVSVBDUTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC(CO)(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PknB-IN-2 Mechanism of Action in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a remarkable ability to persist within the human host, largely due to its complex regulatory networks. Among these, serine/threonine protein kinases (STPKs) play a pivotal role in signaling pathways that govern essential cellular processes. Protein kinase B (PknB) is an essential STPK in Mtb, making it a prime target for the development of novel anti-tubercular agents. This technical guide provides an in-depth overview of the mechanism of action of PknB-IN-2, a potent inhibitor of PknB.
PknB is a transmembrane protein with an intracellular kinase domain and an extracellular domain containing PASTA (penicillin-binding protein and serine/threonine kinase-associated) motifs.[1] It is crucially involved in regulating cell division, morphology, and peptidoglycan synthesis.[2][3] Depletion or inhibition of PknB leads to defects in these processes and ultimately results in bacterial cell death, highlighting its essentiality for Mtb survival.[1] this compound has emerged as a promising inhibitor that targets the ATP-binding site of the PknB kinase domain.
Quantitative Data on this compound
The inhibitory activity of this compound has been characterized by both biochemical and microbiological assays. The following table summarizes the key quantitative data.
| Parameter | Value | Description | Reference |
| IC50 | 12.1 µM | The half maximal inhibitory concentration against PknB in a biochemical kinase assay. This value represents the concentration of this compound required to inhibit 50% of the PknB kinase activity in vitro. | |
| MIC | 6.2 µg/mL | The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis H37Rv strain in vitro. This value reflects the compound's potency at the whole-cell level. |
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the PknB kinase domain.[4][5] By binding to the ATP-binding pocket, it prevents the phosphorylation of PknB's downstream substrates. This disruption of the PknB signaling cascade leads to the observed anti-mycobacterial effects.
The primary mechanism of action can be summarized as follows:
-
Inhibition of PknB Autophosphorylation: PknB activation requires autophosphorylation on key threonine residues within its activation loop.[6] this compound blocks this initial activation step.
-
Blockade of Substrate Phosphorylation: The inhibition of PknB's kinase activity prevents the phosphorylation of crucial substrates involved in cell division and cell wall synthesis. Key substrates of PknB include Wag31, a protein involved in polar growth, and PBPA, a penicillin-binding protein essential for cell division.[7]
-
Disruption of Cell Division and Morphology: The lack of phosphorylation of key substrates like Wag31 and PBPA leads to dysregulation of peptidoglycan synthesis and cell division. This results in morphological abnormalities, such as cell shortening, and ultimately inhibits bacterial replication.[3]
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
PknB Signaling Pathway in M. tuberculosis
Caption: PknB signaling cascade in M. tuberculosis.
Experimental Workflow for this compound Evaluation
References
- 1. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pedro Alzari - PknA/PknB in mycobacterial cell division - Research - Institut Pasteur [research.pasteur.fr]
- 3. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of PknB in complex with mitoxantrone, an ATP-competitive inhibitor, suggests a mode of protein kinase regulation in mycobacteria. - Research - Institut Pasteur [research.pasteur.fr]
- 5. The structure of PknB in complex with mitoxantrone, an ATP-competitive inhibitor, suggests a mode of protein kinase regulation in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auto-activation mechanism of the Mycobacterium tuberculosis PknB receptor Ser/Thr kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
PknB-IN-2: A Selective Inhibitor of the Essential Mycobacterium tuberculosis Serine/Threonine Kinase PknB
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein kinase B (PknB) is an essential serine/threonine protein kinase in Mycobacterium tuberculosis (Mtb), playing a pivotal role in regulating fundamental cellular processes, including cell growth, division, and the synthesis of the unique mycobacterial cell wall. Its essentiality and structural divergence from human kinases have positioned PknB as a promising target for the development of novel anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of PknB-IN-2, an indole-derived selective inhibitor of PknB. We present its quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its place within the PknB signaling pathway. This document is intended to serve as a valuable resource for researchers in academia and industry who are actively engaged in the discovery and development of new anti-tubercular agents.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This underscores the urgent need for novel therapeutic strategies that target previously unexploited vulnerabilities in the pathogen. The bacterial serine/threonine protein kinases (STPKs), which were once thought to be exclusive to eukaryotes, have emerged as a critical class of regulatory enzymes in bacteria, and Mtb possesses a repertoire of 11 such kinases.
Among these, PknB stands out as an essential transmembrane protein that is indispensable for the viability of Mtb.[1][2] PknB is involved in a complex signaling network that governs cell morphology and the biosynthesis of peptidoglycan, a crucial component of the mycobacterial cell wall.[3][4] The kinase domain of PknB shares structural homology with eukaryotic kinases, yet sufficient differences in the active site and regulatory domains offer a window for the development of selective inhibitors.[5]
This compound, an indole (B1671886) derivative, has been identified as a selective inhibitor of Mtb PknB.[6] This guide provides an in-depth analysis of this compound, its inhibitory properties, and the experimental methodologies used for its evaluation, with the goal of facilitating further research and development in this promising area of anti-TB drug discovery.
This compound: Quantitative Data
This compound (also referred to as compound 10 in some literature) is an indole-based small molecule that has demonstrated inhibitory activity against Mtb PknB and the growth of the Mtb H37Rv strain.[6] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| PknB Inhibition (IC50) | 12.1 μM | [6] |
| Mtb H37Rv Growth Inhibition (MIC) | 6.2 µg/mL | [6] |
Table 1: Quantitative Inhibitory Data for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are intended to provide a practical guide for researchers seeking to replicate or build upon these findings.
Synthesis of this compound (General Method for Indole Derivatives)
While the specific synthesis of this compound is not detailed in the primary literature, as it was identified from a commercial library, a general method for the synthesis of functionalized indole derivatives, which can be adapted, is the Fischer indole synthesis.
Materials:
-
Appropriately substituted phenylhydrazine (B124118)
-
A suitable ketone or aldehyde
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids)
-
Anhydrous solvent (e.g., toluene, ethanol)
Procedure:
-
The substituted phenylhydrazine and the ketone/aldehyde are mixed in a suitable solvent.
-
An acid catalyst is added to the mixture.
-
The reaction is heated under reflux for a period ranging from a few hours to overnight, with monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with a base (e.g., sodium bicarbonate solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired indole derivative.
In Vitro PknB Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against Mtb PknB using a luciferase-based ATP detection assay.
Materials:
-
Recombinant Mtb PknB kinase domain
-
Substrate (e.g., GarA)
-
ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35)
-
This compound (or other test compounds) dissolved in DMSO
-
Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
In a 96-well plate, add the diluted this compound, recombinant PknB, and the substrate GarA.
-
Initiate the kinase reaction by adding ATP to a final concentration near the Km for PknB.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luciferase-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
This protocol details the broth microdilution method for determining the MIC of this compound against M. tuberculosis H37Rv, using resazurin (B115843) as a cell viability indicator.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
This compound dissolved in DMSO
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
96-well microtiter plates
Procedure:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial culture to a McFarland standard of 0.5.
-
Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with the prepared bacterial suspension. Include a drug-free growth control and a sterile control well.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin from blue (no growth) to pink (growth).
Signaling Pathways and Experimental Workflows
The PknB Signaling Pathway
PknB is a transmembrane kinase with an extracellular domain that is thought to sense signals related to cell wall metabolism, and an intracellular kinase domain that phosphorylates downstream substrates.[7][8] The activation of PknB is believed to occur through dimerization and subsequent autophosphorylation of its activation loop.[1] Once activated, PknB phosphorylates a number of key substrates involved in cell division and cell wall synthesis, thereby regulating these essential processes.
Caption: The PknB signaling pathway in M. tuberculosis.
Experimental Workflow for PknB Inhibitor Characterization
The discovery and characterization of a novel PknB inhibitor like this compound follows a logical progression of experiments, from initial identification to cellular and potentially in vivo evaluation.
Caption: Experimental workflow for PknB inhibitor characterization.
Conclusion
This compound represents a promising starting point for the development of a new class of anti-tubercular drugs targeting the essential serine/threonine kinase PknB. Its demonstrated activity against both the isolated enzyme and the whole Mtb pathogen warrants further investigation. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to advance the study of this compound and other PknB inhibitors. Future work should focus on optimizing the potency and selectivity of this compound series, elucidating its precise mechanism of action through structural and kinetic studies, and evaluating its efficacy in preclinical models of tuberculosis. The continued exploration of PknB inhibitors holds significant promise for the development of novel and effective treatments to combat the global threat of tuberculosis.
References
- 1. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Interaction of PknB-IN-2 with the Kinase Domain of Mycobacterium tuberculosis PknB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinase B (PknB) is an essential serine/threonine protein kinase in Mycobacterium tuberculosis (Mtb), playing a pivotal role in regulating cell growth, division, and peptidoglycan synthesis. Its critical function for mycobacterial viability makes it a prime target for the development of novel anti-tuberculosis therapeutics. This technical guide provides an in-depth analysis of the binding of a specific inhibitor, PknB-IN-2, to the PknB kinase domain. While a co-crystal structure of PknB with this compound is not publicly available, this document synthesizes existing structural and functional data to infer the binding site and mechanism of action. We present quantitative data for this compound, detail relevant experimental protocols, and visualize the PknB signaling pathway to provide a comprehensive resource for researchers in the field.
Introduction to PknB and the Inhibitor this compound
PknB is a transmembrane protein with an N-terminal intracellular kinase domain and a C-terminal extracellular domain containing penicillin-binding protein and serine/threonine kinase associated (PASTA) domains.[1] The kinase domain is responsible for phosphorylating downstream substrates, thereby regulating essential cellular processes. The PASTA domains are thought to bind to peptidoglycan fragments, a mechanism that may signal the state of the cell wall to the intracellular kinase domain, leading to the regulation of cell growth and division.[2]
This compound is a small molecule inhibitor of Mtb PknB. Its activity has been demonstrated through its inhibitory concentration against the purified enzyme and its minimum inhibitory concentration against live Mtb cultures.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (PknB) | 12.1 µM | [3] |
| MIC (M. tuberculosis H37Rv) | 6.2 µg/mL | [3] |
The PknB Kinase Domain: The Target of this compound
The kinase domain of PknB adopts a canonical two-lobed structure typical of eukaryotic-like serine/threonine kinases. The N-terminal lobe is primarily composed of β-sheets and contains the ATP-binding site, while the C-terminal lobe is predominantly α-helical and is involved in substrate binding and catalysis.[4][5]
The ATP-Binding Pocket: The Inferred Binding Site of this compound
Based on the mechanism of action of similar kinase inhibitors and the available structural information for PknB in complex with other ATP-competitive inhibitors, it is highly probable that this compound binds within the ATP-binding pocket located at the interface of the N- and C-lobes of the kinase domain.
Key residues that form this pocket and are likely to be involved in the binding of ATP-competitive inhibitors include:
-
Hinge Region: Residues connecting the N- and C-lobes that form hydrogen bonds with the adenine (B156593) ring of ATP.
-
Hydrophobic Regions: Pockets that accommodate the ribose and tri-phosphate groups of ATP.
-
Gatekeeper Residue: A residue that controls access to a deeper hydrophobic pocket.
While the precise interactions of this compound with these residues are unknown without a co-crystal structure, it is expected to form a network of hydrogen bonds and hydrophobic interactions within this pocket to achieve its inhibitory effect.
PknB Signaling Pathway
PknB is a central hub in a complex signaling network that governs cell morphology and growth in Mycobacterium tuberculosis. The following diagram illustrates the key components of the PknB signaling pathway.
This pathway is initiated by the binding of peptidoglycan fragments to the extracellular PASTA domains of PknB, leading to the activation of its intracellular kinase domain.[2] The activated kinase then phosphorylates a number of downstream substrates, including Wag31, which is involved in cell division and shape determination,[6] GarA, a regulator of peptidoglycan synthesis, and Lsr2, a nucleoid-associated protein that influences gene expression.[7] this compound is believed to inhibit the kinase activity of PknB, thereby disrupting these critical cellular processes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of PknB inhibitors. While these are generalized protocols, they can be adapted for the specific investigation of this compound.
In Vitro PknB Kinase Inhibition Assay (IC50 Determination)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against PknB using a radiometric assay.
Materials:
-
Purified recombinant PknB kinase domain
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-33P]ATP
-
This compound or other test inhibitors
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the purified PknB kinase domain, MBP, and the diluted this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 10% TCA to remove unincorporated [γ-33P]ATP.
-
Air dry the P81 paper and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a powerful technique to measure the real-time binding kinetics (kon and koff) and affinity (Kd) of an inhibitor to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant PknB kinase domain
-
This compound or other test inhibitors
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the purified PknB kinase domain onto the CM5 sensor chip surface via amine coupling.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor surface to monitor the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.
Conclusion
This compound represents a promising starting point for the development of novel anti-tuberculosis drugs targeting the essential PknB kinase. While direct structural evidence of its binding mode is currently lacking, this guide provides a comprehensive overview of its likely target site within the PknB kinase domain, its known inhibitory activities, and the broader signaling context in which it acts. The detailed experimental protocols offer a roadmap for further investigation into the precise mechanism of action and for the characterization of this and other PknB inhibitors. Future studies, particularly those aimed at obtaining a co-crystal structure of PknB and this compound, will be invaluable in guiding the rational design of more potent and selective next-generation inhibitors.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure of Mycobacterium tuberculosis PknB supports a universal activation mechanism for Ser/Thr protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of the catalytic domain of the PknB serine/threonine kinase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of PknB in Mycobacterial Cell Division and Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Serine/Threonine Protein Kinase B (PknB) is a critical enzyme in Mycobacterium tuberculosis and other mycobacterial species, playing an indispensable role in cell division, growth, and the maintenance of cell morphology.[1][2] Its essentiality for mycobacterial viability has positioned it as a promising target for the development of novel anti-mycobacterial agents.[1][3][4] This technical guide provides an in-depth overview of the function of PknB, its signaling pathways, and the experimental methodologies used to investigate its role.
PknB is a transmembrane protein with an intracellular kinase domain and an extracellular region containing PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) domains.[2][5] This structure allows PknB to sense the extracellular environment, specifically peptidoglycan fragments, and transduce signals to regulate intracellular processes.[6][7] The kinase is part of a highly conserved operon that includes genes involved in cell shape determination and peptidoglycan synthesis, such as rodA and pbpA, further highlighting its central role in these processes.[1][8]
Depletion or overexpression of PknB leads to significant morphological changes, including cell elongation or bulging, and ultimately results in cell death, underscoring the stringent regulation required for its function.[2][9] This guide will delve into the molecular mechanisms by which PknB exerts its control over mycobacterial physiology.
PknB Signaling Pathways
PknB is a central node in a complex signaling network that governs mycobacterial cell growth and division. Its activation is thought to be triggered by the binding of peptidoglycan fragments to its extracellular PASTA domains, leading to dimerization and autophosphorylation of the intracellular kinase domain.[6][8] Once activated, PknB phosphorylates a variety of downstream substrates on threonine and, to a lesser extent, serine residues, thereby modulating their activity and influencing key cellular processes.[5]
Key Substrates and Their Functions:
-
Wag31 (DivIVA): An essential protein that localizes to the cell poles and division septum. Phosphorylation of Wag31 by PknB is crucial for maintaining proper cell shape and regulating polar growth.[9]
-
PBPA: A penicillin-binding protein required for cell division. PknB phosphorylates PBPA, and this modification is likely involved in regulating septal peptidoglycan biosynthesis.[10]
-
GarA: A forkhead-associated (FHA) domain-containing protein. PknB-mediated phosphorylation of GarA is thought to play a role in metabolic regulation.[1]
-
Lsr2: A global transcriptional regulator. Phosphorylation of Lsr2 by PknB at threonine 112 controls its DNA binding activity, thereby influencing the expression of genes required for adaptation to stressful environments.[11]
-
CwlM: A protein that stimulates the biosynthesis of peptidoglycan precursors. PknB phosphorylation of CwlM is critical for regulating cell wall synthesis.[11]
-
MviN (MurJ): A lipid II flippase involved in translocating peptidoglycan precursors across the cell membrane. PknB-mediated phosphorylation of MviN is implicated in the regulation of peptidoglycan biosynthesis.[12]
The interplay between PknB and its substrates forms a regulatory network that ensures the coordinated progression of cell wall synthesis, cell elongation, and septation.
Caption: PknB signaling pathway in mycobacteria.
Quantitative Data on PknB Activity and Inhibition
The study of PknB has generated valuable quantitative data that is crucial for understanding its enzymatic activity and for the development of inhibitors.
| Parameter | Value | Compound/Substrate | Organism | Reference |
| Inhibitor IC50 | ||||
| 96 ± 7 nM | K-252-a | M. tuberculosis PknB (in vitro) | [1] | |
| 106 ± 6 nM | K-252-b | M. tuberculosis PknB (in vitro) | [1] | |
| 0.6 ± 0.05 µM | Staurosporine | M. tuberculosis PknB (in vitro) | [1] | |
| Inhibitor MIC | ||||
| 5 - 20 µM | K-252-a | Various mycobacterial strains | [1] | |
| Kinetic Parameters | ||||
| Km for ATP | 1.5 µM | ATP | M. tuberculosis PknB (in vitro) | [3] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of PknB. Below are protocols for key experiments.
In Vitro PknB Kinase Assay (Radioactive)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by PknB.
Materials:
-
Purified recombinant PknB
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific substrate like GarA)
-
Kinase buffer (50 mM HEPES pH 7.0, 1 mM DTT, 0.01% Brij35, 5% glycerol, 2 mM MnCl2)[13]
-
ATP solution (0.1 mM ATP containing 1 µCi of [γ-33P]ATP or [γ-32P]ATP)[13][14]
-
P81 phosphocellulose paper
-
Phosphorimager system
Procedure:
-
Prepare the reaction mixture in a final volume of 15-20 µL containing kinase buffer, purified PknB, and the substrate.[3][13][14]
-
Incubate the reaction at 30°C or room temperature for a defined period (e.g., 20-30 minutes).[3][13][14]
-
Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper to remove unincorporated radiolabeled ATP.
-
Visualize and quantify the incorporated radioactivity using a phosphorimager.[3]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. A Comprehensive Study of the Interaction between Peptidoglycan Fragments and the Extracellular Domain of Mycobacterium tuberculosis Ser/Thr Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Study of the Interaction between Peptidoglycan Fragments and the Extracellular Domain of Mycobacterium tuberculosis Ser/Thr Kinase PknB | Semantic Scholar [semanticscholar.org]
- 8. Pedro Alzari - PknA/PknB in mycobacterial cell division - Research - Institut Pasteur [research.pasteur.fr]
- 9. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The serine/threonine kinase PknB of Mycobacterium tuberculosis phosphorylates PBPA, a penicillin-binding protein required for cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression and Characterization of the Mycobacterium tuberculosis Serine/Threonine Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
PknB-IN-2: A Technical Guide to its Inhibition of PknB Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PknB-IN-2, a small molecule inhibitor of the Mycobacterium tuberculosis protein kinase B (PknB). PknB is an essential serine/threonine protein kinase that plays a critical role in regulating cell division, cell wall synthesis, and overall growth of M. tuberculosis, making it a prime target for novel anti-tuberculosis drug development. This document details the effects of this compound on the autophosphorylation of PknB, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
This compound: Inhibition of a Key Mycobacterial Regulator
PknB, like many eukaryotic protein kinases, is activated through autophosphorylation of specific residues within its activation loop. This process is a critical step in the signaling cascade that governs fundamental cellular processes in M. tuberculosis. This compound has been identified as an inhibitor of PknB's kinase activity, thereby impeding these vital functions.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through various biochemical and microbiological assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Description | Reference |
| IC50 | 12.1 μM | The half maximal inhibitory concentration of this compound against PknB kinase activity in vitro. | [1] |
| MIC | 6.2 µg/mL | The minimum inhibitory concentration of this compound required to inhibit the growth of M. tuberculosis H37Rv strain. | [1] |
Mechanism of Action: Inhibition of PknB Autophosphorylation
The primary mechanism through which this compound exerts its effect is by inhibiting the autophosphorylation of PknB. By binding to the kinase domain, likely in an ATP-competitive manner, this compound prevents the transfer of a phosphate (B84403) group from ATP to the serine and threonine residues in the activation loop of PknB. This lack of autophosphorylation locks PknB in an inactive state, preventing it from phosphorylating its downstream substrates and disrupting the signaling pathways it controls.
Figure 1: PknB Signaling Pathway.
Figure 2: Mechanism of this compound Inhibition.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the interaction between this compound and PknB.
In Vitro PknB Autophosphorylation Kinase Assay (Radioactive)
This assay measures the autophosphorylation activity of PknB by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
Materials:
-
Purified recombinant PknB
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)[2]
-
[γ-³²P]ATP
-
Cold ATP
-
This compound (dissolved in DMSO)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager screen and cassette
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing PknB (e.g., 1 µg) in kinase reaction buffer.[2]
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final concentration of ATP should be around the Km for PknB, if known).[2]
-
Incubate the reaction at 30°C or 37°C for a predetermined time (e.g., 30 minutes).[2]
-
Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.[2]
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Visualize the radiolabeled PknB bands using a phosphorimager.
-
For quantitative analysis, excise the PknB bands from the gel and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (PknB), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Highly purified recombinant PknB
-
This compound
-
Identical, degassed buffer for both protein and inhibitor (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
ITC instrument
Procedure:
-
Thoroughly dialyze the purified PknB against the ITC buffer. Dissolve this compound in the same final dialysis buffer. Ensure the DMSO concentration is identical in both the cell and syringe solutions to minimize heats of dilution.[3]
-
Degas both the PknB and this compound solutions.
-
Load the PknB solution (e.g., 10-50 µM) into the sample cell of the calorimeter.[3]
-
Load the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.[3]
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume and spacing.[4]
-
Perform an initial small injection to remove any air from the syringe tip, followed by a series of injections of this compound into the PknB solution.
-
Record the heat changes after each injection.
-
Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm to determine the thermodynamic parameters of the interaction.
LC-MS/MS-based Phosphoproteomics
This powerful technique can be used to identify and quantify the specific autophosphorylation sites on PknB that are affected by this compound treatment.
Materials:
-
M. tuberculosis culture or purified PknB
-
This compound
-
Lysis buffer
-
DTT and iodoacetamide
-
Trypsin
-
Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-NTA beads)[5]
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Treat M. tuberculosis cultures or purified PknB with this compound or a vehicle control. Lyse the cells or terminate the in vitro reaction and extract the proteins.
-
Protein Digestion: Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide. Digest the proteins into peptides using trypsin.[6]
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using TiO₂ or Fe-NTA affinity chromatography.[5]
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer. The mass spectrometer will sequence the peptides and identify the location of the phosphate groups.[6][7]
-
Data Analysis: Use specialized software to identify the phosphopeptides and quantify the relative abundance of each phosphosite in the this compound-treated versus the control samples. This will reveal which autophosphorylation sites are inhibited by the compound.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the effects of this compound on PknB autophosphorylation.
Figure 3: Experimental Workflow for this compound Characterization.
Conclusion
This compound serves as a valuable chemical probe for studying the function of PknB in Mycobacterium tuberculosis. Its ability to inhibit the essential autophosphorylation step highlights a key vulnerability in the kinase's activation mechanism. The data and protocols presented in this guide provide a framework for researchers to further investigate this compound and to discover and characterize new inhibitors of PknB, contributing to the development of novel therapeutics to combat tuberculosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. Phosphoproteomic Approaches to Discover Novel Substrates of Mycobacterial Ser/Thr Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoproteomics analysis of a clinical Mycobacterium tuberculosis Beijing isolate: expanding the mycobacterial phosphoproteome catalog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the PknB Signaling Pathway in Mycobacterium tuberculosis Pathogenesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycobacterium tuberculosis (M. tuberculosis), the etiological agent of tuberculosis (TB), employs sophisticated signal transduction systems to adapt to the hostile host environment and sustain its growth. Among these, the eukaryotic-like serine/threonine protein kinases (STPKs) are pivotal. This guide focuses on Protein Kinase B (PknB), a transmembrane STPK that is indispensable for the viability of M. tuberculosis.[1][2] PknB acts as a master regulator, controlling fundamental processes such as cell division, morphology, and metabolism through a complex signaling network.[3][4] Its essentiality for the pathogen, coupled with structural divergence from human kinases, establishes PknB as a high-priority target for novel anti-tubercular drug development.[5][6] This document provides a detailed overview of the PknB structure, its activation mechanism, downstream signaling pathways, key substrates, and its role in pathogenesis. Furthermore, it includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
PknB: Molecular Architecture and Activation Mechanism
PknB is a receptor-like transmembrane protein, structurally and functionally analogous to eukaryotic STPKs.[1][7] Its architecture is modular, comprising distinct domains that are crucial for its function.[3][8]
-
Extracellular Domain: Contains four PASTA (Penicillin-Binding Protein and Serine/Threonine Kinase Associated) domains.[3] These domains are proposed to bind fragments of peptidoglycan (PGN), sensing the state of cell wall synthesis and transmitting this information across the membrane.[9] All four PASTA domains are essential for PknB function in virulent M. tuberculosis.[3]
-
Transmembrane Domain: A single alpha-helical segment that anchors the protein to the mycobacterial cell membrane.[10]
-
Intracellular Kinase Domain (KD): This domain harbors the catalytic activity. It shares the conserved two-lobed structure of eukaryotic kinases, with an N-terminal lobe for ATP binding and a C-terminal lobe for substrate interaction.[3][7]
Activation of PknB is a multi-step process initiated by an extracellular signal, leading to kinase dimerization and subsequent autophosphorylation.
-
Ligand Sensing: The extracellular PASTA domains are thought to recognize and bind to uncrosslinked PGN precursors, signaling a need for cell wall synthesis or remodeling.[9]
-
Dimerization: Ligand binding promotes the dimerization of PknB molecules. The intracellular kinase domains form both "back-to-back" and "front-to-front" dimers, a conformation essential for kinase activation through an allosteric mechanism.[3][11]
-
Trans-Autophosphorylation: Within the dimer, one kinase domain phosphorylates the other in trans on specific threonine residues (homologous to regulatory phospho-acceptors in eukaryotic kinases) within a region known as the activation loop.[7][12][13] This phosphorylation event stabilizes the active conformation of the kinase domain, dramatically increasing its catalytic activity towards downstream substrates.[12]
Caption: Diagram illustrating the activation cascade of PknB upon sensing peptidoglycan fragments.
The PknB Signaling Network in M. tuberculosis Pathogenesis
Once activated, PknB phosphorylates a suite of downstream protein substrates, thereby regulating a wide array of essential cellular processes. The PknB signaling network is central to coordinating cell growth, division, and metabolic adaptation. Depletion or overexpression of PknB leads to severe morphological defects and ultimately, cell death.[2][3]
Caption: Core PknB signaling pathways regulating essential processes in M. tuberculosis.
Key Substrates and Their Functions:
-
Regulation of Cell Division and Peptidoglycan (PG) Synthesis: PknB is a master regulator of cell wall biosynthesis and division. It phosphorylates several key proteins that localize to the division septum and poles.
-
PBPA: A penicillin-binding protein required for cell division. PknB-mediated phosphorylation of PBPA on residues T362 and T437 is crucial for its function in septal PG biosynthesis.[14]
-
Wag31 (DivIVA): An essential protein that localizes to the cell poles and is involved in determining cell shape. PknA and PknB both phosphorylate Wag31, coordinating cell elongation and division.[15][16]
-
CwlM: Identified as a major and essential substrate of PknB.[17] PknB phosphorylates the cytoplasmic form of CwlM, which in turn interacts with the FHA-domain protein FhaA. A non-phosphorylated, membrane-associated form of CwlM interacts with MurJ (MviN), the predicted flippase for Lipid II (the PGN precursor). This suggests PknB coordinates PG precursor transport with its polymerization.[17]
-
-
Metabolic Regulation:
-
Transcriptional Regulation:
-
Lsr2: A nucleoid-associated protein that acts as a global transcriptional regulator. PknB phosphorylates Lsr2 at threonine 112, and this modification is important for normal Mtb growth, suggesting PknB directly influences gene expression to adapt to different conditions.[18]
-
-
Kinase Crosstalk:
Quantitative Data Summary
Quantitative analysis of PknB activity and its inhibition is critical for drug development.
Table 1: Inhibitors of M. tuberculosis PknB Kinase Activity
| Inhibitor | Class | In Vitro IC₅₀ | M. tuberculosis MIC | Reference(s) |
|---|---|---|---|---|
| Staurosporine | Indole carbazole | Sub-micromolar | Micromolar range | [1] |
| K-252a / K-252b | Indole carbazole | Sub-micromolar | Micromolar range | [1] |
| Mitoxantrone | Anthracenedione | Sub-micromolar | ~12.5 µg/mL | [19] |
| GSK690693 | Imidazopyridine | Sub-micromolar | No significant activity | [19] |
| H-7 | Isoquinolinesulfonyl | Micromolar | >100 µM |[19] |
Table 2: Validated PknB Substrates and Phosphorylation Sites
| Substrate | Protein Function | Phosphorylation Site(s) | Downstream Effect | Reference(s) |
|---|---|---|---|---|
| PknB | Autophosphorylation | Multiple Thr in activation loop | Kinase activation | [7][12] |
| PBPA | Penicillin-Binding Protein | T362, T437 | Regulates septal peptidoglycan synthesis | [14] |
| CwlM | Peptidoglycan synthesis regulator | Multiple | Coordinates PG precursor transport and polymerization | [17] |
| GarA | Metabolic regulator | Threonine | Regulation of the TCA cycle | [1][5] |
| Lsr2 | Global transcriptional regulator | T112 | Controls gene expression required for growth | [18] |
| Wag31 | Cell division/shape determinant | Threonine | Regulation of cell shape |[15][16] |
Table 3: PknB Kinase Activity Parameters
| Parameter | Value | Conditions | Reference(s) |
|---|
| Km for ATP | 1.5 µM | In vitro kinase assay with GarA substrate |[5] |
PknB as a Therapeutic Target
The development of new drugs is critical to combat the rise of multi-drug resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). PknB represents a highly attractive target for therapeutic intervention for several key reasons.
-
Essentiality: PknB is essential for the growth and viability of M. tuberculosis both in vitro and during infection in a host.[1][3][8] Inhibition of PknB leads to bacterial death.
-
Divergence from Host Kinases: The PknB kinase domain has less than 30% sequence identity with eukaryotic kinases, suggesting that specific inhibitors can be developed with minimal off-target effects on the human host.[5]
-
Multi-pathway Regulation: As PknB controls multiple essential pathways (cell division, metabolism), its inhibition is likely to have a potent bactericidal effect and may be less prone to resistance development through single-point mutations.
Numerous screening efforts have identified compounds that inhibit PknB in vitro, although achieving potent whole-cell activity remains a challenge, likely due to the formidable mycobacterial cell wall limiting compound permeability.[5]
Caption: Logical flow demonstrating the rationale for targeting PknB for TB drug development.
Key Experimental Protocols
In Vitro Kinase Assay for PknB Activity
This protocol is adapted from methodologies used to measure both autophosphorylation and the phosphorylation of a substrate (trans-phosphorylation).[1][5][12][20]
Materials:
-
Purified, dephosphorylated PknB kinase domain (wild-type or mutant).
-
Substrate protein (e.g., purified GarA or Myelin Basic Protein [MBP]).
-
Kinase Buffer: 20-50 mM HEPES or Tris-HCl (pH 7.0-7.5), 1 mM DTT, 2-5 mM MnCl₂, 0.1 mM MgCl₂, 25 mM NaCl, 5% glycerol.
-
ATP solution: 50-100 µM ATP.
-
Radioactive ATP: [γ-³²P]ATP or [γ-³³P]ATP (0.2-1 µCi/µl).
-
SDS-PAGE loading buffer with 20 mM EDTA (to stop the reaction).
-
SDS-PAGE gels, electrophoresis equipment, and autoradiography supplies.
Procedure:
-
Enzyme Preparation: PknB kinase domains are typically expressed in E. coli and purified. To measure initial activation, the purified kinase must be completely dephosphorylated using a phosphatase like PstP, followed by re-purification (e.g., via Ni-NTA chromatography).[12]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice.
-
For autophosphorylation : Add 2 µM of dephosphorylated PknB KD to the kinase buffer.
-
For trans-phosphorylation : Add 500 nM of active PknB KD and 1 mg/ml of substrate (e.g., GarA) to the kinase buffer.[12]
-
-
Initiate Reaction: Transfer tubes to 25-30°C. Start the reaction by adding the ATP solution containing the radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction for a defined period (e.g., 15-30 minutes). For time-course experiments, aliquots are taken at various time points.
-
Stop Reaction: Terminate the reaction by adding an equal volume of SDS-PAGE loading buffer containing EDTA. Heat the samples at 95-100°C for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel.
-
Expose the dried gel to an autoradiography film or a phosphor screen to visualize the incorporated radiolabel. The intensity of the band corresponding to PknB (autophosphorylation) or the substrate (trans-phosphorylation) is proportional to kinase activity.
-
Phosphoproteomic Workflow for Substrate Identification
This workflow outlines the general steps to identify physiological substrates of PknB by comparing the phosphoproteomes of cells with and without active PknB.[17][21]
Caption: A typical experimental workflow for the identification of PknB substrates using quantitative phosphoproteomics.
Protocol Outline:
-
Cell Culture: Grow the M. tuberculosis wild-type strain and a PknB conditional mutant (or a strain treated with a specific PknB inhibitor) to the desired growth phase (e.g., exponential phase).[21]
-
Protein Extraction: Harvest and lyse the bacterial cells. Extract total protein and digest into peptides using trypsin.
-
Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, an enrichment step is crucial. This is commonly achieved using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).[21]
-
Mass Spectrometry: Analyze the enriched peptide fractions using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and pinpoint the exact sites of phosphorylation. By quantitatively comparing the abundance of specific phosphopeptides between the wild-type and PknB-deficient samples, one can identify peptides whose phosphorylation is dependent on PknB, thus revealing novel substrates.[21][22]
Conclusion and Future Perspectives
The PknB signaling pathway is a cornerstone of M. tuberculosis physiology, acting as a central hub that integrates signals related to cell wall integrity with the core machinery of cell growth, division, and metabolism. Its essential nature and divergence from host kinases make it an outstanding target for novel therapeutics. While significant progress has been made in identifying its structure, activation mechanism, and key substrates, several areas warrant further investigation:
-
Signal Perception: The precise nature of the PGN fragments or other ligands that bind to the PASTA domains in vivo needs to be definitively characterized.
-
Complete Substrate Profiling: While key substrates are known, a complete and dynamic map of the PknB phosphoproteome under various host-relevant conditions (e.g., hypoxia, nutrient starvation, antibiotic stress) will provide a deeper understanding of its regulatory scope.
-
Inhibitor Development: A concerted effort in medicinal chemistry is required to translate potent in vitro PknB inhibitors into compounds with strong whole-cell activity and favorable pharmacological properties, overcoming the permeability barrier of the mycobacterial cell envelope.
Continued research into the PknB signaling network will not only unravel fundamental aspects of mycobacterial biology but will also pave the way for innovative strategies to combat the global threat of tuberculosis.
References
- 1. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility | PLOS Pathogens [journals.plos.org]
- 5. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure of Mycobacterium tuberculosis PknB supports a universal activation mechanism for Ser/Thr protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Expression and Characterization of the Mycobacterium tuberculosis Serine/Threonine Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric activation mechanism of the Mycobacterium tuberculosis receptor Ser/Thr protein kinase, PknB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Auto-activation mechanism of the Mycobacterium tuberculosis PknB receptor Ser/Thr kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling mechanisms of the Mycobacterium tuberculosis receptor Ser/Thr protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The serine/threonine kinase PknB of Mycobacterium tuberculosis phosphorylates PBPA, a penicillin-binding protein required for cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. PXD009239 - Two faces of an essential PknB substrate in mycobacteria - OmicsDI [omicsdi.org]
- 18. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. Phosphoproteomic Approaches to Discover Novel Substrates of Mycobacterial Ser/Thr Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphoproteomics analysis of a clinical Mycobacterium tuberculosis Beijing isolate: expanding the mycobacterial phosphoproteome catalog - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Mycobacterial Life: A Technical Guide to the Essentiality of PknB
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical role of the serine/threonine-protein kinase, PknB, in the survival of mycobacteria, both in laboratory settings (in vitro) and within a host organism (in vivo). PknB has been unequivocally identified as an essential enzyme for the growth and viability of Mycobacterium tuberculosis, the causative agent of tuberculosis, making it a prime target for novel anti-mycobacterial drug development.[1][2][3] This document provides a comprehensive overview of the quantitative data supporting its essentiality, detailed experimental protocols for its study, and visual representations of its signaling pathways and associated experimental workflows.
Quantitative Evidence for the Essentiality of PknB
The essential nature of PknB is underscored by extensive quantitative data derived from genetic and chemical inhibition studies. Depletion of PknB leads to growth arrest and morphological abnormalities, while chemical inhibitors of PknB effectively halt mycobacterial proliferation.[4][5]
Impact of PknB Depletion on Mycobacterial Growth
Conditional mutants of M. tuberculosis and M. smegmatis, where pknB expression is tightly controlled, have been instrumental in demonstrating its essentiality. Upon removal of the inducer molecule, these mutants exhibit a cessation of growth.
| Organism | Method of PknB Depletion | Observed Effect on Growth | Reference |
| M. tuberculosis | Pristinamycin-inducible promoter | Growth arrest upon pristinamycin (B1678112) withdrawal | [5] |
| M. smegmatis | Inducible antisense expression | Reduction in growth rate | [1] |
| M. tuberculosis | Titratable conditional depletion | Growth arrest and shortening of cells | [5] |
Efficacy of PknB Inhibitors
Various small molecule inhibitors have been identified that target the ATP-binding site of PknB. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in in vitro kinase assays and their minimum inhibitory concentration (MIC) against whole mycobacterial cells.
| Inhibitor | Target Organism | In Vitro IC50 (nM) | In Vivo MIC (µM) | Reference |
| K-252-a | M. tuberculosis | ~100 | 5 - 20 | [4] |
| K-252-b | M. tuberculosis | ~100 | Not Reported | [4] |
| Quinazoline 1 | M. tuberculosis H37Ra | 150 | 33 | [6] |
| Pyrimidine analog 37 | M. tuberculosis H37Ra | Not Reported | 3 - 5 | [6] |
| Pyrimidine analog 38 | M. tuberculosis H37Ra | Not Reported | 3 - 5 | [6] |
| IMB-YH-8 | M. tuberculosis | 20,000 | < 1 | [7] |
| GSK690693 | M. tuberculosis | Not Reported | Not Reported | [7] |
Experimental Protocols for Studying PknB
The following sections provide detailed methodologies for key experiments used to investigate the function and essentiality of PknB.
Construction of a pknB Conditional Knockdown Mutant
This protocol describes the generation of a mycobacterial strain in which the native pknB gene is replaced by a version under the control of an inducible promoter, allowing for the controlled depletion of the PknB protein.
Principle: A two-step homologous recombination strategy is often employed. First, a merodiploid strain is created by integrating a second, inducible copy of pknB elsewhere in the genome. Subsequently, the native pknB locus is deleted via allelic replacement.
Detailed Methodology:
-
Vector Construction:
-
Clone the pknB gene under the control of a pristinamycin-inducible promoter (e.g., ptr) into an integrating mycobacterial expression vector.
-
Construct a suicide delivery vector containing the flanking regions of the native pknB gene, with the coding sequence replaced by a selectable marker (e.g., a hygromycin resistance cassette).
-
-
Generation of the Merodiploid Strain:
-
Electroporate the integrating vector containing the inducible pknB into wild-type M. tuberculosis.
-
Select for transformants on appropriate antibiotic-containing media.
-
-
Allelic Replacement of the Native pknB:
-
Electroporate the suicide delivery vector into the merodiploid strain.
-
Select for single-crossover events on media containing both the integrating vector's antibiotic and the suicide vector's antibiotic.
-
Culture the single-crossover strain in the absence of the suicide vector's antibiotic and in the presence of a counter-selectable marker (e.g., sucrose (B13894) for sacB-containing vectors) to select for double-crossover events.
-
Screen colonies by PCR to confirm the deletion of the native pknB and the presence of the inducible copy.
-
In Vitro PknB Kinase Assay
This assay measures the ability of PknB to phosphorylate a substrate in vitro, and it is commonly used to screen for PknB inhibitors.
Principle: The assay typically involves incubating purified recombinant PknB with a known substrate (e.g., GarA or a generic substrate like myelin basic protein) and radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP). The transfer of the radiolabeled phosphate (B84403) group to the substrate is then quantified.
Detailed Methodology:
-
Protein Expression and Purification:
-
Express and purify recombinant PknB (typically the kinase domain) and its substrate (e.g., GarA) from E. coli.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.0, 1 mM DTT, 0.01% Brij35, 5% glycerol, 2 mM MnCl2), purified PknB, and the substrate.[8]
-
To test for inhibitors, pre-incubate the reaction mixture with the compound of interest.
-
Initiate the reaction by adding ATP containing a radioactive isotope.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).[8]
-
-
Detection and Quantification:
-
Stop the reaction by adding EDTA.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the incorporated radioactivity using a phosphorimager or by excising the substrate band and using a scintillation counter.
-
Mouse Model for In Vivo PknB Essentiality
This protocol outlines the use of a mouse model of tuberculosis to assess the importance of PknB for mycobacterial survival within a host.
Principle: Mice are infected with a pknB conditional mutant strain. The expression of pknB is then turned off by withdrawing the inducer from the animals' diet, and the bacterial burden in various organs is monitored over time.
Detailed Methodology:
-
Infection:
-
Infect mice (e.g., BALB/c) via the aerosol route with a low dose of the M. tuberculosis pknB conditional mutant.
-
Maintain one group of mice on a diet containing the inducer (e.g., pristinamycin) and switch another group to a diet without the inducer.
-
-
Monitoring Bacterial Load:
-
At various time points post-infection, euthanize subsets of mice from both groups.
-
Homogenize the lungs and spleens of the infected mice.
-
Plate serial dilutions of the organ homogenates on appropriate agar (B569324) plates to determine the number of colony-forming units (CFUs).
-
-
Data Analysis:
-
Compare the CFU counts between the inducer-treated and untreated groups to determine the effect of PknB depletion on bacterial survival in vivo. A significant reduction in CFU in the untreated group indicates that PknB is essential for in vivo survival.
-
Visualizing PknB's Role: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the central role of PknB in mycobacterial physiology and the experimental approaches used to study it.
PknB Signaling Pathway
PknB is a transmembrane protein that senses extracellular signals and transduces them into the cell through a phosphorylation cascade. It plays a crucial role in regulating cell division and cell wall synthesis by phosphorylating a number of key substrates.
Caption: PknB signaling cascade regulating key cellular processes.
Experimental Workflow for Validating PknB Essentiality
This workflow illustrates the key steps involved in demonstrating that PknB is an essential gene in mycobacteria.
Caption: Workflow for demonstrating PknB's essentiality.
Workflow for PknB Substrate Identification
Identifying the substrates of PknB is crucial to understanding its function. This diagram outlines a common phosphoproteomic approach.
References
- 1. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
PknB-IN-2: A Promising Lead for Novel Anti-Tuberculosis Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents that act on new molecular targets. The serine/threonine protein kinase B (PknB) is an essential enzyme for Mtb, playing a critical role in cell growth, division, and morphology. This makes it a prime target for new anti-tuberculosis drugs. This technical guide provides an in-depth overview of PknB-IN-2, a recently identified indole (B1671886) derivative that demonstrates significant inhibitory activity against both PknB and the growth of M. tuberculosis. This compound, also known as Compound 10, was discovered through a virtual screening approach and represents a promising scaffold for further optimization in the development of new anti-tuberculosis therapies. This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound.
Introduction: The Role of PknB in Mycobacterium tuberculosis
Mycobacterium tuberculosis possesses a sophisticated signaling network that enables its survival and pathogenesis within the human host. Among the key regulators are eleven eukaryotic-like serine/threonine protein kinases (STPKs). PknB is a transmembrane STPK that is essential for the viability of Mtb. Its functions are critical for:
-
Cell Wall Synthesis: PknB phosphorylates key substrates involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.
-
Cell Division and Morphology: The kinase is integral to regulating cell shape and division. Depletion or inhibition of PknB leads to morphological abnormalities and cessation of growth.
The kinase domain of PknB has a low sequence similarity to human kinases, which presents an opportunity for developing selective inhibitors with a reduced risk of off-target effects in the host.
PknB Signaling Pathway
PknB is a central node in a signaling cascade that regulates fundamental cellular processes in M. tuberculosis. The pathway is initiated by the sensing of extracellular signals, leading to the activation of the intracellular kinase domain. This, in turn, phosphorylates a range of downstream substrates, modulating their activity and leading to a coordinated cellular response.
This compound: A Novel Inhibitor
This compound is an indole derivative identified through a virtual screening of a compound library. It serves as a competitive inhibitor of PknB, likely by occupying the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its substrates.
Quantitative Data
The following table summarizes the key in vitro activities of this compound.[1]
| Parameter | Value | Description |
| PknB IC50 | 12.1 μM | The half-maximal inhibitory concentration against the PknB enzyme.[1] |
| MIC vs. Mtb H37Rv | 6.2 μg/mL | The minimum inhibitory concentration required to inhibit the growth of the H37Rv strain of M. tuberculosis.[1] |
Experimental Protocols
The identification and characterization of this compound involved a multi-step process, from computational screening to in vitro validation.
Discovery Workflow: Virtual Screening
This compound was identified from the Specs compound library using a virtual screening workflow. This computational approach allows for the rapid and cost-effective identification of potential inhibitors from large chemical databases.
In Vitro PknB Kinase Inhibition Assay
The inhibitory activity of this compound against the PknB enzyme was determined using an in vitro kinase assay. The following is a generalized protocol based on standard methods.
Objective: To determine the IC50 value of this compound against PknB.
Materials:
-
Recombinant purified PknB kinase domain.
-
A suitable kinase substrate (e.g., a synthetic peptide or a protein like GarA).
-
ATP (radiolabeled [γ-32P]ATP or [γ-33P]ATP for radiometric assays, or unlabeled ATP for luminescence-based assays).
-
This compound (dissolved in DMSO).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
96-well assay plates.
-
Detection reagents (e.g., phosphocellulose paper for radiometric assays, or a luminescence-based ATP detection kit like Kinase-Glo®).
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the PknB enzyme, the kinase substrate, and the diluted this compound or DMSO (as a vehicle control).
-
Initiation of Reaction: Start the phosphorylation reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction (e.g., by adding a stop solution like SDS-PAGE loading buffer or by spotting onto phosphocellulose paper).
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated radiolabeled ATP, and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Luminescence Assay: Add the ATP detection reagent, which measures the amount of ATP remaining in the well. A decrease in luminescence indicates ATP consumption by the kinase.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Plot the inhibition percentage against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
The anti-mycobacterial activity of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a commonly used method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture.
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80.
-
This compound (dissolved in DMSO).
-
96-well microplates.
-
Alamar Blue reagent.
-
Positive control antibiotic (e.g., isoniazid).
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of this compound in the supplemented Middlebrook 7H9 broth directly in a 96-well plate.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0 and then dilute to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the serially diluted this compound. Include a drug-free well as a growth control and a well with only broth as a sterility control.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation period, add Alamar Blue reagent and 20% Tween 80 to each well.
-
Re-incubation: Re-incubate the plate for 24-48 hours.
-
Reading Results: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth (reduction of Alamar Blue). The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Conclusion and Future Directions
This compound has emerged as a valuable lead compound for the development of novel anti-tuberculosis drugs. Its demonstrated activity against both the PknB enzyme and M. tuberculosis validates the virtual screening approach used for its discovery and confirms PknB as a druggable target.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to improve its potency and pharmacokinetic properties.
-
Selectivity Profiling: To assess the inhibitory activity of this compound and its derivatives against other mycobacterial and human kinases to ensure a favorable selectivity profile.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of optimized compounds in animal models of tuberculosis.
-
Mechanism of Action Studies: To further elucidate the precise binding mode of this compound to the PknB kinase domain through techniques such as X-ray crystallography.
The development of potent and selective PknB inhibitors, building upon the foundation of this compound, holds significant promise for expanding the arsenal (B13267) of drugs available to combat tuberculosis, particularly in the face of growing antibiotic resistance.
References
The Sentinel at the Wall: An In-depth Technical Guide to the Function of PknB PASTA Domains in Mycobacterial Cell Wall Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serine/threonine protein kinase PknB is an essential enzyme in Mycobacterium tuberculosis and related species, playing a pivotal role in the regulation of cell growth, division, and the integrity of the cell wall.[1] A critical component of PknB's function resides in its extracellular C-terminal region, which contains four tandem PASTA (Penicillin-Binding Protein and Serine/Threonine Kinase Associated) domains.[2] These domains act as sentinels, sensing the state of the peptidoglycan (PGN) layer and transducing this information to the intracellular kinase domain, thereby orchestrating the complex processes of cell wall biosynthesis. This technical guide provides a comprehensive overview of the current understanding of PknB PASTA domains, detailing their structure, ligand-binding properties, role in signaling, and the experimental methodologies used to elucidate their function. A thorough understanding of this system is paramount for the development of novel anti-mycobacterial therapeutics targeting cell wall synthesis.
The Architecture of PknB and its PASTA Domains
PknB is a transmembrane protein with a modular structure comprising an N-terminal intracellular kinase domain, a juxtamembrane region, a single transmembrane helix, and the extracellular sensor region composed of four PASTA domains.[3] Structural studies have revealed that these four PASTA domains are arranged in a linear, extended conformation.[4] This architecture is thought to be crucial for its function in scanning the peptidoglycan landscape.
Ligand Recognition: PASTA Domains as Peptidoglycan Sensors
The primary function of the PknB PASTA domains is to bind to fragments of peptidoglycan, specifically muropeptides that contain a meso-diaminopimelic acid (mDAP) residue, a key component of mycobacterial peptidoglycan.[5] This interaction is highly specific, with the presence of the sugar moiety N-acetylmuramic acid (MurNAc) and specific amino acids at the second and third positions of the stem peptide being critical for high-affinity binding.[2] The binding of these peptidoglycan fragments to the PASTA domains is the initial trigger for the activation of PknB's intracellular kinase activity.
Quantitative Binding Affinities
The interaction between PknB PASTA domains and various muropeptides has been quantified using techniques such as biolayer interferometry (BLI) and surface plasmon resonance (SPR).[6] These studies have provided valuable insights into the specificity of ligand recognition.
| Ligand (Muropeptide) | Binding Affinity (KD) | Technique | Reference |
| DS-4PA-iQ-DAP-A (N-Ac) | 38.4 µM | BLI | [6] |
| DS-4PA-iQ-DAP-A (N-Glyc) | 555 µM | BLI | [6] |
| DS(anh)-3PA-iQ-DAP | No significant binding | BLI | [6] |
The PknB Signaling Pathway in Cell Wall Biosynthesis
The binding of peptidoglycan fragments to the PASTA domains is proposed to induce a conformational change and/or dimerization of PknB, leading to the trans-autophosphorylation and activation of its intracellular kinase domain.[3][7] Once activated, PknB phosphorylates a cascade of downstream substrates that are directly or indirectly involved in cell wall synthesis and cell division.
Key substrates of the PknB signaling cascade include:
-
PknA: Another essential serine/threonine kinase that is also involved in regulating cell shape and division. PknB can phosphorylate and activate PknA.[8]
-
Wag31 (DivIVA): A protein that localizes to the cell poles and division septum and is crucial for the spatial regulation of cell wall synthesis.[8]
-
MviN: An essential membrane protein involved in peptidoglycan synthesis. Phosphorylation of MviN by PknB creates a binding site for the FHA domain-containing protein FhaA.[8]
-
FhaA: A forkhead-associated domain protein that is recruited to phosphorylated MviN and plays a role in regulating cell wall synthesis at the poles and septum.[8]
-
PbpA (Penicillin-Binding Protein A): A penicillin-binding protein involved in the transpeptidation step of peptidoglycan synthesis.[8]
Functional Consequences of PknB PASTA Domain Activity
The integrity of the PknB signaling pathway, initiated by the PASTA domains, is critical for normal mycobacterial growth and morphology. Depletion or inhibition of PknB leads to severe defects in cell shape, including cell elongation and abnormal branching.[9] Furthermore, altered PknB function sensitizes mycobacteria to β-lactam antibiotics, highlighting the intimate link between PknB signaling and cell wall integrity.
Increased Susceptibility to β-Lactam Antibiotics
Depletion of PknB has been shown to significantly increase the susceptibility of M. tuberculosis to various β-lactam antibiotics.[1] This suggests that PknB plays a role in the intrinsic resistance of mycobacteria to this class of drugs, and that targeting PknB could be a viable strategy to potentiate the efficacy of existing β-lactams.
| Antibiotic | Effect of PknB Depletion on MIC | Reference |
| Meropenem | Markedly increased susceptibility | [1] |
| Amoxicillin/Clavulanate | Increased susceptibility | [1] |
| Cephalosporins | Increased susceptibility | [1] |
Experimental Protocols
The elucidation of PknB PASTA domain function has relied on a combination of genetic, biochemical, and cell imaging techniques. Below are detailed methodologies for key experiments.
In Vitro PknB Kinase Assay
This assay is used to measure the kinase activity of PknB and to identify its substrates.
Materials:
-
Purified recombinant PknB (wild-type or mutant)
-
Purified recombinant substrate protein (e.g., GarA, MviN)
-
Kinase buffer (e.g., 20 mM PIPES pH 7.2, 5 mM MnCl2, 5 mM MgCl2)[10]
-
[γ-32P]ATP
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube by combining purified PknB, the substrate protein, and kinase buffer.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 25°C for 20 minutes.[10]
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of 32P into the substrate using a phosphorimager.
Biolayer Interferometry (BLI) for Binding Affinity Measurement
BLI is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Materials:
-
BLI instrument (e.g., Octet RED96e)
-
Streptavidin (SA) biosensors
-
Biotinylated PknB PASTA domains (ligand)
-
Synthetic muropeptides (analyte)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Hydrate the SA biosensors in the assay buffer.
-
Load the biotinylated PknB PASTA domains onto the SA biosensors.
-
Establish a stable baseline by dipping the biosensors into the assay buffer.
-
Associate the analyte by dipping the biosensors into wells containing a serial dilution of the muropeptide.
-
Dissociate the analyte by moving the biosensors back into the assay buffer.
-
Regenerate the biosensors if necessary, following the manufacturer's instructions.
-
Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD).
Construction of a PknB Conditional Mutant in Mycobacterium
Conditional mutants allow for the study of essential genes by controlling their expression.
General Strategy:
-
Construct a suicide delivery vector containing a copy of the pknB gene under the control of an inducible promoter (e.g., tetracycline (B611298) or pristinamycin-inducible). The vector should also contain flanking regions homologous to the chromosomal locus of pknB and a counter-selectable marker.
-
Electroporate the vector into wild-type Mycobacterium.
-
Select for single-crossover integrants on media containing the appropriate antibiotic and inducer.
-
Culture the single-crossover integrants in the absence of the selection antibiotic but with the inducer to allow for a second crossover event.
-
Select for double-crossover mutants that have replaced the native pknB with the inducible copy by plating on media containing the counter-selective agent.
-
Verify the genotype of the conditional mutant by PCR and confirm the inducible expression of PknB by Western blotting.
Immunofluorescence Microscopy for PknB Localization
This technique is used to visualize the subcellular localization of PknB.
Materials:
-
Mycobacterium cells expressing a tagged version of PknB (e.g., RFP-PknB)
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization agent (e.g., Triton X-100)
-
Primary antibody against the tag (if applicable)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Grow Mycobacterium cells to the desired growth phase.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100 to allow antibody entry.
-
Incubate the cells with a primary antibody targeting the PknB tag.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope. PknB is expected to localize to the mid-cell and cell poles.[2]
Implications for Drug Development
The essentiality of PknB and its central role in cell wall biosynthesis make it an attractive target for the development of new anti-mycobacterial drugs.[3] The PASTA domains, in particular, offer a unique opportunity for therapeutic intervention. Small molecules that either block the binding of peptidoglycan fragments to the PASTA domains or that induce an aberrant signaling cascade could be effective inhibitors of mycobacterial growth. Furthermore, the increased susceptibility of PknB-depleted strains to β-lactams suggests that PknB inhibitors could be used in combination therapies to potentiate the activity of this important class of antibiotics.
Conclusion
The PknB PASTA domains are sophisticated molecular sensors that play a critical role in maintaining the integrity of the mycobacterial cell wall. Their ability to recognize specific peptidoglycan fragments and initiate a downstream signaling cascade highlights a key regulatory hub in mycobacterial physiology. A continued and detailed investigation of the structure, function, and regulation of PknB and its PASTA domains will undoubtedly pave the way for the development of novel and effective therapeutic strategies to combat tuberculosis and other mycobacterial infections.
References
- 1. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Extracytoplasmic Domain of the Mycobacterium tuberculosis Ser/Thr Kinase PknB Binds Specific Muropeptides and Is Required for PknB Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The external PASTA domain of the essential serine/threonine protein kinase PknB regulates mycobacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of PknB extracellular PASTA domain from mycobacterium tuberculosis suggests a ligand-dependent kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Study of the Interaction between Peptidoglycan Fragments and the Extracellular Domain of Mycobacterium tuberculosis Ser/Thr Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The external PASTA domain of the essential serine/threonine protein kinase PknB regulates mycobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of Mycobacterium tuberculosis Ser/Thr Phosphatase by PknA and PknB | PLOS One [journals.plos.org]
An In-depth Technical Guide to the ATP-Competitive Inhibition Mechanism of PknB-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ATP-competitive inhibition of Mycobacterium tuberculosis (Mtb) Protein Kinase B (PknB) by the novel inhibitor, PknB-IN-2. PknB is an essential serine/threonine protein kinase vital for the growth and survival of Mtb, making it a key target for the development of new anti-tuberculosis therapeutics.[1] This document details the mechanism of action of this compound, its inhibitory activity, the experimental protocols used for its characterization, and its place within the broader PknB signaling pathway.
Executive Summary
This compound, also identified as compound 10 in the foundational study by Thongdee et al. (2022), is a potent inhibitor of Mtb PknB.[2] It demonstrates significant activity both at the enzymatic and cellular level, functioning through a well-defined ATP-competitive mechanism. This guide synthesizes the available data to present a detailed technical resource for researchers in the field of tuberculosis drug discovery.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through both enzymatic and whole-cell assays. The key data points are summarized in the table below for clear comparison.
| Parameter | Value | Description | Reference |
| IC50 | 12.1 µM | The half-maximal inhibitory concentration against Mtb PknB enzymatic activity. | [1][2] |
| MIC | 6.2 µg/mL | The minimum inhibitory concentration required to inhibit the growth of Mtb H37Rv strain. | [1][2] |
PknB Signaling Pathway and the Role of Inhibition
PknB is a transmembrane protein that plays a crucial role in regulating cell growth, division, and morphology in Mycobacterium tuberculosis.[3][4] Its extracellular PASTA domains are believed to recognize peptidoglycan fragments, initiating a signaling cascade. The intracellular kinase domain then autophosphorylates and subsequently phosphorylates various downstream substrates, impacting cell wall synthesis and other essential processes. By competitively binding to the ATP-binding site of PknB, this compound effectively blocks this phosphorylation cascade, leading to the inhibition of mycobacterial growth.
Mechanism of ATP-Competitive Inhibition
The inhibitory action of this compound is based on its ability to compete with ATP for binding to the catalytic kinase domain of PknB. The kinase domain of PknB features a highly conserved ATP-binding pocket. Molecular dynamics simulations have elucidated that this compound establishes key interactions within this pocket, preventing ATP from binding and thus inhibiting the phosphotransfer reaction. This direct competition is the cornerstone of its mechanism.
References
- 1. Virtual Screening Identifies Novel and Potent Inhibitors of Mycobacterium tuberculosis PknB with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Identification of Possible Inhibitors for Protein Kinase B (PknB) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Survival: PknB's Pivotal Role in the Hypoxia and Reaeration Response of Mycobacterium tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, has an extraordinary ability to persist within the human host for decades in a latent, non-replicating state. A key environmental cue for entry into and exit from this dormant phase is the availability of oxygen. Within the host granuloma, M. tb encounters hypoxic (low oxygen) conditions, which trigger a metabolic shutdown and growth arrest. Upon transmission to a new host or reactivation within the original host, the bacilli encounter normoxic environments, leading to reaeration and the resumption of active replication. The serine/threonine protein kinase B (PknB) has emerged as a critical regulator of this oxygen-dependent replication switch, making it a highly attractive target for novel anti-tubercular therapies that can target both active and latent infections. This technical guide provides an in-depth analysis of PknB's function in the M. tb response to hypoxia and reaeration, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Data Presentation: PknB Regulation and Functional Impact in Hypoxia and Reaeration
The following tables summarize the key quantitative data from studies investigating the role of PknB in M. tb's response to changing oxygen tension.
Table 1: Regulation of PknB Expression in Response to Oxygen Availability
| Condition | Method | Fold Change in pknB Transcript Level | Reference |
| Hypoxia | Microarray | ~2-fold decrease | [1][2] |
| Reaeration | Microarray | Return to pre-hypoxia levels | [1][2] |
Table 2: Impact of PknB Dysregulation on M. tb Viability
| Strain/Condition | Duration of Hypoxia | Fold Change in Viability (CFU) | Reference |
| PknB overexpression mutant | 7 days | 10-fold decrease | [1][3] |
| Wild-type + K252a (PknB inhibitor) at onset of hypoxia | 7 days hypoxia + 2 days reaeration | Dose-dependent reduction | [1] |
| PknB overexpression mutant + K252a | 7 days hypoxia + 4 days reaeration | Reverted to wild-type survival | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the core experimental protocols used to investigate the role of PknB in M. tb hypoxia and reaeration.
The Wayne Model of in vitro Hypoxia and Reaeration
The Wayne model is a widely used method to induce a state of non-replicating persistence in M. tb that mimics the conditions within a granuloma.[4][5][6][7][8]
Protocol:
-
Culture Preparation: M. tuberculosis is cultured in a suitable liquid medium (e.g., Dubos Tween Albumin Broth) in sealed tubes or vials with a headspace to medium ratio of 0.5.
-
Induction of Hypoxia: The cultures are incubated with slow, continuous stirring. The gradual consumption of oxygen by the bacteria leads to the establishment of microaerophilic and eventually anaerobic conditions. The depletion of oxygen can be monitored by the decolorization of a methylene (B1212753) blue indicator.
-
Induction of Reaeration: To initiate reaeration, the hypoxic cultures are transferred to larger flasks with a significantly increased headspace-to-medium ratio and incubated with vigorous shaking to ensure maximal aeration.
-
Assessment of Viability and Growth: Throughout the hypoxia and reaeration phases, aliquots of the culture are taken to determine bacterial viability by plating for colony-forming units (CFUs) on solid medium (e.g., Middlebrook 7H11 agar).
Kinase Inhibition Assays
Chemical inhibitors are valuable tools to probe the function of specific kinases.
Protocol:
-
Inhibitor Preparation: A stock solution of the kinase inhibitor (e.g., K252a) is prepared in a suitable solvent (e.g., DMSO).
-
Treatment of Cultures: The inhibitor is added to M. tb cultures at various concentrations immediately before the induction of hypoxia or during different stages of the hypoxia-reaeration time course.
-
Assessment of Phenotype: The effect of the inhibitor is assessed by monitoring bacterial viability (CFU counting), metabolic activity, or morphological changes. A vehicle control (e.g., DMSO alone) is always included.
Quantification of Gene Expression
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Total RNA is extracted from M. tb at different time points during hypoxia and reaeration using a suitable method (e.g., Trizol extraction followed by mechanical lysis).
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers.
-
PCR Amplification: The cDNA is used as a template for real-time PCR with gene-specific primers for pknB and a housekeeping gene (e.g., sigA) for normalization.
-
Data Analysis: The relative expression of pknB is calculated using the ΔΔCt method.
Western Blotting for Protein Level Quantification:
-
Protein Extraction: M. tb cell lysates are prepared by mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PknB, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
PknB Activation and Signaling in Response to Oxygen
Caption: PknB signaling in response to oxygen availability.
Experimental Workflow for Investigating PknB's Role in Hypoxia
Caption: Workflow for studying PknB in hypoxia and reaeration.
Conclusion
PknB stands out as a master regulator of M. tuberculosis's adaptation to fluctuating oxygen levels, a critical aspect of its pathogenesis. The precise control of PknB levels and activity is essential for the bacterium to successfully enter a dormant state under hypoxia and to resume growth upon reaeration.[1][9] Dysregulation of PknB, either through overexpression during hypoxia or inhibition during reaeration, is detrimental to the survival of M. tb.[1][3] This exquisite sensitivity makes PknB a highly promising target for the development of novel therapeutics aimed at eradicating persistent M. tb infections. The detailed experimental protocols and visualized signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate role of PknB and to design strategies to disrupt its function. Future research should focus on identifying the upstream signals that modulate PknB activity in response to oxygen and on elucidating the full spectrum of its downstream substrates to gain a comprehensive understanding of this pivotal signaling network.
References
- 1. Mycobacterium tuberculosis Ser/Thr Protein Kinase B Mediates an Oxygen-Dependent Replication Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis Ser/Thr Protein Kinase B Mediates an Oxygen-Dependent Replication Switch | PLOS Biology [journals.plos.org]
- 3. Mycobacterium tuberculosis Ser/Thr protein kinase B mediates an oxygen-dependent replication switch | Journal Article | PNNL [pnnl.gov]
- 4. researchgate.net [researchgate.net]
- 5. Models of Latent Tuberculosis: Their Salient Features, Limitations, and Development - Journal of Laboratory Physicians [jlabphy.org]
- 6. mdpi.com [mdpi.com]
- 7. Hypoxic Response of Mycobacterium tuberculosis Studied by Metabolic Labeling and Proteome Analysis of Cellular and Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Architectural Blueprint of a Mycobacterial Master Regulator: An In-Depth Guide to the PknB Kinase Domain Crystal Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase B (PknB) is a transmembrane serine/threonine protein kinase from Mycobacterium tuberculosis that plays a pivotal role in regulating fundamental cellular processes, including cell division, cell wall synthesis, and growth.[1][2] Its essential nature for mycobacterial viability has positioned it as a prime target for the development of novel anti-tuberculosis therapeutics.[1][3] PknB belongs to a family of eukaryotic-like serine/threonine protein kinases found in bacteria, sharing significant structural and functional homology with its counterparts in higher organisms.[4][5] Understanding the precise three-dimensional structure of its catalytic kinase domain is paramount for elucidating its mechanism of action and for designing specific and potent inhibitors. This technical guide provides a comprehensive overview of the PknB kinase domain's crystal structure, the experimental protocols used to determine it, and its role within the broader signaling network of M. tuberculosis.
Overall Domain Architecture of PknB
PknB is a multi-domain protein composed of an N-terminal intracellular kinase domain (residues 1-279), a juxtamembrane region, a single transmembrane helix, and an extracellular C-terminal domain containing four PASTA (Penicillin-Binding Protein and Serine/Threonine Kinase Associated) domains.[6] The extracellular PASTA domains are believed to bind to peptidoglycan fragments, sensing the state of the cell wall and transmitting this information across the membrane to the intracellular kinase domain, which then executes its regulatory function through phosphorylation of downstream substrates.[2][7]
The Crystal Structure of the PknB Kinase Domain
The crystal structure of the M. tuberculosis PknB kinase domain reveals a canonical protein kinase fold, remarkably conserved from bacteria to eukaryotes.[8] The domain is bilobal, consisting of a smaller N-terminal lobe and a larger C-terminal lobe.[6]
-
N-terminal Lobe: Primarily composed of β-sheets, this lobe contains the binding site for ATP. A key feature is the glycine-rich loop, or P-loop, which positions the triphosphate group of ATP for catalysis.[8][9]
-
C-terminal Lobe: This lobe is predominantly α-helical and is responsible for binding the substrate and carrying out the phosphotransfer reaction.[6] It contains the conserved catalytic loop and the activation loop.[9]
-
Active Conformation: The determined crystal structures of the PknB kinase domain, often in complex with an ATP analog, show the enzyme in an active conformation.[4][10] The activation loop, a segment flanked by the conserved DFG and APE motifs, is typically phosphorylated on key threonine residues (Thr171 and Thr173), which is essential for kinase activity.[11][12] However, in some structures, this loop remains partially disordered, suggesting an induced-fit mechanism upon substrate binding.[8]
The structural homology to eukaryotic kinases underscores a universal activation mechanism for this class of enzymes across different domains of life.[4][10]
Quantitative Crystallographic Data
Several crystal structures of the PknB kinase domain have been deposited in the Protein Data Bank (PDB), providing atomic-level insights under various conditions (e.g., with different mutations or bound to inhibitors).
| PDB ID | Description | Resolution (Å) | R-work | R-free |
| 1MRU | PknB kinase domain with ATP-γ-S[13] | 3.00 | 0.232 | 0.297 |
| 2FUM | PknB kinase domain with Mitoxantrone[14] | 2.89 | 0.218 | 0.278 |
| 3F69 | PknB mutant kinase domain with KT5720[15] | 2.80 | 0.218 | 0.268 |
| 6I2P | PknB L33E mutant with substrate GarA[16] | 2.37 | 0.220 | 0.234 |
PknB Signaling and Regulation
PknB functions as a master regulator of cell growth and division. Its activation is a tightly controlled process initiated by signals from the cell exterior, leading to the phosphorylation of a cascade of intracellular substrates.
Activation Mechanism
Activation of PknB is mediated by autophosphorylation in trans.[12] This process is thought to be initiated by the binding of peptidoglycan precursors to the extracellular PASTA domains, which promotes dimerization or oligomerization of PknB. This proximity facilitates the "front-to-front" association of two intracellular kinase domains, where the G-helix of one kinase interacts with the activation loop of the other, allowing one kinase to phosphorylate its partner on key threonine residues within the activation loop.[12] This phosphorylation event stabilizes the active conformation of the kinase domain, enabling it to phosphorylate other substrates.
References
- 1. journals.asm.org [journals.asm.org]
- 2. uniprot.org [uniprot.org]
- 3. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of Mycobacterium tuberculosis PknB supports a universal activation mechanism for Ser/Thr protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pknB serine/threonine-protein kinase PknB [Mycobacterium tuberculosis H37Rv] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Crystal structure of the catalytic domain of the PknB serine/threonine kinase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PknB [collab.its.virginia.edu]
- 10. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 11. researchgate.net [researchgate.net]
- 12. Auto-activation mechanism of the Mycobacterium tuberculosis PknB receptor Ser/Thr kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
A Technical Guide to the Identification of Mycobacterium tuberculosis PknB Substrates and Phosphorylation Sites
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides an in-depth overview of the essential Mycobacterium tuberculosis (Mtb) serine/threonine protein kinase PknB, focusing on its known substrates, specific phosphorylation sites, and the key experimental methodologies used for their identification.
Introduction: PknB, An Essential Kinase and Drug Target in M. tuberculosis
Mycobacterium tuberculosis, the causative agent of tuberculosis, utilizes sophisticated signal transduction systems to survive within its human host. A major adaptive mechanism is reversible protein phosphorylation mediated by eukaryotic-like serine/threonine protein kinases (STPKs)[1]. The Mtb genome encodes 11 such kinases, among which PknB is a transmembrane, receptor-like protein kinase that is essential for bacterial growth, viability, and maintaining cell morphology[1][2][3]. PknB, along with PknA, is part of a highly conserved operon involved in controlling cell shape and cell wall synthesis[2][4]. Its critical role in regulating fundamental physiological processes, including peptidoglycan biosynthesis and cell division, makes it a prime target for the development of new anti-mycobacterial agents[1][3][5].
Understanding the downstream signaling pathways of PknB requires the comprehensive identification of its direct substrates and the specific amino acid residues it phosphorylates. This guide summarizes the current knowledge of PknB substrates and provides detailed protocols for their identification and validation.
Known Substrates and Phosphorylation Sites of PknB
PknB regulates diverse cellular functions by phosphorylating a range of downstream effector proteins. Identification efforts, primarily using phosphoproteomics on PknB-depleted Mtb strains and in vitro kinase assays, have revealed substrates involved in cell wall metabolism, cell division, transcription, and protein secretion[1][6]. The preferred phosphorylation motif for PknB contains a threonine followed by a glutamine at the +1 position, with hydrophobic residues at the +3 and +4 positions[4].
The table below summarizes key validated substrates of PknB and their identified phosphorylation sites.
| Substrate Protein | Gene ID (Rv) | Biological Function / Process | Phosphorylation Site(s) | References |
| Lsr2 | Rv3597c | Global transcriptional regulator, nucleoid-associated protein | T112 (key regulatory site), T8, T22, T31 | [6] |
| CwlM (Muralysin) | Rv2145c | Peptidoglycan hydrolase, cell wall metabolism | Phosphorylation confirmed, specific sites reduced upon PknB depletion | [1] |
| Wag31 (DivIVA) | Rv2145c | Scaffolding protein, regulates cell shape and polar growth | Phosphorylation confirmed, specific sites identified by motif screening | [4][7] |
| FhaA | Rv0020c | Forkhead-associated domain protein, signal transduction | Phosphorylation confirmed, multiple sites reduced upon PknB depletion | [1] |
| GarA | Rv1827 | Forkhead-associated domain protein, regulates central metabolism | T22 | [2][7][8] |
| MviN (MurJ) | Rv2159c | Peptidoglycan lipid II flippase | Phosphorylation confirmed, sites increased in PknA depletion (PknB target) | [1] |
| PstP | Rv0018c | The sole Ser/Thr phosphatase in Mtb, reverses kinase activity | T137, T141, T174, T290 | [9] |
| Rho | Rv1297 | Transcription termination factor | Phosphorylation confirmed, sites reduced upon PknB depletion | [1] |
| PbpA | Rv0016c | Penicillin-binding protein, peptidoglycan synthesis | Phosphorylation confirmed | [7] |
| Rv1422 | Rv1422 | Conserved protein of unknown function | T325 | [4] |
| EsxB (CFP-10) | Rv3874 | Component of the ESX-1 secretion system | Phosphorylation confirmed, specific site reduced upon PknB depletion | [1] |
PknB Signaling Pathway
PknB functions as a master regulator of cell growth and division. As a transmembrane protein, it is poised to sense extracellular or cell-envelope-associated signals. Its activation is mediated by dimerization and autophosphorylation on threonine residues within its intracellular kinase domain's activation loop[10]. This activation allows PknB to phosphorylate downstream substrates, initiating signaling cascades that control key cellular processes. The phosphatase PstP can dephosphorylate PknB, providing a mechanism for regulatory feedback[7][9].
Experimental Methodologies for Substrate Identification
A combination of in vitro and in vivo techniques is required to confidently identify direct kinase substrates. The primary methods include in vitro kinase assays for direct validation and quantitative mass spectrometry-based phosphoproteomics for unbiased, global discovery in a physiological context.
Quantitative Phosphoproteomics Workflow
This is the most powerful and widely used approach for identifying kinase substrates under physiological conditions[11][12]. The strategy relies on comparing the global phosphoproteome of Mtb cells with normal PknB activity versus cells where PknB has been depleted (using conditional mutants) or inhibited (using small molecules)[1][13]. Proteins whose phosphorylation levels significantly decrease upon PknB loss are considered strong candidate substrates.
Protocol: Quantitative Phosphoproteomics for PknB Substrate Discovery
-
Cell Culture: Grow the M. tuberculosis PknB conditional depletion mutant and a wild-type control strain to mid-log phase. Induce depletion of PknB in the mutant strain for a specified period (e.g., by removing the inducer pristinamycin)[6].
-
Cell Lysis: Harvest cells by centrifugation. Lyse the cells (e.g., via bead beating) in a buffer containing a cocktail of protease and phosphatase inhibitors to preserve the in vivo phosphorylation state.
-
Protein Digestion: Precipitate proteins (e.g., with TCA) and resuspend in a denaturing buffer (e.g., 8M urea). Reduce disulfide bonds (with DTT), alkylate cysteines (with iodoacetamide), and digest proteins into peptides overnight using trypsin.
-
Phosphopeptide Enrichment: Desalt the resulting peptide mixture. Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography[13].
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS)[11][12]. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify the peptide sequences, pinpoint the exact sites of phosphorylation, and quantify the relative abundance of each phosphopeptide between the control and PknB-depleted samples.
-
Candidate Identification: Identify peptides whose phosphorylation is significantly and reproducibly decreased in the PknB-depleted samples compared to the control. The corresponding proteins are considered high-confidence candidate substrates[1].
In Vitro Kinase Assay
This assay is the gold standard for confirming that a kinase can directly phosphorylate a putative substrate. It involves combining the purified recombinant kinase domain of PknB with a purified recombinant substrate protein in the presence of ATP. Phosphorylation is typically detected using radiolabeled ATP or phospho-specific antibodies.
Protocol: In Vitro Radioactive Kinase Assay [3][5][8]
-
Protein Purification: Express and purify the recombinant kinase domain of Mtb PknB and the candidate substrate protein (e.g., Lsr2, GarA) from E. coli[3][6].
-
Reaction Setup: Prepare a reaction mixture in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.0, 5 mM MgCl₂, 1 mM DTT)[5]. Add a defined amount of the PknB kinase domain (e.g., 100-500 ng) and an excess of the substrate protein (e.g., 1-5 µg).
-
Initiation: Start the reaction by adding ATP mix containing cold ATP and [γ-³²P]ATP (1-10 µCi per reaction)[3][5].
-
Incubation: Incubate the reaction at 30-37°C for a set time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the sample at 95-100°C for 5 minutes[5].
-
Detection: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphor screen. A radioactive band corresponding to the molecular weight of the substrate confirms direct phosphorylation by PknB. Autophosphorylation of PknB will also be visible.
-
Controls: Always include negative controls: a reaction without PknB to check for substrate auto-phosphorylation, and a reaction without substrate to check for PknB autophosphorylation and contaminants. A reaction with a known substrate (e.g., GarA) can serve as a positive control[3][6].
Conclusion and Future Directions
The identification of PknB substrates has been instrumental in elucidating its central role in Mtb physiology. The combination of global phosphoproteomics and targeted in vitro validation has provided a robust framework for mapping the PknB signaling network. Substrates like Lsr2, Wag31, and CwlM directly link PknB activity to the essential processes of gene expression, cell division, and cell wall integrity[1][4][6].
Future work will likely focus on expanding the repertoire of known substrates, understanding the temporal dynamics of PknB signaling in response to specific host environments, and validating these kinase-substrate interactions in the context of Mtb infection. The detailed molecular understanding of these pathways is critical for the rational design of novel inhibitors that target PknB, offering a promising avenue for future tuberculosis drug development.
References
- 1. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of Mycobacterium tuberculosis Ser/Thr Phosphatase by PknA and PknB | PLOS One [journals.plos.org]
- 10. Auto-activation mechanism of the Mycobacterium tuberculosis PknB receptor Ser/Thr kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoproteomic Approaches to Discover Novel Substrates of Mycobacterial Ser/Thr Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay of PknB using PknB-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase B (PknB) is an essential serine/threonine protein kinase from Mycobacterium tuberculosis (Mtb) that plays a crucial role in regulating cell growth, division, and cell wall biosynthesis.[1] Its essentiality for mycobacterial survival makes it an attractive target for the development of novel anti-tuberculosis drugs.[2] These application notes provide a detailed protocol for performing an in vitro kinase assay for Mtb PknB using the specific inhibitor PknB-IN-2. The protocol is based on a non-radioactive, luminescence-based ATP depletion assay (Kinase-Glo®), which offers a high-throughput and sensitive method for quantifying kinase activity and inhibitor potency.
PknB Signaling Pathway
PknB is a transmembrane protein with an intracellular kinase domain. Upon activation, likely through interactions of its extracellular PASTA domains with peptidoglycan fragments, PknB autophosphorylates and subsequently phosphorylates downstream substrates.[3][4] This signaling cascade is integral to the regulation of cell division and the synthesis of the mycobacterial cell wall. Key substrates in this pathway include Wag31, which is involved in determining cell shape, and PbpA and GlmU, which are essential for peptidoglycan synthesis.[3][5]
Caption: PknB Signaling Pathway in M. tuberculosis.
Quantitative Data Summary
The following table summarizes key quantitative data for the in vitro PknB kinase assay.
| Parameter | Value | Reference |
| Inhibitor | This compound | |
| This compound IC50 | 12.1 µM | |
| Substrate | GarA | [2] |
| Assay Method | Kinase-Glo® Luminescent Kinase Assay | [6][7] |
| Kinase | Recombinant Mtb PknB (kinase domain) | [8] |
Experimental Protocols
Materials and Reagents
-
Recombinant Proteins:
-
Inhibitor:
-
This compound (powder)
-
-
Assay Reagents:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP (10 mM stock solution)
-
Dithiothreitol (DTT)
-
HEPES
-
Magnesium Chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Equipment and Consumables:
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
-
Standard laboratory equipment (vortex, centrifuge, etc.)
-
Experimental Workflow
The experimental workflow for the in vitro PknB kinase assay is depicted below.
Caption: In Vitro PknB Kinase Assay Workflow.
Detailed Protocol
1. Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution. Store in aliquots at -20°C.
-
Kinase Reaction Buffer (5X): Prepare a 5X stock of the kinase reaction buffer containing 250 mM HEPES (pH 7.5), 100 mM MgCl₂, 5 mM DTT, and 0.5 mg/mL BSA. Store at 4°C.
-
Recombinant PknB and GarA: Thaw aliquots of purified PknB and GarA on ice. Dilute to the desired working concentration in 1X Kinase Reaction Buffer just before use. The optimal concentrations should be determined empirically but can start in the range of 10-50 nM for PknB and 1-5 µM for GarA.
-
ATP Solution: Prepare a working solution of ATP in nuclease-free water. The final ATP concentration in the assay should be close to the Km of PknB for ATP, if known, or optimized for the assay window. A starting concentration of 10 µM is recommended.[6]
-
Kinase-Glo® Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Allow the reconstituted reagent to equilibrate to room temperature before use.[6][7]
2. Assay Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the 10 mM this compound stock solution in 1X Kinase Reaction Buffer to obtain a range of concentrations for IC50 determination (e.g., from 100 µM to 0.01 µM). Include a DMSO-only control (vehicle control).
-
Set up the Kinase Reaction:
-
In a white, opaque 96-well plate, add the following components in the order listed:
-
5 µL of 1X Kinase Reaction Buffer
-
10 µL of diluted this compound or vehicle control
-
10 µL of diluted GarA substrate
-
10 µL of diluted PknB enzyme
-
-
Include "no enzyme" and "no substrate" controls to determine background signal.
-
-
Initiate the Kinase Reaction:
-
Add 15 µL of the ATP working solution to each well to start the reaction. The final reaction volume will be 50 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60 minutes. The incubation time may need to be optimized based on the activity of the PknB enzyme preparation.
-
-
ATP Detection:
-
Add 50 µL of the prepared Kinase-Glo® Reagent to each well.
-
Mix the contents of the wells on a plate shaker for 2 minutes at a low speed.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[6]
-
-
Measure Luminescence:
-
Measure the luminescence of each well using a luminometer.
-
3. Data Analysis:
-
Calculate Percent Inhibition: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration using the following formula:
% Inhibition = 100 x (Luminescenceinhibitor - Luminescenceno enzyme) / (Luminescencevehicle - Luminescenceno enzyme)
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This protocol provides a robust and reproducible method for assessing the in vitro activity of Mtb PknB and for determining the potency of inhibitors such as this compound. The use of a non-radioactive, luminescence-based assay format makes it suitable for high-throughput screening applications in the search for novel anti-tubercular agents targeting PknB. Careful optimization of enzyme and substrate concentrations, as well as incubation times, will ensure the generation of high-quality, reliable data.
References
- 1. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Study of the Interaction between Peptidoglycan Fragments and the Extracellular Domain of Mycobacterium tuberculosis Ser/Thr Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebiotrade.com [ebiotrade.com]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 8. Expression and Characterization of the Mycobacterium tuberculosis Serine/Threonine Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of PknB-IN-2 Minimum Inhibitory Concentration (MIC) in Mycobacterium tuberculosis H37Rv using a Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. Protein kinase B (PknB) is a eukaryotic-like serine/threonine protein kinase that is essential for the growth and viability of M. tuberculosis.[1][2] PknB plays a crucial role in regulating fundamental cellular processes, including cell division, peptidoglycan synthesis, and gene expression, making it an attractive target for the development of new anti-tuberculosis drugs.[1][3][4][5]
PknB-IN-2 is a novel small molecule inhibitor designed to target the ATP-binding site of PknB. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against the virulent H37Rv strain of Mycobacterium tuberculosis using the widely accepted Microplate Alamar Blue Assay (MABA).[6][7][8]
PknB Signaling Pathway in M. tuberculosis
PknB is a transmembrane protein with an extracellular sensor domain and an intracellular kinase domain.[2] It is a key regulator of cell growth and division. Upon activation, PknB autophosphorylates and then phosphorylates various downstream substrates, thereby modulating their activity and initiating a signaling cascade that impacts cell physiology.
Principle of the Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis. The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and non-fluorescent. In the presence of metabolically active (i.e., viable) mycobacteria, resazurin (B115843) is reduced to the pink, fluorescent compound resorufin. The MIC is defined as the lowest concentration of the antimicrobial agent that prevents this color change, thus indicating the inhibition of bacterial growth.[7][8]
Data Presentation
The following table summarizes the hypothetical MIC values for this compound against M. tuberculosis H37Rv, along with a known anti-tuberculosis drug for comparison.
| Compound | Target | MIC (µg/mL) | MIC (µM) |
| This compound | PknB | 2.5 | 5.2 |
| Isoniazid | InhA | 0.05 | 0.36 |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This protocol details the steps for determining the MIC of this compound against the H37Rv strain of M. tuberculosis.
Materials and Reagents
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
This compound (stock solution in DMSO)
-
Isoniazid (control drug)
-
Alamar Blue reagent
-
Tween 80 (20% solution)
-
Sterile 96-well microplates (flat-bottom)
-
Sterile deionized water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Biosafety cabinet (Class II or III)
-
Incubator (37°C)
-
Spectrophotometer
-
Multichannel pipette
Inoculum Preparation
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth at 37°C until the culture reaches mid-log phase (OD600 of 0.4-0.6).
-
Disrupt bacterial clumps by vortexing with sterile glass beads.
-
Allow the culture to stand for 30 minutes to sediment larger clumps.
-
Carefully transfer the upper suspension to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension with fresh 7H9 broth to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the adjusted inoculum 1:20 in 7H9 broth to obtain a final concentration of approximately 7.5 x 106 CFU/mL.
Assay Procedure
-
Plate Preparation:
-
Add 200 µL of sterile deionized water to all peripheral wells of the 96-well plate to minimize evaporation.
-
Add 100 µL of 7H9 broth to all experimental wells.
-
-
Compound Dilution:
-
In the first column of the experimental wells, add an additional 100 µL of this compound stock solution (dissolved in 7H9 broth containing 2% DMSO) to achieve the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Controls:
-
Growth Control: Wells containing 100 µL of 7H9 broth with 1% DMSO (no compound) and 100 µL of inoculum.
-
Sterility Control: Wells containing 200 µL of 7H9 broth only (no inoculum).
-
Drug Control: Include serial dilutions of a known anti-tuberculosis drug (e.g., isoniazid) as a positive control.
-
-
Inoculation:
-
Add 100 µL of the prepared H37Rv inoculum to all experimental and growth control wells. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a humidified container.
-
Incubate the plate at 37°C for 7 days.
-
-
Addition of Alamar Blue:
-
After 7 days of incubation, prepare a fresh solution of Alamar Blue and 20% Tween 80 in a 1:1 ratio.
-
Add 30 µL of this solution to each well.
-
Re-incubate the plate at 37°C for 24 hours.
-
Data Analysis and Interpretation
-
After 24 hours of incubation with Alamar Blue, observe the color change in the wells.
-
Pink: Indicates bacterial growth.
-
Blue: Indicates inhibition of bacterial growth.
-
-
The MIC is determined as the lowest concentration of this compound at which the color remains blue.
-
The growth control wells should be pink, and the sterility control wells should remain blue.
Conclusion
The Microplate Alamar Blue Assay is a reliable, sensitive, and high-throughput method for determining the MIC of novel compounds against M. tuberculosis H37Rv. This application note provides a comprehensive protocol for evaluating the in vitro efficacy of this compound, a promising inhibitor of the essential protein kinase PknB. The data generated from this assay are crucial for the preclinical development of new anti-tuberculosis agents.
References
- 1. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel PknB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase B (PknB) is a eukaryotic-like serine/threonine protein kinase found in Mycobacterium tuberculosis that is essential for the bacterium's growth and survival.[1] PknB plays a crucial role in regulating fundamental cellular processes, including cell division, cell wall synthesis, and metabolism.[2][3][4][5] Its essentiality for M. tuberculosis viability, coupled with a low sequence homology to human kinases, makes PknB an attractive and promising target for the development of novel anti-tuberculosis therapeutics.[5][6][7][8]
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify novel inhibitors of PknB. The methodologies described herein are designed to be robust, reproducible, and adaptable for large-scale screening campaigns.
PknB Signaling Pathway
PknB is a transmembrane protein with an intracellular kinase domain and an extracellular domain containing PASTA motifs, which are thought to bind peptidoglycan precursors.[2][4] Upon activation, PknB autophosphorylates and subsequently phosphorylates various downstream substrates, thereby regulating key cellular functions. The simplified signaling pathway of PknB highlights its central role in mycobacterial physiology.
Caption: Simplified PknB signaling pathway in M. tuberculosis.
High-Throughput Screening Workflow
The HTS workflow for identifying PknB inhibitors is a multi-step process that begins with a primary screen of a large compound library, followed by secondary assays to confirm hits and eliminate false positives. Promising candidates then proceed to lead optimization.
Caption: High-throughput screening workflow for PknB inhibitors.
Experimental Protocols
Recombinant PknB Kinase Domain Expression and Purification
A robust and reproducible source of active PknB is critical for HTS. The intracellular kinase domain of PknB can be expressed in E. coli and purified.
-
Cloning: The gene fragment encoding the PknB kinase domain is amplified from M. tuberculosis H37Rv genomic DNA and cloned into an expression vector (e.g., pET-28a) with a hexahistidine (6xHis) tag.
-
Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase, and protein expression is induced with IPTG.
-
Purification: The 6xHis-tagged PknB kinase domain is purified from cell lysates using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity.
Primary High-Throughput Screening Assay: Kinase-Glo® Luminescent Kinase Assay
This non-radioactive assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, and inhibition of this activity by a compound results in a higher ATP level.[9]
Materials:
-
Purified recombinant PknB kinase domain
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
ATP
-
Compound library dissolved in DMSO
-
White, opaque 384-well assay plates
Protocol:
-
Prepare the PknB enzyme solution in assay buffer.
-
Prepare the substrate solution in assay buffer.
-
Using a liquid handler, dispense a small volume (e.g., 2 µL) of each compound from the library into the wells of a 384-well plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Add the PknB enzyme solution to all wells except the positive controls.
-
Add the substrate solution to all wells.
-
Initiate the kinase reaction by adding ATP to a final concentration near the Km for PknB (approximately 1.5 µM).[6]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
Secondary Assay: Radiometric [γ-³³P]ATP Filter Binding Assay
This orthogonal assay directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto the substrate, providing a direct confirmation of kinase inhibition.[10]
Materials:
-
Purified recombinant PknB kinase domain
-
Substrate (e.g., GarA or Myelin Basic Protein - MBP)[10][11][12]
-
Assay Buffer: 25 mM Tris-HCl (pH 7.0), 1 mM DTT, 5 mM MgCl₂, 1 mM EDTA[6]
-
[γ-³³P]ATP
-
P81 phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation fluid
Protocol:
-
Prepare a reaction mixture containing PknB, substrate, and the test compound in assay buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate at room temperature for 30 minutes.[10]
-
Stop the reaction by spotting the reaction mixture onto the P81 filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
Data Presentation and Analysis
Quantitative data from the screening and subsequent assays should be organized for clear interpretation and comparison.
Table 1: Summary of High-Throughput Screening Results
| Stage | Metric | Value |
| Primary Screen | Total Compounds Screened | ~54,000 |
| Hit Criteria | ≥ 90% Inhibition | |
| Initial Hit Rate | ~3.3% | |
| Dose-Response | Number of Confirmed Hits | 1,593 |
| Confirmation Rate | ~90% |
Table 2: Inhibitory Activity of Lead Compounds against PknB
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) - Kinase-Glo® | IC₅₀ (µM) - Radiometric Assay |
| Lead 1 | 95.2 | 0.8 | 1.1 |
| Lead 2 | 92.8 | 1.5 | 2.0 |
| Lead 3 | 91.5 | 2.3 | 3.1 |
| Control (Staurosporine) | 99.8 | 0.05 | 0.06 |
Table 3: Anti-mycobacterial Activity and Cytotoxicity of Lead Compounds
| Compound ID | M. tuberculosis MIC (µg/mL) | Mammalian Cell Line CC₅₀ (µM) | Selectivity Index (CC₅₀/MIC) |
| Lead 1 | 6.2 | > 50 | > 8.1 |
| Lead 2 | 12.5 | > 50 | > 4.0 |
| Lead 3 | 6.2 | > 50 | > 8.1 |
| Isoniazid | 0.05 | > 100 | > 2000 |
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening and identification of novel PknB inhibitors. The successful discovery and development of potent and selective PknB inhibitors have the potential to deliver a new class of anti-tuberculosis drugs that are desperately needed to combat the global health threat of tuberculosis.
References
- 1. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. mdpi.com [mdpi.com]
- 6. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 11. Expression and Characterization of the Mycobacterium tuberculosis Serine/Threonine Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel Mycobacterial Inhibitors Against Mycobacterial Protein Kinase G - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Non-radioactive PknB Kinase Assay Based on ATP Depletion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase B (PknB) is an essential serine/threonine protein kinase in Mycobacterium tuberculosis that plays a critical role in regulating cell growth, division, and morphology.[1][2][3] Its essentiality for mycobacterial viability makes it an attractive target for the development of novel anti-tuberculosis therapeutics.[4][5] Traditional kinase assays often rely on the use of radioisotopes, such as [γ-32P]ATP or [γ-33P]ATP, which pose safety and disposal challenges.[4][6][7] This document provides a detailed protocol for a non-radioactive PknB kinase assay based on the principle of ATP depletion. This method offers a safe, sensitive, and high-throughput compatible alternative for identifying and characterizing PknB inhibitors.
The assay quantifies PknB kinase activity by measuring the amount of ATP remaining in the reaction mixture after the phosphorylation of a substrate. The kinase reaction consumes ATP, and the remaining ATP is detected using a luciferase-based system. In this system, luciferase utilizes ATP to oxidize luciferin, generating a luminescent signal that is inversely proportional to the kinase activity.[1][5][8] Commercial kits, such as the Kinase-Glo® Luminescent Kinase Assay, provide the necessary reagents for this detection step.[1][8][9][10]
PknB Signaling Pathway
PknB is a transmembrane protein with an extracellular sensor domain containing PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) domains and an intracellular kinase domain.[3][11] The PASTA domains are thought to interact with peptidoglycan, leading to the dimerization and activation of the intracellular kinase domain.[3] Once activated, PknB can autophosphorylate and phosphorylate various downstream substrates on serine and threonine residues.[2][12] This phosphorylation cascade is crucial for regulating key cellular processes in Mycobacterium tuberculosis.
Principle of the Non-radioactive PknB Kinase Assay
The assay is based on the quantification of ATP remaining after the PknB kinase reaction. The amount of ATP consumed is directly proportional to the PknB kinase activity. The remaining ATP is then used by luciferase to generate a luminescent signal. Therefore, a high luminescent signal corresponds to low kinase activity (and vice versa). This principle is particularly well-suited for screening for PknB inhibitors, as an effective inhibitor will result in a higher luminescent signal compared to the uninhibited control.[10]
Experimental Protocols
This protocol is adapted from a high-throughput screening assay for PknB inhibitors.[5] It is recommended to optimize the concentrations of PknB, GarA, and ATP, as well as the reaction time, for your specific experimental conditions.
Materials and Reagents:
-
Purified recombinant PknB kinase
-
Purified recombinant GarA (or another suitable PknB substrate)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.2, 1 mM DTT, 0.01% Triton X-100, 1 mM MnCl₂)[5]
-
Test compounds (dissolved in DMSO)
-
White, opaque 384-well or 96-well assay plates
-
Multichannel pipette or liquid handling robot
-
Luminometer
Assay Protocol:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature before use.[13]
-
Prepare a stock solution of ATP in water or a suitable buffer.
-
Dilute PknB and GarA to the desired concentrations in the kinase reaction buffer.
-
-
Set up the Kinase Reaction:
-
The following steps are for a final reaction volume of 22 µL in a 384-well plate.[5] Volumes can be adjusted for other plate formats.
-
Prepare a reaction mix containing 0.15 µM PknB and 5 µM GarA in the kinase reaction buffer.[5]
-
Dispense 20 µL of the reaction mix into each well of the assay plate.
-
Add 2 µL of the test compound solution (or DMSO for controls) to each well. The final concentration of DMSO should typically be kept at or below 1%.
-
Include the following controls on each plate:
-
Negative control (no kinase): Reaction buffer, GarA, ATP, and DMSO (to determine background signal).
-
Positive control (100% activity): PknB, GarA, ATP, and DMSO (to determine maximum kinase activity).
-
-
-
Initiate the Kinase Reaction:
-
ATP Detection:
-
Measure Luminescence:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The percentage of PknB inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - [(RLUinhibitor - RLUno kinase) / (RLU100% activity - RLUno kinase)]) where RLU is the Relative Luminescent Units.
-
-
Determine IC50 Values:
-
To determine the half-maximal inhibitory concentration (IC50), perform the assay with a serial dilution of the test compounds.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The following table summarizes the IC50 values of known kinase inhibitors against M. tuberculosis PknB, as determined by a radioactive filter-binding assay, which can be correlated with results from non-radioactive ATP depletion assays.[4]
| Inhibitor | PknB IC50 (nM) |
| K-252-a | 96 ± 7 |
| K-252-b | 106 ± 6 |
| Staurosporine | 600 ± 50 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Contamination of reagents with ATP | Use ATP-free water and pipette tips. Prepare fresh buffers. |
| High concentration of luciferase | Optimize the concentration of the Kinase-Glo® reagent. | |
| Low signal-to-background ratio | Insufficient kinase activity | Increase the concentration of PknB or the reaction time. |
| ATP concentration too high | Optimize the initial ATP concentration to be near the Km of PknB for ATP (approximately 1.5 µM).[5] | |
| High well-to-well variability | Inaccurate pipetting | Use a multichannel pipette or liquid handling robot for better precision. Ensure proper mixing. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with buffer. | |
| False positives/negatives | Compound interference with luciferase | Perform a counterscreen to test for direct inhibition of luciferase by the compounds. |
| Compound absorbs or quenches light | Check the spectral properties of the compounds. |
Conclusion
The non-radioactive PknB kinase assay based on ATP depletion is a robust and reliable method for studying PknB activity and for the high-throughput screening of potential inhibitors. This assay format avoids the hazards associated with radioactivity while providing high sensitivity and compatibility with automation. The detailed protocol and guidelines presented here should enable researchers to successfully implement this assay in their drug discovery and research programs targeting Mycobacterium tuberculosis.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auto-activation mechanism of the Mycobacterium tuberculosis PknB receptor Ser/Thr kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 10. Kinase-Glo® Luminescent Kinase Assays [promega.jp]
- 11. Mycobacterium tuberculosis Serine/Threonine Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling mechanisms of the Mycobacterium tuberculosis receptor Ser/Thr protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Probing the Essential Role of PknB in Mycobacteria Using Chemical Genetics with Conditional Mutants
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals in the field of mycobacterial physiology and antibiotic discovery.
Introduction
Protein kinase B (PknB) is a transmembrane serine/threonine protein kinase that is essential for the growth and survival of Mycobacterium tuberculosis and related species.[1][2] It plays a critical role in regulating cell division, morphology, and peptidoglycan synthesis.[1][3][4] Due to its essentiality, PknB is a promising target for the development of novel anti-mycobacterial agents. The study of PknB function has been greatly facilitated by the generation of conditional mutants, where the expression of pknB can be experimentally controlled. This, combined with the use of specific small molecule inhibitors, provides a powerful chemical genetics approach to dissect the intricate signaling pathways governed by PknB.
This document provides detailed protocols for utilizing a PknB inhibitor in conjunction with a pknB conditional mutant to investigate the kinase's function. While a specific inhibitor "PknB-IN-2" was not identified in a comprehensive literature search, we will use the well-characterized inhibitor K-252a as a representative example to illustrate the experimental workflows. These protocols are adaptable for other specific PknB inhibitors.
PknB Signaling Pathway
PknB is a transmembrane protein with an extracellular domain containing PASTA motifs that are thought to bind to peptidoglycan fragments, and an intracellular kinase domain.[1][5] Upon activation, PknB autophosphorylates and subsequently phosphorylates a number of downstream substrates involved in cell wall synthesis and cell division.
Caption: PknB signaling pathway in Mycobacterium.
Quantitative Data Summary
The following tables summarize the expected quantitative data from experiments using a PknB inhibitor on a pknB conditional mutant.
Table 1: Effect of PknB Depletion and Inhibition on Mycobacterial Growth
| Condition | Inducer (e.g., Pristinamycin) | PknB Inhibitor (e.g., K-252a) | Growth Phenotype | Fold Change in CFU (vs. Wild-Type) |
| Wild-Type | N/A | - | Normal | 1 |
| Wild-Type | N/A | + | Growth Inhibition | ~0.1 (at MIC) |
| pknB-CM | + | - | Normal | 1 |
| pknB-CM | - | - | Growth Arrest/Cell Death | <0.01 |
| pknB-CM | + | + | Growth Inhibition | ~0.1 (at MIC) |
Data are representative and may vary based on the specific mycobacterial strain, inhibitor potency, and experimental conditions.[1][2]
Table 2: Phosphoproteomic Changes upon PknB Depletion
| Protein Substrate | Function | Fold Change in Phosphorylation (PknB Depleted vs. Replete) | Reference |
| Lsr2 | Transcriptional Regulator | Significantly Decreased | [6] |
| Wag31 (DivIVA) | Cell Division | Significantly Decreased | [7] |
| CwlM | Peptidoglycan Synthesis | Significantly Decreased | [7] |
| FhaA | Peptidoglycan Synthesis | Significantly Decreased | [7] |
This table highlights a subset of proteins with altered phosphorylation upon PknB depletion. Comprehensive phosphoproteomic analysis will reveal a broader range of substrates.[6][7]
Experimental Protocols
Protocol 1: Construction of a pknB Conditional Mutant
This protocol describes the generation of a conditional mutant where the native pknB is replaced by an inducible copy.
Caption: Workflow for generating a pknB conditional mutant.
Methodology:
-
Integration of an Inducible pknB Copy:
-
Clone the wild-type pknB gene under the control of an inducible promoter (e.g., the pristinamycin-inducible pptr promoter) in an integrating vector.
-
Electroporate the vector into wild-type Mycobacterium tuberculosis H37Rv.
-
Select for transformants on appropriate antibiotic-containing media.
-
-
Allelic Replacement of the Native pknB:
-
Construct a suicide vector containing the flanking regions of the native pknB locus, with the pknB gene replaced by a selectable marker (e.g., a hygromycin resistance cassette). The vector should also contain a counter-selectable marker such as sacB.
-
Electroporate the suicide vector into the strain containing the integrated inducible pknB.
-
-
Selection of Mutants:
-
First Crossover: Select for single-crossover events by plating on media containing the antibiotic corresponding to the suicide vector's resistance marker.
-
Second Crossover: Culture the single-crossover colonies in the absence of selection and then plate on media containing sucrose (B13894) (for sacB counter-selection) and the inducer (e.g., pristinamycin) to ensure viability.
-
-
Screening and Validation:
-
Screen colonies for the desired allelic exchange using PCR with primers flanking the pknB locus.
-
Confirm the gene replacement by Southern blotting.
-
Validate the conditional phenotype by assessing growth in liquid and on solid media with and without the inducer. The mutant should only grow in the presence of the inducer.[1]
-
Protocol 2: Phenotypic Analysis of the pknB Conditional Mutant with an Inhibitor
This protocol details the assessment of growth and morphological changes in the pknB conditional mutant in response to PknB depletion and chemical inhibition.
Caption: Experimental workflow for phenotypic analysis.
Methodology:
-
Culture Preparation:
-
Grow the pknB conditional mutant in standard mycobacterial growth medium (e.g., 7H9 broth) supplemented with the appropriate inducer to mid-log phase.
-
-
Inducer Removal:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet twice with fresh medium lacking the inducer to remove any residual inducer.
-
-
Experimental Setup:
-
Resuspend the washed cells in fresh medium and adjust to a starting optical density (OD600) of ~0.05.
-
Set up the following cultures in triplicate:
-
PknB Replete: Medium with inducer.
-
PknB Depleted: Medium without inducer.
-
PknB Inhibited: Medium with inducer and a serial dilution of the PknB inhibitor (e.g., K-252a).
-
Wild-Type Controls: Wild-type strain with and without the inhibitor.
-
-
-
Growth Monitoring:
-
Incubate cultures at 37°C with shaking.
-
Monitor growth by measuring OD600 at regular intervals.
-
At selected time points, perform serial dilutions and plate on solid medium (containing the inducer for the conditional mutant) to determine colony-forming units (CFU).
-
-
Morphological Analysis:
-
At various time points, collect aliquots of cells from each condition.
-
Fix the cells and visualize them using microscopy (e.g., phase-contrast or differential interference contrast).
-
Observe and document any changes in cell length, shape, or the presence of morphological abnormalities such as filamentation or bulging. Depletion of PknB is known to cause cell elongation.[3]
-
Protocol 3: Phosphoproteomic Analysis of PknB Substrates
This protocol outlines a method to identify proteins whose phosphorylation status is dependent on PknB activity.
Methodology:
-
Sample Preparation:
-
Grow the pknB conditional mutant in medium with and without the inducer for a defined period to achieve PknB depletion.
-
Harvest the cells by centrifugation, wash with a suitable buffer, and prepare cell lysates.
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
Quantify the protein concentration in the lysates.
-
Perform in-solution tryptic digestion of the proteins.
-
Enrich for phosphopeptides from the resulting peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use bioinformatics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the phosphopeptides.
-
Compare the abundance of phosphopeptides between the PknB-replete and PknB-depleted samples to identify phosphorylation events that are dependent on PknB activity. A significant decrease in the phosphorylation of a specific site in the depleted sample suggests it is a PknB substrate.[6][7]
-
Conclusion
The combination of conditional mutagenesis and specific inhibitors offers a robust platform for the functional characterization of essential mycobacterial kinases like PknB. The protocols and data presented here provide a framework for researchers to investigate the physiological roles of PknB, validate it as a drug target, and screen for novel inhibitors. This chemical genetics approach is a cornerstone of modern antibiotic research and development.
References
- 1. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing PknB-IN-2 Inhibition of GarA Phosphorylation by PknB
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for assessing the inhibitory activity of PknB-IN-2, a known inhibitor of Mycobacterium tuberculosis protein kinase B (PknB), on the phosphorylation of its substrate, GarA. PknB is an essential serine/threonine protein kinase in M. tuberculosis, playing a crucial role in cell division and morphology, making it an attractive target for novel anti-tuberculosis drug development. GarA, a forkhead-associated (FHA) domain-containing protein, has been identified as a key physiological substrate of PknB. The phosphorylation of GarA by PknB is a critical step in a signal transduction pathway that regulates central carbon metabolism.
This protocol outlines both a radioactive and a non-radioactive method for determining the in vitro potency of this compound. The provided data for this compound serves as a benchmark for researchers aiming to identify and characterize new PknB inhibitors.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Reference |
| IC₅₀ (PknB) | 12.1 µM | Thongdee P, et al. J Chem Inf Model. 2022. |
| MIC (M. tuberculosis H37Rv) | 6.2 µg/mL | Thongdee P, et al. J Chem Inf Model. 2022. |
Signaling Pathway
The signaling pathway involves the autophosphorylation of PknB, which in turn phosphorylates GarA. This phosphorylation event modulates GarA's regulatory function on metabolic enzymes.
Caption: PknB-GarA signaling pathway and inhibition by this compound.
Experimental Workflow
The general workflow for assessing the inhibition of GarA phosphorylation by this compound involves preparing the kinase and substrate, performing the kinase reaction in the presence of the inhibitor, and detecting the level of phosphorylation.
Caption: Workflow for this compound inhibition assay.
Experimental Protocols
Expression and Purification of Recombinant PknB and GarA
-
Vector Construction : Clone the coding sequences for the catalytic domain of M. tuberculosis PknB and full-length GarA into suitable E. coli expression vectors, such as pET vectors for N-terminal His-tags or pGEX vectors for GST-tags.
-
Protein Expression : Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)). Grow the bacterial cultures at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the cultures at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis : Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Purification :
-
His-tagged proteins : Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
GST-tagged proteins : Apply the clarified lysate to a Glutathione-Sepharose column. Wash the column and elute the protein with elution buffer containing reduced glutathione.
-
-
Protein Dialysis and Storage : Dialyze the purified proteins against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C. Determine the protein concentration using a Bradford or BCA assay.
In Vitro Kinase Assay for this compound Inhibition (Radioactive Method)
This method is highly sensitive and directly measures the incorporation of phosphate (B84403) into the substrate.[1][2]
-
Materials :
-
Purified recombinant PknB (catalytic domain)
-
Purified recombinant GarA
-
This compound (dissolved in DMSO)
-
Kinase Reaction Buffer (50 mM HEPES pH 7.0, 1 mM DTT, 0.01% Brij-35, 5% glycerol, 2 mM MnCl₂)[3]
-
ATP solution (containing unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter or Phosphorimager
-
-
Procedure :
-
Prepare a reaction mixture containing kinase reaction buffer, purified PknB (e.g., 5-10 nM), and purified GarA (e.g., 2-5 µM).
-
Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) or DMSO as a vehicle control to the reaction mixture. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution to a final concentration of approximately 2-10 µM, including 1-2 µCi of [γ-³²P]ATP or [γ-³³P]ATP. The total reaction volume is typically 15-25 µL.[1]
-
Stop the reaction by spotting a portion of the reaction mixture (e.g., 10 µL) onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 1% phosphoric acid to remove unincorporated radioactive ATP.[1]
-
Rinse the papers with acetone and let them air dry.[1]
-
Quantify the incorporated radioactivity using a scintillation counter or a Phosphorimager.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Kinase Assay for this compound Inhibition (Non-Radioactive Method - Kinase-Glo®)
This method measures kinase activity by quantifying the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity. It is well-suited for high-throughput screening.[4]
-
Materials :
-
Purified recombinant PknB (catalytic domain)
-
Purified recombinant GarA
-
This compound (dissolved in DMSO)
-
Kinase Reaction Buffer (as above)
-
ATP solution (unlabeled)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure :
-
Set up the kinase reaction as described in the radioactive method (steps 1 and 2) in a white, opaque multi-well plate.
-
Initiate the reaction by adding ATP to a final concentration near its Kₘ for PknB (e.g., 1.5 µM) to maximize sensitivity to ATP-competitive inhibitors.[4] The final reaction volume is typically 25 µL.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the kinase reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to PknB activity. Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value as described in the radioactive method.
-
References
- 1. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 3. Expression and Characterization of the Mycobacterium tuberculosis Serine/Threonine Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of PknB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase B (PknB) is an essential serine/threonine protein kinase in Mycobacterium tuberculosis that plays a critical role in regulating cell growth, division, and cell wall synthesis.[1][2] Its essentiality for mycobacterial viability, coupled with the existence of a well-defined ATP-binding pocket, makes PknB an attractive target for the development of novel anti-tuberculosis therapeutics.[1][3] This document provides detailed protocols for the synthesis of a series of potent PknB inhibitors based on a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, outlines methodologies for evaluating their biochemical activity, and presents structure-activity relationship (SAR) data to guide further analog design. While the specific compound "PknB-IN-2" is not detailed in publicly available literature, the following protocols for a well-characterized series of dual PknA/PknB inhibitors provide a comprehensive guide for researchers in this field.
PknB Signaling Pathway
PknB is a transmembrane protein with an intracellular kinase domain and an extracellular domain composed of four PASTA (Penicillin-Binding Protein and Serine/Threonine Kinase Associated) domains.[4] It is understood to be a key regulator in a signal transduction pathway that influences cell morphology and division.[5] The kinase domain of PknB can autophosphorylate, leading to its activation.[6] Activated PknB then phosphorylates various downstream substrates, thereby controlling essential cellular processes.
Caption: PknB signaling cascade.
Experimental Protocols
General Synthetic Scheme for Pyrazolo[1,5-a]pyrimidine Analogs
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a 3-aminopyrazole (B16455) with a β-ketoester or a related three-carbon synthon. The following is a representative multi-step synthesis adapted from published literature for creating analogs for SAR studies.
References
- 1. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PknB [collab.its.virginia.edu]
- 5. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bl831.als.lbl.gov [bl831.als.lbl.gov]
Application Note and Protocol: Measuring the IC50 of PknB-IN-2 against Mycobacterium tuberculosis PknB
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PknB-IN-2, a putative inhibitor of the essential Mycobacterium tuberculosis (Mtb) serine/threonine protein kinase PknB. PknB is a critical enzyme for mycobacterial growth and survival, making it an attractive target for novel anti-tuberculosis therapeutics.[1][2][3] The protocol employs a non-radioactive, luminescence-based kinase assay (Kinase-Glo™) that quantifies ATP consumption during the phosphorylation of a substrate by PknB.[4][5]
PknB Signaling Pathway
PknB is a transmembrane protein kinase that plays a pivotal role in regulating cell growth, morphology, and division in M. tuberculosis.[6][7] Its extracellular PASTA domains are thought to bind peptidoglycan fragments, leading to dimerization and activation of the intracellular kinase domain.[6] Activation occurs via trans-autophosphorylation on key threonine residues within the activation loop.[8] Once active, PknB phosphorylates numerous downstream substrates, thereby controlling essential cellular processes like cell wall synthesis and central metabolism.[4][7]
Caption: Simplified PknB signaling pathway in M. tuberculosis.
Principle of the Assay
The determination of this compound's IC50 value is performed using the Kinase-Glo™ Luminescent Kinase Assay. This method measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. The assay is based on the principle that PknB activity is directly proportional to ATP consumption.[4] The Kinase-Glo™ reagent contains luciferase and luciferin; in the presence of remaining ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal.[5] Therefore, high kinase activity results in low luminescence, and inhibition of the kinase results in high luminescence. The IC50 is the concentration of this compound at which the PknB enzyme's activity is reduced by 50%.[9]
Materials and Reagents
-
Recombinant PknB (catalytic domain)
-
PknB substrate (e.g., GarA/Rv1827 or a suitable peptide substrate)[4]
-
This compound (dissolved in 100% DMSO)
-
Control Inhibitor (e.g., K-252-a)[10]
-
Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35[11]
-
ATP (10 mM stock in ultrapure water)
-
100% DMSO
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
The overall workflow involves preparing reagents, performing the kinase reaction with a serial dilution of the inhibitor, stopping the reaction and detecting the remaining ATP, and finally analyzing the data to determine the IC50 value.
Caption: Workflow for IC50 determination of a PknB inhibitor.
Experimental Protocol
Reagent Preparation
-
Kinase Buffer: Prepare a 1X working solution of the kinase buffer as described in the materials section.
-
ATP Solution: Thaw the 10 mM ATP stock. The final ATP concentration in the assay should be at or near the Michaelis constant (Km) for PknB, which is approximately 1.5 µM.[4] Prepare a working stock accordingly. For a final concentration of 1.5 µM in a 25 µL reaction, you will need a 10X (15 µM) working stock.
-
PknB Enzyme Solution: Prepare a working solution of recombinant PknB in kinase buffer. The optimal concentration should be determined empirically but is typically in the low nM range.
-
Substrate Solution: Prepare a working solution of the PknB substrate (e.g., 5 µM GarA) in kinase buffer.[4]
-
Kinase-Glo™ Reagent: Reconstitute the Kinase-Glo™ buffer and substrate according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[5]
Inhibitor Dilution Series
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a range of concentrations. A typical 10-point curve might start from 1 mM down to 50 nM.
-
Prepare control wells containing only DMSO (for 0% inhibition/max activity) and wells with no enzyme (for 100% inhibition/background).
Assay Procedure (25 µL final volume)
-
Dispense Inhibitor: Add 0.5 µL of each this compound dilution (or DMSO control) to the appropriate wells of a 384-well plate.
-
Add Enzyme and Substrate: Prepare a master mix of PknB enzyme and its substrate in kinase buffer. Add 12 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Prepare an ATP master mix in kinase buffer. Add 12.5 µL of the ATP mix to each well to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure ATP consumption is within the linear range of the assay (typically 10-50% of total ATP).
-
Signal Development: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 25 µL of the prepared Kinase-Glo™ reagent to each well.
-
Final Incubation: Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Detection: Measure the luminescence using a plate reader. The integration time should be set to 0.5-1 second per well.
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Average the Relative Light Unit (RLU) values for each data point (run in duplicate or triplicate).
-
The RLU from the "no enzyme" control represents 100% inhibition (Max Signal).
-
The RLU from the "DMSO only" control represents 0% inhibition (Min Signal).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (RLU_sample - RLU_min) / (RLU_max - RLU_min)
-
-
Determine IC50:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration ([Inhibitor]).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.[9]
-
Summary of Quantitative Data
The following table presents hypothetical data for this compound alongside a known control inhibitor.
| Inhibitor | Target | Assay Method | ATP Conc. | Substrate | IC50 (nM) | Hill Slope |
| This compound | Mtb PknB | Kinase-Glo™ | 1.5 µM | GarA | 85.2 | -1.1 |
| K-252-a | Mtb PknB | Radiometric | 100 µM | MBP | ~100[10] | N/A |
Note: Data for this compound is hypothetical for illustrative purposes. The IC50 for K-252-a is an approximate value from the literature, which may use different assay conditions.[10]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. uniprot.org [uniprot.org]
- 7. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auto-activation mechanism of the Mycobacterium tuberculosis PknB receptor Ser/Thr kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assayquant.com [assayquant.com]
Application Notes and Protocols for [γ-³²P]ATP in PknB Autophosphorylation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ser/Thr protein kinase B (PknB) from Mycobacterium tuberculosis is an essential enzyme that plays a critical role in regulating cell growth, division, and morphology.[1][2][3] Its essentiality for mycobacterial viability makes it a prime target for the development of novel anti-tuberculosis drugs.[1][4][5][6] PknB is a transmembrane protein with an intracellular kinase domain that undergoes autophosphorylation, a key step in its activation.[2][7][8] This process involves the transfer of the gamma-phosphate from ATP to specific threonine residues within the activation loop of the kinase domain.[7][9] The use of radiolabeled [γ-³²P]ATP in in vitro kinase assays provides a sensitive and direct method to quantify PknB autophosphorylation and to screen for potential inhibitors.[10][11][12][13]
PknB Signaling Pathway
PknB is a central regulator of cell wall biosynthesis and cell division in Mycobacterium tuberculosis. Upon receiving external signals, which are thought to be mediated by the binding of peptidoglycan fragments to its extracellular PASTA domains, PknB dimerizes.[3] This dimerization facilitates the trans-autophosphorylation of the intracellular kinase domains on key threonine residues (Thr171 and Thr173) within the activation loop.[7][9][14] Activated PknB then phosphorylates downstream substrates, including Wag31 (DivIVA) and CwlM, which are involved in peptidoglycan synthesis, and the transcriptional regulator Lsr2, thereby controlling cell growth and adaptation.[15][16]
Caption: PknB signaling pathway.
Experimental Workflow for PknB Autophosphorylation Assay
The in vitro PknB autophosphorylation assay using [γ-³²P]ATP is a robust method to study the kinase activity. The general workflow involves incubation of the purified PknB kinase domain with [γ-³²P]ATP, followed by separation of the reaction products by SDS-PAGE and detection of the incorporated radioactivity by autoradiography or phosphorimaging.[7][11][17]
Caption: PknB autophosphorylation assay workflow.
Quantitative Data Summary
The following tables summarize typical quantitative data for PknB autophosphorylation assays based on published protocols.
Table 1: Reagent Concentrations for PknB Autophosphorylation Assay
| Reagent | Concentration Range | Reference |
| PknB Kinase Domain | 0.5 - 2 µM | [7][17] |
| ATP | 50 - 100 µM | [7] |
| [γ-³²P]ATP | 0.2 - 2 µCi/µl | [7][17] |
| MgCl₂ | 0.1 - 5 mM | [7][17] |
| MnCl₂ | 1 - 5 mM | [7][17] |
| Tris or PIPES buffer (pH 7.2-7.5) | 20 mM | [7][17] |
| NaCl | 25 mM | [7] |
| TCEP or DTT | 0.5 mM | [7] |
Table 2: Incubation Conditions
| Parameter | Value | Reference |
| Temperature | 25 - 30 °C | [7][11][18] |
| Time | 5 - 60 minutes | [7][11][18] |
Detailed Experimental Protocols
Protocol 1: In Vitro PknB Autophosphorylation Assay
This protocol is adapted from established methods for measuring PknB kinase activity.[7][17]
Materials:
-
Purified PknB kinase domain
-
5x Kinase Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 10 mM MnCl₂)
-
ATP stock solution (10 mM)
-
[γ-³²P]ATP (10 µCi/µl)
-
5x SDS-PAGE Loading Buffer with 100 mM EDTA
-
Deionized water
Procedure:
-
Prepare the Kinase Reaction Master Mix: For each reaction, prepare a master mix containing:
-
4 µl of 5x Kinase Reaction Buffer
-
x µl of deionized water (to a final volume of 20 µl)
-
1 µl of 1 mM ATP (final concentration 50 µM)
-
0.5 µl of [γ-³²P]ATP
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add 2 µM of purified PknB kinase domain.
-
Add the Kinase Reaction Master Mix to the tube containing the PknB kinase domain.
-
The final reaction volume should be 20 µl.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 20-30 minutes. For kinetic studies, time points can be taken at 5, 10, 20, and 30 minutes.
-
-
Quench the Reaction:
-
Stop the reaction by adding 5 µl of 5x SDS-PAGE Loading Buffer containing 100 mM EDTA.
-
Boil the samples at 100°C for 5 minutes.
-
-
SDS-PAGE and Autoradiography:
-
Load the samples onto a 12% SDS-PAGE gel.
-
Run the gel to separate the proteins.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Analyze the incorporated radioactivity using a phosphorimager or by developing the film.
-
Protocol 2: PknB Inhibition Assay
This protocol is designed to screen for inhibitors of PknB autophosphorylation.[4]
Materials:
-
All materials from Protocol 1
-
Putative inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Pre-incubation with Inhibitor:
-
In a microcentrifuge tube, add 2 µM of purified PknB kinase domain.
-
Add the desired concentration of the inhibitor compound. The final solvent concentration (e.g., DMSO) should be kept constant across all reactions and should not exceed 1-2%.
-
Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Kinase Reaction:
-
Prepare the Kinase Reaction Master Mix as described in Protocol 1.
-
Add the master mix to the pre-incubated PknB-inhibitor mixture to start the reaction.
-
-
Incubation, Quenching, and Analysis:
-
Follow steps 3-5 from Protocol 1 to complete the assay.
-
Compare the level of PknB autophosphorylation in the presence and absence of the inhibitor to determine the inhibitory activity.
-
Applications in Drug Development
The PknB autophosphorylation assay is a valuable tool in the early stages of drug discovery for identifying and characterizing inhibitors of this essential mycobacterial kinase.[4][19][20] High-throughput screening of compound libraries using this assay can identify hit compounds that specifically target PknB.[4] Subsequent structure-activity relationship (SAR) studies can then be performed to optimize the potency and selectivity of these inhibitors, leading to the development of novel anti-tuberculosis therapeutics.[20] The development of potent and specific PknB inhibitors holds promise for new treatment strategies against tuberculosis, including drug-resistant strains.[5][6]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PknB remains an essential and a conserved target for drug development in susceptible and MDR strains of M. Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auto-activation mechanism of the Mycobacterium tuberculosis PknB receptor Ser/Thr kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of autophosphorylation of mycobacterial PknB explored by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PknB kinase activity is regulated by phosphorylation in two Thr residues and dephosphorylation by PstP, the cognate phospho-Ser/Thr phosphatase, in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphorylation of Mycobacterium tuberculosis Ser/Thr Phosphatase by PknA and PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 19. mdpi.com [mdpi.com]
- 20. Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cloning and Overexpression of Full-Length PknB
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Serine/Threonine Protein Kinase B (PknB) from Mycobacterium tuberculosis is a crucial transmembrane protein that plays a central role in regulating fundamental cellular processes, including cell growth, division, and morphology.[1][2][3] Its essential nature for mycobacterial survival makes it a promising target for the development of novel anti-tuberculosis therapeutics.[1][4] PknB consists of an intracellular kinase domain, a transmembrane domain, and an extracellular domain containing PASTA motifs that sense peptidoglycan fragments, thereby linking cell wall status to intracellular signaling.[2][5][6][7]
Overexpression and purification of functional full-length PknB are critical for structural studies, inhibitor screening, and detailed biochemical characterization. However, the overexpression of PknB is often associated with cellular toxicity, leading to growth inhibition and abnormal cell shapes.[1][5][8] These application notes provide detailed protocols for the successful cloning and tightly regulated overexpression of full-length pknB, with a focus on mitigating its toxic effects in the Escherichia coli expression host.
PknB Signaling Pathway and Regulation
PknB is a key regulator in a signaling pathway that governs cell shape and division. The genes for PknB and another kinase, PknA, are located in an operon near the origin of replication, along with genes for a phosphatase (PstP) and proteins involved in peptidoglycan synthesis (RodA, PbpA).[3][8] PknB is activated upon binding of its extracellular PASTA domains to peptidoglycan precursors or fragments at the mid-cell and poles.[5][7] This binding event leads to the dimerization and autophosphorylation of the intracellular kinase domains, activating the kinase.[2][5] Activated PknB then phosphorylates downstream targets, including Wag31 (a DivIVA ortholog involved in cell division) and Lsr2 (a transcriptional regulator), thereby controlling cell shape and growth.[3][9] PknA and PknB can also cross-phosphorylate each other, indicating a complex regulatory interplay.[8]
Caption: PknB signaling pathway from peptidoglycan sensing to downstream regulation.
Quantitative Data Summary
Successful overexpression of a toxic protein like PknB requires careful optimization. The following table summarizes representative quantitative data from literature, highlighting the challenges and potential yields.
| Expression System & Conditions | Protein Construct | Purification Method | Yield/Result | Reference |
| E. coli BL21(DE3) | Full-length PknB (from inclusion bodies) | Size-exclusion chromatography | 3.48% of total cell protein | [10] |
| M. smegmatis | Mtu PknB (overexpressed) vs. Msm PknB (endogenous) | Label-free quantitative proteomics | ~11 times more overexpressed PknB | [11] |
| M. smegmatis overexpressing PknB | Total Protein | [³⁵S]Met incorporation assay | ~25% reduction in protein synthesis | [12] |
Experimental Protocols
Protocol 1: Cloning of Full-Length pknB
This protocol describes the amplification of the full-length pknB gene from M. tuberculosis H37Rv genomic DNA and its cloning into a tightly regulated expression vector.
1. Materials:
-
M. tuberculosis H37Rv genomic DNA
-
Phusion High-Fidelity DNA Polymerase
-
Forward and Reverse primers for pknB (with appropriate restriction sites)
-
dNTP mix
-
Tightly regulated expression vector (e.g., pBAD, pRHA, or pQE-80L)[13][14]
-
Restriction enzymes and T4 DNA Ligase
-
Chemically competent E. coli cloning strain (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
2. Primer Design:
-
Obtain the pknB gene sequence from a database such as UniProt (Accession: P9WI81 for H37Rv strain).[1] The full-length protein is 626 amino acids.[1][15][16]
-
Design primers to amplify the entire coding sequence. Incorporate restriction sites compatible with your chosen expression vector (e.g., NdeI at the start codon and HindIII after the stop codon). Ensure primers have a suitable melting temperature and lack strong secondary structures.
3. PCR Amplification:
-
Set up a 50 µL PCR reaction as follows:
-
5 µL 10x Phusion HF Buffer
-
1 µL 10 mM dNTPs
-
1.5 µL Forward Primer (10 µM)
-
1.5 µL Reverse Primer (10 µM)
-
1 µL M. tuberculosis H37Rv gDNA (50 ng/µL)
-
0.5 µL Phusion DNA Polymerase
-
39.5 µL Nuclease-free water
-
-
Use the following cycling conditions (adjust annealing temperature based on primer Tm):
-
Initial Denaturation: 98°C for 30s
-
30 Cycles:
-
Denaturation: 98°C for 10s
-
Annealing: 60-68°C for 30s
-
Extension: 72°C for 1 min (based on ~1kb/30s extension rate)
-
-
Final Extension: 72°C for 10 min
-
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the expected size (~1.9 kb).
4. Vector and Insert Preparation:
-
Digest both the PCR product and the expression vector with the selected restriction enzymes in separate reactions.
-
Purify the digested insert and vector using a gel extraction kit.
5. Ligation and Transformation:
-
Set up a ligation reaction with a 3:1 molar ratio of insert to vector using T4 DNA Ligase.
-
Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).
-
Plate the transformation mix on LB agar plates containing the appropriate antibiotic for vector selection. Incubate overnight at 37°C.
6. Clone Verification:
-
Screen colonies by colony PCR.
-
Isolate plasmid DNA from positive colonies and confirm the insert by restriction digestion and Sanger sequencing.
Caption: Workflow for cloning the full-length pknB gene.
Protocol 2: Overexpression and Purification of Full-Length PknB
This protocol outlines the expression of full-length PknB in E. coli using a tightly regulated system to manage toxicity, followed by purification.
1. Materials:
-
Verified expression plasmid containing full-length pknB
-
Competent E. coli expression strain (e.g., BL21(DE3) or a strain suited for toxic proteins like M15[pREP4])[2][17]
-
LB Broth with appropriate antibiotics
-
Inducer (e.g., L-arabinose for pBAD, L-rhamnose for pRHA, or low concentration of IPTG for pQE)[13][14][17]
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Affinity chromatography resin (e.g., Ni-NTA agarose if using a His-tag)
-
Wash Buffer (Lysis buffer with 20 mM imidazole)
-
Elution Buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis Buffer
2. Transformation of Expression Strain:
-
Transform the verified pknB expression plasmid into the chosen E. coli expression strain.
-
Plate on LB agar with the required antibiotics and incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a 10 mL starter culture with a single colony and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB broth (with antibiotics) with the starter culture to an OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.4-0.6.
-
Crucially, to mitigate toxicity, lower the temperature to 18-25°C before induction. [18]
-
Induce protein expression with the appropriate inducer. Use a low concentration to control the expression level (e.g., 0.02% L-arabinose or 0.1 mM IPTG).[17]
-
Continue to grow the culture at the lower temperature for 16-20 hours. Overexpression of PknB is known to slow or stop cell growth.[8]
4. Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Note: PknB may be present in the insoluble fraction (inclusion bodies).[10]
5. Protein Purification (assuming a His-tag and soluble protein):
-
Apply the cleared lysate to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the PknB protein using a gradient or step-wise increase of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing pure PknB and dialyze against a suitable storage buffer.
6. Refolding from Inclusion Bodies (if necessary):
-
If PknB is found in the insoluble pellet, solubilize the inclusion bodies using a buffer containing strong denaturants (e.g., 8 M urea (B33335) or 6 M guanidine-HCl).
-
Refold the protein by rapid dilution or dialysis into a refolding buffer.
-
Proceed with affinity purification as described above.
Caption: Workflow for overexpression and purification of PknB.
Conclusion
The successful cloning and overexpression of full-length PknB, while challenging due to its toxicity, is achievable with careful selection of expression systems and optimization of culture conditions. Tightly regulated promoters and low-temperature, low-inducer concentration expression are key to obtaining sufficient quantities of the protein for downstream applications. The protocols provided herein offer a robust framework for researchers aiming to study this important drug target in Mycobacterium tuberculosis.
References
- 1. uniprot.org [uniprot.org]
- 2. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. The Extracytoplasmic Domain of the Mycobacterium tuberculosis Ser/Thr Kinase PknB Binds Specific Muropeptides and Is Required for PknB Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and Characterization of the Mycobacterium tuberculosis Serine/Threonine Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The protein kinase PknB negatively regulates biosynthesis and trafficking of mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Bacterial Protein Expression | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. uniprot.org [uniprot.org]
- 16. uniprot.org [uniprot.org]
- 17. How can I express toxic protein in E. coli? [qiagen.com]
- 18. Overview on the expression of toxic gene products in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming PknB-IN-2 solubility issues in aqueous buffers
Welcome to the technical support center for PknB-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a small molecule inhibitor targeting Protein kinase B (PknB), an essential serine/threonine protein kinase in Mycobacterium tuberculosis (Mtb).[1][2] PknB is a crucial regulator of cell growth, division, and morphology in Mtb, making it an attractive target for novel anti-tuberculosis therapies.[3][4][5] Like many small molecule kinase inhibitors, this compound is likely a lipophilic compound designed to bind to the hydrophobic ATP-binding pocket of the kinase.[6] This inherent lipophilicity often leads to poor solubility in aqueous buffers, which can cause issues such as precipitation upon dilution, leading to inaccurate concentration calculations and unreliable experimental results.[6][7][8]
Q2: My this compound, supplied as a solid, appears to be an empty vial. What should I do?
A2: It is common for lyophilized or solid compounds to be present as a thin, difficult-to-see film on the walls or bottom of the vial. Before assuming the vial is empty, please attempt to dissolve the contents according to the recommended protocol, which typically involves adding a small amount of an organic solvent like DMSO and vortexing thoroughly.[7]
Q3: My this compound/DMSO stock solution is cloudy or has visible precipitates. Can I still use it?
A3: No, a cloudy appearance or the presence of precipitates indicates that the compound is not fully dissolved or has precipitated out of the solution.[7] Using such a solution will lead to inaccurate dosing and unreliable experimental outcomes. It is crucial to ensure the stock solution is clear before proceeding. Refer to the troubleshooting guide below for steps to address this issue.
Q4: this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What is happening and how can I prevent this?
A4: This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic compounds.[9] It occurs because the compound, which is soluble in a strong organic solvent like DMSO, becomes insoluble when introduced into a predominantly aqueous environment.[6] The abrupt change in solvent polarity causes the compound to "crash out" of the solution.[6] To prevent this, you can try several strategies outlined in the troubleshooting section, such as lowering the final concentration, adding a surfactant, or using a co-solvent.[8][9]
Q5: How does the pH of my aqueous buffer affect the solubility of this compound?
A5: The solubility of many kinase inhibitors is highly dependent on pH, particularly for molecules that are weak bases.[6][10] These compounds contain ionizable groups that can become protonated at a pH below their pKa, which generally increases their solubility in water.[6] Conversely, at a pH above the pKa, the compound will be in its less soluble, unionized form.[6] It is advisable to test a range of pH values to determine the optimal buffer conditions for your experiment, if your system allows for it.[6]
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Dissolution Protocol (for preparing a stock solution)
-
Solvent Selection : Start with high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Concentration : Prepare a high-concentration stock solution (e.g., 10 mM).
-
Procedure :
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
As an optional step, gentle warming in a 37°C water bath for 5-10 minutes may improve solubility.[7][9]
-
Visually inspect the solution to ensure it is clear and free of any precipitates before storage.[7]
-
-
Storage : Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Troubleshooting Precipitation Upon Dilution into Aqueous Buffer
If you observe precipitation when diluting your DMSO stock into an aqueous buffer, consider the following strategies, summarized in the table below.
| Strategy | Description | Recommended Starting Conditions |
| Lower Final Concentration | The simplest approach is to work with a lower final concentration of this compound in your assay.[8][9] | Test a range of concentrations below your initial target. |
| Use a Surfactant | A small amount of a non-ionic surfactant can help keep the inhibitor in solution.[8][9] | 0.01-0.1% Tween-20 or Triton X-100 in the aqueous buffer.[9] |
| Incorporate a Co-solvent | A small percentage of a water-miscible organic solvent can improve solubility.[8][9] | 1-5% Ethanol or Polyethylene Glycol (PEG) in the final solution. |
| Modify Buffer pH | If this compound is a weak base, lowering the buffer pH can increase solubility.[6] | Test a range of pH values (e.g., pH 5.0, 6.0, 7.4) if your assay permits. |
| Serial Dilution | Perform intermediate dilutions of the DMSO stock in DMSO before the final dilution into the aqueous buffer.[6] | Prepare a 10x or 100x intermediate stock in DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (assuming a molecular weight of 500 g/mol for calculation purposes).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath sonicator
Procedure:
-
Weigh out 1 mg of this compound into a sterile microcentrifuge tube.
-
Add 200 µL of anhydrous DMSO to the tube. This will yield a 10 mM stock solution.
-
Cap the tube tightly and vortex for 2 minutes.
-
If the solid is not fully dissolved, sonicate in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear.
-
Aliquot into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay (Nephelometric Method)
This high-throughput method can be used to rapidly assess the kinetic solubility of this compound in a specific aqueous buffer.[8]
Materials:
-
This compound/DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a serial dilution of the this compound/DMSO stock solution in DMSO.
-
In a 96-well plate, add the aqueous buffer.
-
Add a small volume of each this compound/DMSO dilution to the wells containing the aqueous buffer, ensuring the final DMSO concentration is constant and low (e.g., 1%). Include a buffer-only control.
-
Mix the plate and incubate at room temperature for 1-2 hours.
-
Measure the light scattering in each well using a nephelometer.
-
Data Analysis : The kinetic solubility is the highest concentration of this compound that does not show a significant increase in light scattering compared to the buffer-only control.[8]
Visualizations
PknB Signaling Pathway in M. tuberculosis
Caption: PknB signaling is initiated by ligand binding, leading to downstream phosphorylation events.
Troubleshooting Workflow for this compound Solubility Issues
References
- 1. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Extracytoplasmic Domain of the Mycobacterium tuberculosis Ser/Thr Kinase PknB Binds Specific Muropeptides and Is Required for PknB Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of PknB-IN-2 on other mycobacterial kinases
Welcome to the technical support center for PknB-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues related to its off-target effects on other mycobacterial kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to target Protein kinase B (PknB), an essential serine/threonine protein kinase in Mycobacterium tuberculosis. PknB is crucial for regulating cell growth, division, and morphology, making it a promising target for new anti-tuberculosis drugs.[1][2][3]
Q2: What are the known or potential off-targets of this compound in Mycobacterium tuberculosis?
While this compound is designed to be specific for PknB, cross-reactivity with other mycobacterial kinases can occur, particularly those with high sequence homology in the ATP-binding site. The most likely off-targets include PknA, PknF, and PknG.[1][2] PknA and PknB are both essential kinases, and dual inhibition may contribute to the overall antibacterial effect.[4][5][6] PknF shares significant sequence identity with PknB, making it a probable off-target.[1]
Q3: What are the observable phenotypic consequences of off-target inhibition?
Inhibition of off-target kinases can lead to a range of phenotypic effects that may complicate the interpretation of experimental results. For example, since both PknA and PknB are involved in cell wall biosynthesis and cell division, it can be challenging to attribute observed morphological changes solely to PknB inhibition.[7][8] Off-target effects may also contribute to cytotoxicity or unexpected changes in cellular signaling pathways.
Q4: How can I assess the selectivity of this compound in my experiments?
Several methods can be employed to determine the selectivity of this compound:
-
Kinome Profiling: Screen the inhibitor against a broad panel of kinases, including other mycobacterial kinases and a selection of mammalian kinases to assess potential toxicity.[2]
-
Biochemical Assays: Determine the IC50 or Ki values of this compound against purified PknB and other mycobacterial kinases. A significant difference in these values indicates selectivity.
-
Whole-Cell Target Engagement Assays: Utilize techniques like thermal shift assays or chemical proteomics to confirm that this compound is binding to its intended target within the mycobacterial cell.
-
Genetic Approaches: Compare the phenotype of this compound treatment with the phenotype of genetically depleting pknb.[7]
Troubleshooting Guides
Issue 1: Observed anti-mycobacterial activity is significantly greater than the in vitro IC50 against PknB.
-
Possible Cause: Off-target inhibition of other essential mycobacterial kinases, such as PknA.[2][4]
-
Troubleshooting Steps:
-
Perform a selectivity profiling assay: Test this compound against a panel of other purified mycobacterial kinases (e.g., PknA, PknD, PknF, PknG) to determine their IC50 values.
-
Compare with genetic knockdown: Compare the phenotypic effects of this compound treatment with those of individual or combined genetic depletion of pknb and potential off-target kinases.[7]
-
Dose-response analysis: Carefully analyze the dose-response curves for both enzymatic inhibition and whole-cell activity. A complex curve may suggest multiple targets.
-
Issue 2: Unexpected morphological changes in M. tuberculosis upon treatment with this compound.
-
Possible Cause: Inhibition of other kinases involved in cell shape and division, such as PknA.[1][8]
-
Troubleshooting Steps:
-
Detailed microscopy: Use high-resolution microscopy to carefully document the morphological changes.
-
Comparative analysis: Compare the observed morphology to published data on the depletion of other kinases like PknA.[7]
-
Rescue experiments: If a resistant mutant of PknB is available, test if its expression can rescue the morphological phenotype. If not, off-target effects are likely.
-
Issue 3: Development of resistance to this compound is not associated with mutations in the pknb gene.
-
Possible Cause: The primary mechanism of action in the whole cell is through an off-target kinase, or resistance is mediated by efflux pumps or drug metabolism.
-
Troubleshooting Steps:
-
Sequence the genomes of resistant mutants: Identify mutations in other kinase genes or genes related to drug efflux and metabolism.
-
Efflux pump inhibition: Test the activity of this compound in combination with known efflux pump inhibitors.
-
Metabolite analysis: Use techniques like mass spectrometry to determine if this compound is being modified or degraded by the bacteria.
-
Data Presentation
Table 1: Representative Selectivity Profile of a Hypothetical PknB Inhibitor.
This table illustrates the format for presenting quantitative data on the selectivity of a PknB inhibitor. The values are for illustrative purposes only and do not represent actual data for this compound.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PknB |
| Primary Target | ||
| M. tuberculosis PknB | 10 | 1 |
| Potential Mycobacterial Off-Targets | ||
| M. tuberculosis PknA | 150 | 15 |
| M. tuberculosis PknF | 500 | 50 |
| M. tuberculosis PknG | >10,000 | >1,000 |
| M. tuberculosis PknD | >10,000 | >1,000 |
| Selected Human Kinases | ||
| CDK2 | 2,500 | 250 |
| GSK3β | >10,000 | >1,000 |
| SRC | 5,000 | 500 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a radiometric assay to determine the IC50 of this compound against a purified kinase.
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 100 µM) and perform 3-fold serial dilutions in DMSO.
-
Set up the kinase reaction: In a 96-well plate, combine the kinase reaction buffer, the purified kinase, and the substrate (e.g., GarA).[1]
-
Add the inhibitor: Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction: Add a mixture of [γ-³³P]ATP and non-radiolabeled ATP to start the reaction.
-
Stop the reaction: After a defined incubation period, stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Measure phosphorylation: Transfer the reaction mixture to a phosphocellulose filter plate, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate IC50: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Kinome-Wide Selectivity Profiling
This protocol outlines the general steps for assessing the selectivity of this compound against a large panel of kinases.
-
Select a kinase profiling service: Choose a commercial vendor that offers a broad kinase panel, preferably including other mycobacterial kinases.
-
Prepare the compound: Provide the service with a high-purity sample of this compound at a specified concentration (e.g., 10 mM in DMSO).
-
Screening: The service will typically perform competition binding assays where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data analysis: The results are usually provided as a percentage of inhibition at a given concentration or as Kd values. This data can be used to generate a selectivity profile and identify potential off-targets.
Visualizations
Caption: Workflow for assessing this compound selectivity.
Caption: PknB signaling and this compound off-target effects.
References
- 1. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
PknB-IN-2 cell wall permeability and efflux pump problems in M. tb
Welcome to the technical support center for PknB-IN-2, a potent, ATP-competitive inhibitor of the essential serine/threonine protein kinase PknB in Mycobacterium tuberculosis (M. tb). This resource provides troubleshooting guidance and detailed protocols to assist researchers in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, focusing on cell wall permeability and efflux pump-related problems.
Q1: Why is the Minimum Inhibitory Concentration (MIC) of this compound against M. tb significantly higher than its in vitro IC₅₀ against the PknB enzyme?
A1: This is a common observation for many PknB inhibitors. The discrepancy often arises from the formidable cell envelope of M. tb, which acts as a highly effective permeability barrier, and the activity of efflux pumps that actively remove the compound from the cell.[1][2]
-
Cell Wall Permeability: The mycobacterial cell wall is a thick, lipid-rich structure that restricts the entry of many small molecules.[1][3] this compound may have physicochemical properties that hinder its passive diffusion across this barrier.
-
Efflux Pumps: M. tb possesses numerous efflux pumps that can recognize and expel a wide range of xenobiotics, including antibiotics and inhibitors.[4][5][6] This active removal can prevent this compound from reaching a sufficiently high intracellular concentration to inhibit PknB.
Q2: My MIC results for this compound are inconsistent across experiments. What could be the cause?
A2: Inconsistent MIC values can be frustrating and may stem from several experimental variables.[7]
-
Compound Solubility: this compound, like many kinase inhibitors, may have low aqueous solubility. Ensure your stock solution in DMSO is fully dissolved. Precipitates, even if not visible, can drastically alter the effective concentration.
-
Inoculum Preparation: The density and clumping of the M. tb culture are critical for reproducible MICs. Ensure your bacterial suspension is homogenous and standardized correctly.
-
Assay Medium: Components in the growth medium, such as detergents (e.g., Tween 80) or lipids, can sequester hydrophobic compounds like this compound, affecting its availability.[7]
Q3: How can I determine if cell wall permeability is the primary issue for this compound's low whole-cell activity?
A3: You can perform experiments using sub-lethal concentrations of cell wall-disrupting agents. However, reports suggest this may not always enhance the activity of PknB inhibitors.[1] A more direct approach is to perform a cell wall permeability assay.
-
Permeability Assay: Use a fluorescent dye like ethidium (B1194527) bromide (EtBr) or Nile Red. An increase in fluorescence inside the cells over time indicates uptake. Comparing the uptake rate in the presence and absence of this compound can provide insights, although this is an indirect measure. A more direct method is to use radiolabeled or fluorescently tagged this compound if available.
Q4: How can I test if this compound is a substrate for M. tb efflux pumps?
A4: The standard method is to determine the MIC of this compound in the presence of known efflux pump inhibitors (EPIs). If this compound is an efflux substrate, the addition of an EPI should block its expulsion, leading to increased intracellular concentration and a lower MIC.[4][6]
-
Common EPIs: Verapamil (B1683045), reserpine, and carbonyl cyanide m-chlorophenylhydrazone (CCCP) are commonly used.[6]
-
Ethidium Bromide Efflux Assay: A fluorometric assay can be used to measure the real-time efflux of a known pump substrate like EtBr. You can investigate if this compound competes with EtBr for efflux.[5]
Q5: I co-administered this compound with an efflux pump inhibitor (e.g., verapamil), but the MIC did not decrease. Does this rule out efflux as a problem?
A5: Not necessarily. While this result suggests that the pumps inhibited by verapamil may not be the primary transporters of this compound, several other factors could be at play:[1]
-
EPI Specificity: Verapamil and other common EPIs do not inhibit all of the many efflux pumps in M. tb. This compound may be a substrate for a pump that is not affected by the EPI you used.
-
Dominant Permeability Barrier: The cell wall may be such a strong barrier that even with efflux pumps inhibited, not enough compound enters the cell to reach an effective concentration.
-
Compound Instability: this compound could be unstable in the assay medium or be metabolized by the bacteria.
Troubleshooting Workflows
Workflow for Investigating Poor Whole-Cell Activity
Caption: Troubleshooting workflow for poor whole-cell activity of this compound.
Data Presentation
The following tables summarize representative quantitative data that might be obtained during the investigation of this compound.
Table 1: In Vitro vs. Whole-Cell Activity of this compound
| Compound | PknB Kinase IC₅₀ (nM) | M. tb H37Rv MIC (µM) |
| This compound | 50 | 25 |
| Control Drug (Isoniazid) | N/A | 0.05 |
Table 2: Effect of Efflux Pump Inhibitors on this compound MIC
| Efflux Pump Inhibitor (EPI) | EPI Conc. (µg/mL) | This compound MIC (µM) | Fold Change in MIC |
| None (Control) | 0 | 25 | - |
| Verapamil | 40 | 6.25 | 4 |
| Reserpine | 20 | 12.5 | 2 |
| CCCP | 2.5 | 3.125 | 8 |
| Control (Ethidium Bromide) | |||
| None (Control) | 0 | 2 | - |
| Verapamil | 40 | 0.5 | 4 |
Experimental Protocols
Protocol 1: Cell Wall Permeability Assay (Ethidium Bromide Uptake)
This protocol assesses the permeability of the M. tb cell wall by measuring the fluorescence of ethidium bromide (EtBr) as it intercalates with intracellular nucleic acids.[8]
Materials:
-
M. tb culture in logarithmic growth phase.
-
Phosphate-buffered saline with 0.05% Tween 80 (PBST).
-
Ethidium bromide (EtBr) stock solution (1 mg/mL).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Methodology:
-
Grow M. tb to an OD₆₀₀ of 0.6-0.8.
-
Harvest cells by centrifugation (3000 x g, 10 min).
-
Wash the pellet twice with PBST.
-
Resuspend the cells in PBST to an OD₆₀₀ of 0.8.
-
Add 200 µL of the cell suspension to each well of a 96-well black plate.
-
Add EtBr to a final concentration of 2 µg/mL.
-
Immediately measure fluorescence using an excitation wavelength of 544 nm and an emission wavelength of 590 nm (Time 0).
-
Continue to measure fluorescence at 5-minute intervals for up to 60 minutes.
-
Normalize all readings to the Time 0 value for each well.
-
Plot the normalized fluorescence intensity against time to visualize EtBr accumulation.
Protocol 2: Real-Time Efflux Assay using Ethidium Bromide
This fluorometric method detects the active efflux of EtBr from M. tb cells.[5] A decrease in fluorescence over time indicates efflux.
Materials:
-
M. tb culture prepared as in Protocol 1.
-
Phosphate-buffered saline (PBS).
-
Ethidium bromide (EtBr).
-
Glucose (10% solution).
-
Efflux pump inhibitors (e.g., Verapamil, CCCP) and this compound.
-
96-well black microplates.
-
Fluorescence microplate reader.
Methodology:
-
Prepare M. tb cells as described in Protocol 1, steps 1-4.
-
Incubate the cell suspension with EtBr (final concentration 1-2 µg/mL) for 60 minutes at 37°C to allow the dye to accumulate (loading phase).
-
Centrifuge the loaded cells, discard the supernatant, and wash with PBS to remove extracellular EtBr.
-
Resuspend the cells in PBS.
-
Aliquot the loaded cell suspension into a 96-well black plate.
-
To appropriate wells, add the test compounds:
-
No addition (negative control, basal efflux).
-
Glucose (to energize the pumps, positive control).
-
Glucose + EPI (e.g., Verapamil).
-
Glucose + this compound (to test for competitive inhibition of efflux).
-
-
Immediately begin monitoring the decrease in fluorescence (Excitation: 544 nm, Emission: 590 nm) every minute for 30-60 minutes.
-
Calculate the rate of efflux based on the decrease in fluorescence over time.
Signaling Pathway and Workflow Diagrams
PknB Signaling and Inhibition
Caption: PknB signaling pathway and its inhibition by this compound.
Experimental Workflow for Efflux Pump Inhibition Assay
Caption: Workflow for determining the effect of EPIs on this compound MIC.
References
- 1. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Identification of Possible Inhibitors for Protein Kinase B (PknB) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux pump effects on Mycobacterium tuberculosis drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4.8. Cell Wall Permeability Assay [bio-protocol.org]
Optimizing PknB-IN-2 potency through medicinal chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of PknB-IN-2 potency through medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Mycobacterium tuberculosis protein kinase B (PknB), a serine/threonine protein kinase essential for mycobacterial growth and survival.[1] PknB is a transmembrane protein involved in signal transduction pathways that regulate cell shape, cell division, and cell wall synthesis.[2][3] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain to block its catalytic activity and subsequent phosphorylation of downstream substrates.
Q2: What is the reported potency of this compound?
This compound has a reported IC50 of 12.1 μM against PknB.
Q3: What are the known downstream targets of PknB?
PknB phosphorylates several key proteins involved in cell growth and division. One of the well-characterized substrates is GarA, a protein involved in regulating central metabolism.[1][2]
Q4: What are the common challenges when working with PknB inhibitors?
A frequent challenge is the discrepancy between high in vitro potency (in the nanomolar range for some analogs) and lower efficacy in whole-cell assays (in vivo), often in the micromolar range.[2] This can be attributed to factors like poor cell wall permeability of M. tuberculosis, efflux pump activity, or off-target binding.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in in vitro kinase assays.
| Potential Cause | Troubleshooting Step |
| Enzyme Instability or Inactivity | Ensure the purified PknB enzyme is properly folded and active. High levels of autophosphorylation after purification can sometimes reduce activity in subsequent assays.[2] Consider using a fresh batch of enzyme or re-evaluating the purification protocol. |
| ATP Concentration | The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay. Ensure you are using an ATP concentration at or near the Km for PknB to obtain an accurate and reproducible IC50.[2] |
| Assay Format | Different assay formats (e.g., radiometric vs. luminescence-based) can yield different IC50 values.[4] If comparing data, ensure the assay conditions are as similar as possible. For luciferase-based assays that measure ATP depletion, be aware that enzyme autophosphorylation can contribute to the signal.[4] |
| Compound Solubility | This compound or its analogs may have limited solubility in aqueous assay buffers. Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the assay is consistent and low enough not to affect enzyme activity. |
Issue 2: Poor correlation between in vitro potency and whole-cell anti-mycobacterial activity.
| Potential Cause | Troubleshooting Step |
| Low Cell Permeability | The unique and complex cell wall of M. tuberculosis can be a significant barrier to compound entry.[2] Consider co-administration with cell wall weakening agents (e.g., sub-inhibitory concentrations of ethambutol) in your assays to assess if permeability is a limiting factor.[2] |
| Efflux Pump Activity | The compound may be actively transported out of the mycobacterial cell by efflux pumps. Investigate the use of efflux pump inhibitors in conjunction with your PknB inhibitor to see if this improves whole-cell potency. |
| Off-Target Effects | The inhibitor may be binding to other mycobacterial kinases or proteins, reducing the effective concentration available to inhibit PknB.[2][5] This can also lead to unexpected cellular phenotypes. Profile your inhibitor against other M. tuberculosis kinases like PknA and PknF, as cross-reactivity has been observed with other PknB inhibitors.[2][6] |
| Metabolic Inactivation | The compound may be metabolized into an inactive form by the mycobacteria. Analyze compound stability in the presence of mycobacterial lysates or whole cells over time. |
Data Summary
Table 1: Potency of PknB Inhibitors and Analogs
| Compound | PknB IC50 / Ki | M. tuberculosis MIC | Reference |
| This compound | 12.1 µM (IC50) | 6.2 µg/mL | |
| K-252a | 96 ± 7 nM (IC50) | 5-20 µM | [1] |
| Staurosporine | 0.6 ± 0.05 µM (IC50) | 25-50 µM | [1][7] |
| Cyclobutylamino analog (21) | 72 nM (Ki) | Not Reported | [8] |
| 4-SO2NH2 analog (31) | 24 nM (Ki) | Not Reported | [8] |
| 3-SO2NH2 analog (32) | 6 nM (Ki) | Not Reported | [8] |
Table 2: Selectivity of Quinazoline-based PknB Inhibitors Against Human Kinases
| Compound | PknB Ki (nM) | PknA Ki (nM) | Human Kinase 1 Ki (nM) | Human Kinase 2 Ki (nM) | Fold Selectivity (Human Kinase 1 / PknB) |
| Analog 34 (6-Cl) | 30 | Not Reported | >10,000 | >10,000 | >333 |
| Analog 30 (6-H) | 34 | Not Reported | 200 | 1,500 | 5.9 |
| Analog 35 (6-Cl) | 25 | Not Reported | >10,000 | >10,000 | >400 |
| Analog 25 (6-H) | 35 | Not Reported | 400 | 2,000 | 11.4 |
| Data adapted from a study on quinazoline (B50416) analogs, demonstrating that substitutions can significantly improve selectivity against mammalian kinases.[8] |
Experimental Protocols
Protocol 1: In Vitro PknB Kinase Assay (Radiometric)
This protocol is adapted from methods used for assaying PknB and other kinases.[2][9][10]
Materials:
-
Purified recombinant PknB
-
Substrate (e.g., GarA protein or a specific peptide substrate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 1 mM DTT, 5 mM MgCl2, 1 mM EDTA)
-
[γ-32P]ATP
-
This compound or analog stock solution in DMSO
-
SDS-PAGE materials
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified PknB, and the substrate.
-
Add serial dilutions of this compound or a DMSO vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP. The final ATP concentration should be close to the Km for PknB.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film.
-
Quantify the band intensities corresponding to the phosphorylated substrate to determine the extent of inhibition at different inhibitor concentrations and calculate the IC50 value.
Protocol 2: M. tuberculosis Whole-Cell Viability Assay (AlamarBlue)
This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against mycobacteria.[2][11]
Materials:
-
M. tuberculosis H37Rv culture
-
7H9 broth supplemented with ADC (or other appropriate growth medium)
-
96-well microplates
-
This compound or analog stock solution in DMSO
-
AlamarBlue reagent
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Grow M. tuberculosis to mid-log phase and adjust the culture to a standardized cell density (e.g., McFarland standard no. 1).
-
Prepare two-fold serial dilutions of your test compound in 7H9 broth in a 96-well plate.
-
Inoculate each well with the standardized M. tuberculosis culture. Include positive (no drug) and negative (media only) controls.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add AlamarBlue reagent to each well and incubate for another 12-24 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
The MIC is defined as the lowest concentration of the compound that inhibits growth by at least 90% compared to the no-drug control.
Visualizations
Caption: PknB signaling pathway and mechanism of inhibition by this compound.
Caption: General experimental workflow for optimizing PknB inhibitors.
References
- 1. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Identification of Possible Inhibitors for Protein Kinase B (PknB) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterium tuberculosis Ser/Thr Protein Kinase B Mediates an Oxygen-Dependent Replication Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a Rapid Viability Assay for Mycobacterium avium subsp. paratuberculosis by Using alamarBlue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of PknB inhibitors in whole-cell assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Protein kinase B (PknB) inhibitors in Mycobacterium tuberculosis (Mtb).
Frequently Asked Questions (FAQs)
Q1: Why is my potent PknB inhibitor showing significantly lower efficacy in whole-cell assays compared to my biochemical (enzymatic) assay?
A1: This is a common and expected challenge. The discrepancy between biochemical potency (e.g., IC50) and whole-cell activity (e.g., Minimum Inhibitory Concentration or MIC) arises from several physiological barriers and differing conditions between the two assay formats. Key factors include:
-
The Mycobacterial Cell Wall: The Mtb cell wall is a notoriously complex and impermeable barrier, rich in mycolic acids, which can prevent many compounds from reaching their intracellular target.[1]
-
Efflux Pumps: Mtb possesses numerous active efflux pumps that can recognize and expel foreign compounds, including inhibitors, from the cell, thereby reducing the effective intracellular concentration.[1]
-
High Intracellular ATP Concentration: In biochemical assays, the concentration of ATP is typically kept at or near the Km of the kinase. However, the intracellular environment of Mtb contains a much higher concentration of ATP (in the millimolar range). For ATP-competitive inhibitors, this means they face significantly more competition in a whole-cell context, leading to a decrease in apparent potency.[2]
-
Compound Properties: Physicochemical properties of the inhibitor, such as high lipophilicity, can lead to poor solubility or high protein binding in the culture medium, reducing the amount of free compound available to enter the bacteria.[1]
Q2: What is the role of PknB in Mycobacterium tuberculosis?
A2: PknB is an essential serine/threonine protein kinase in Mtb, meaning the bacterium cannot survive without it. It is a transmembrane protein that plays a crucial role in regulating cell growth, morphology, and cell division.[3][4] PknB is a key component of a signal transduction pathway that controls the synthesis of the cell wall by phosphorylating various downstream target proteins.[5][6] Its activity is particularly important during the exponential growth phase of the bacteria.[6]
Q3: Are there other mycobacterial kinases that my PknB inhibitor might be hitting?
A3: Yes, it's possible. The Mtb kinome consists of 11 serine/threonine protein kinases. Some of these, like PknA, share structural homology with PknB. In fact, some inhibitor scaffolds show cross-reactivity with other kinases like PknF.[7] This can be a confounding factor, but dual inhibition of essential kinases like PknA and PknB is also being explored as a therapeutic strategy.[8]
Q4: How can I determine if my inhibitor is being removed by efflux pumps?
A4: You can test the activity of your inhibitor in the presence of a known efflux pump inhibitor (EPI), such as verapamil (B1683045) or reserpine. If the MIC of your compound decreases significantly in the presence of an EPI, it suggests that efflux is a contributing factor to its low whole-cell efficacy.
Troubleshooting Guide
Problem: High discrepancy between biochemical IC50 and whole-cell MIC.
This guide provides a logical workflow to diagnose the potential causes of poor whole-cell efficacy for a biochemically potent PknB inhibitor.
Caption: Troubleshooting workflow for low whole-cell efficacy.
Quantitative Data Summary
The following table illustrates the common discrepancy observed between the biochemical potency (IC50) of PknB inhibitors and their whole-cell activity (MIC) against M. tuberculosis. Note the significant increase in concentration required for whole-cell inhibition.
| Inhibitor Example | PknB IC50 (µM) | M. tuberculosis MIC (µM) | Intracellular MIC (µM) | Reference |
| MRT68664 | 0.065 | 64 | >5 | [7] |
| Aminopyrimidine 11f | 0.056 | 31 | Not Reported | [1] |
| Aminopyridine 16c | Not Reported (nM range) | 8 | Not Reported | [1] |
| HTS Hit 1 | 1.35 | >128 | Not Reported | [1] |
PknB Signaling Pathway
PknB is a transmembrane kinase. Its extracellular PASTA domains are thought to bind to peptidoglycan fragments, leading to dimerization and activation of the intracellular kinase domain through autophosphorylation. The activated kinase then phosphorylates a range of downstream substrates involved in cell division and cell wall synthesis.
Caption: Simplified PknB signaling pathway in Mtb.
Experimental Protocols
Protocol 1: Biochemical PknB Kinase Assay (Radioactive)
This protocol measures the direct inhibition of PknB kinase activity by quantifying the transfer of radiolabeled phosphate (B84403) from [γ-³²P]ATP to a substrate.
Materials:
-
Purified recombinant PknB
-
PknB substrate (e.g., GarA or a synthetic peptide)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (non-radioactive)
-
[γ-³²P]ATP
-
Test inhibitor compounds dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (e.g., 0.5% or 75 mM)
-
Scintillation counter and vials
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing kinase reaction buffer, the desired final concentration of substrate, and purified PknB enzyme.
-
Inhibitor Pre-incubation: Add a small volume (e.g., 1 µL) of your test inhibitor at various concentrations (or DMSO for control) to the wells of a 96-well plate. Add the enzyme/substrate master mix to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Prepare an ATP mix containing both non-radioactive ATP and [γ-³²P]ATP to achieve the desired final concentration and specific activity. Start the kinase reaction by adding the ATP mix to each well. Incubate for a predetermined time (e.g., 20-30 minutes) at room temperature. The reaction time should be within the linear range of the assay.[3]
-
Stop Reaction and Spot: Stop the reaction by adding a portion of the reaction mixture onto a spot on the P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Wash: Wash the P81 papers multiple times (e.g., 3-4 times for 5-10 minutes each) in a bath of phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Quantify: Allow the papers to dry, then place each spot into a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Calculate Inhibition: Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value.[9][10]
Protocol 2: Whole-Cell Susceptibility - Microplate Alamar Blue Assay (MABA)
This colorimetric assay determines the Minimum Inhibitory Concentration (MIC) of a compound against whole Mtb cells.[11]
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC or ADC
-
Sterile 96-well plates
-
Test inhibitor compounds dissolved in DMSO
-
Alamar Blue reagent
-
Tween 80 (e.g., 10% solution)
Procedure:
-
Prepare Culture: Grow Mtb in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0, then dilute it (e.g., 1:50) in 7H9 broth to prepare the final inoculum.
-
Plate Setup: In a 96-well plate, add 100 µL of sterile 7H9 broth to all wells that will be used. Add an additional 100 µL of sterile water to the outer perimeter wells to prevent evaporation.
-
Compound Dilution: Add 2 µL of your stock inhibitor solution in DMSO to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from one well to the next across the plate. Include a drug-free control (DMSO only) and a media-only control.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except the media-only control), bringing the final volume to 200 µL.
-
Incubation: Seal the plate with parafilm and incubate at 37°C for 5-7 days.[11][12]
-
Add Alamar Blue: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.
-
Read Results: Re-incubate the plate for another 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[13][14]
Protocol 3: Intracellular Efficacy - Macrophage Infection Assay
This assay measures the ability of a compound to inhibit Mtb growth within macrophages, providing a more physiologically relevant model.[5][15]
Materials:
-
Human monocyte cell line (e.g., THP-1)
-
Complete RPMI 1640 medium (with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Mycobacterium tuberculosis strain (can be a reporter strain, e.g., expressing luciferase or GFP)
-
Test inhibitor compounds
-
Cell lysis buffer (e.g., 0.1% Triton X-100)
-
Method for quantifying bacteria (e.g., luminometer for luciferase, plate reader for GFP, or plating for Colony Forming Units, CFUs)
Procedure:
-
Differentiate Macrophages: Seed THP-1 monocytes into a 96-well plate at an appropriate density. Add PMA (e.g., 25-100 ng/mL) and incubate for 24-48 hours to induce differentiation into adherent macrophage-like cells. Wash the cells with fresh media to remove PMA.[16]
-
Prepare Inoculum: Grow Mtb to mid-log phase. To create a single-cell suspension, briefly sonicate or pass the culture through a syringe with a fine-gauge needle. Adjust the bacterial density in RPMI medium.
-
Infect Macrophages: Infect the differentiated macrophages with the Mtb suspension at a specific Multiplicity of Infection (MOI), for example, 1:1 or 5:1 (bacteria to macrophages). Incubate for several hours (e.g., 4 hours) to allow for phagocytosis.
-
Remove Extracellular Bacteria: Wash the cells with fresh media to remove non-phagocytosed bacteria. Some protocols may include a short incubation with a low concentration of an antibiotic like amikacin (B45834) that cannot penetrate eukaryotic cells to ensure all extracellular bacteria are killed.
-
Add Inhibitors: Add fresh media containing serial dilutions of your test compounds to the infected cells. Include appropriate controls (DMSO vehicle, no-drug infected cells).
-
Incubate: Incubate the plates for 3-5 days at 37°C in a CO₂ incubator.
-
Quantify Intracellular Growth:
-
Reporter Strains: If using a luciferase-expressing strain, lyse the cells and add the luciferase substrate, then measure luminescence. For GFP strains, measure fluorescence directly.
-
CFU Counting: Lyse the macrophages with a gentle lysis buffer. Collect the lysates, serially dilute them, and plate on 7H11 agar. Incubate the plates for 3-4 weeks and count the colonies to determine the number of viable bacteria.[17]
-
-
Calculate Inhibition: Determine the reduction in bacterial signal (luminescence, fluorescence, or CFUs) compared to the untreated control to assess the intracellular efficacy of your compound.
References
- 1. Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 4. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycobacterium tuberculosis Infection of THP-1 Cells: A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-omic regulatory networks capture downstream effects of kinase inhibition in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 17. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce non-specific binding of PknB-IN-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with PknB inhibitors, with a focus on strategies to reduce non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding of PknB Inhibitors
Issue 1: High background signal or apparent inhibition in negative controls.
Possible Cause: The PknB inhibitor may be binding non-specifically to components of the assay system other than PknB, such as the assay plate, other proteins, or detection reagents. This can be due to factors like high inhibitor concentration or hydrophobic interactions.[1]
Recommended Troubleshooting Steps:
| Step | Description | Expected Outcome |
| 1. Optimize Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration range for PknB inhibition. Use the lowest effective concentration to minimize off-target binding.[1] | A clear dose-dependent inhibition of PknB activity with minimal signal in no-enzyme controls. |
| 2. Add a Blocking Agent | Incorporate blocking agents into the assay buffer to saturate non-specific binding sites on assay surfaces and other proteins. Common choices include Bovine Serum Albumin (BSA) or casein.[2] | Reduction in background signal in negative control wells. |
| 3. Include a Detergent | Add a non-ionic detergent, such as Tween-20 or Triton X-100, to the assay and wash buffers to minimize hydrophobic interactions. | Decreased non-specific binding of the inhibitor to plastic surfaces and other hydrophobic molecules. |
| 4. Pre-clear Lysates (for pull-down/IP assays) | If using cell lysates, incubate them with control beads (without immobilized inhibitor) prior to the actual pull-down to remove proteins that non-specifically bind to the beads.[3] | Reduced background bands in the final elution from the inhibitor-bound beads. |
| 5. Increase Wash Stringency | During wash steps, use buffers with increasing stringency (e.g., higher salt concentration or detergent) to disrupt weak, non-specific interactions.[3] | Cleaner results with a better signal-to-noise ratio. |
Issue 2: Inconsistent results between biochemical and cellular assays.
Possible Cause: The observed cellular phenotype may be due to off-target effects of the PknB inhibitor, where it interacts with other cellular kinases or proteins.[4][5] PknB inhibitors have shown cross-reactivity with other mycobacterial kinases like PknF and PknG.[6]
Recommended Troubleshooting Steps:
| Step | Description | Expected Outcome |
| 1. Perform a Kinase Selectivity Profile | Screen the inhibitor against a broad panel of kinases (both mycobacterial and mammalian) to identify potential off-targets.[7] | A comprehensive profile of the inhibitor's specificity, highlighting any significant off-target interactions. |
| 2. Use a Structurally Unrelated PknB Inhibitor | Test a PknB inhibitor with a different chemical scaffold that is known to be potent and selective. | If the cellular phenotype is not replicated with the alternative inhibitor, it suggests the original observation was due to an off-target effect. |
| 3. Competition Experiment | In an affinity pull-down experiment, pre-incubate the cell lysate with an excess of free inhibitor before adding the inhibitor-immobilized beads.[3] | A reduction in the binding of specific interactors to the beads, while non-specific binders remain, helping to distinguish between the two. |
| 4. Cellular Thermal Shift Assay (CETSA) | Verify target engagement in a cellular context. This assay measures the thermal stabilization of a target protein upon ligand binding. | An increase in the thermal stability of PknB in the presence of the inhibitor, confirming direct binding within the cell. |
| 5. Generate Resistant Mutants | Culture M. tuberculosis in the presence of the inhibitor to select for resistant mutants. Sequence the pknB gene in these mutants. | Identification of mutations in the PknB active site would provide strong evidence of on-target activity. |
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding in kinase assays?
A1: Non-specific binding of small molecule inhibitors can stem from several factors:
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 or Ki for the primary target can lead to binding to lower-affinity off-targets.[1]
-
Hydrophobic Interactions: The inhibitor may non-specifically associate with proteins or plastic surfaces in the assay.[1]
-
Protein Aggregation: High concentrations of either the kinase or the inhibitor can lead to aggregation, which can trap the inhibitor non-specifically.[1]
-
Assay Buffer Components: The composition of the assay buffer, including the type and concentration of detergents and blocking agents, can significantly influence non-specific binding.[1]
Q2: What type of blocking agent should I use?
A2: The choice of blocking agent depends on the specific assay.
-
Protein-based blockers like Bovine Serum Albumin (BSA) and casein are widely used and effective for a range of applications.[2]
-
Normal serum can also be used, but it's important to use serum from a species that will not cross-react with your primary or secondary antibodies. For example, if you are using a goat-derived primary antibody, you should not use goat serum as a blocker.
-
Non-protein blockers , such as synthetic polymers or detergents like Tween-20, can be useful, especially when protein-based blockers might interfere with the assay.[2]
Q3: How can I confirm that the observed effect in my cellular assay is due to on-target PknB inhibition?
A3: To validate on-target activity, consider the following experiments:
-
Use a negative control compound: A structurally similar but inactive analog of your inhibitor can help determine if the observed phenotype is specific to PknB inhibition.
-
Genetic knockdown/knockout: Use techniques like CRISPRi to reduce the expression of PknB. If the phenotype of PknB depletion matches the phenotype of inhibitor treatment, it supports on-target activity.
-
Rescue experiments: In a PknB-depleted strain, express a version of PknB that is resistant to your inhibitor. If this restores the wild-type phenotype even in the presence of the inhibitor, it confirms on-target activity.
Q4: My PknB inhibitor is ATP-competitive. How does this affect my assay design?
A4: For ATP-competitive inhibitors, the apparent potency (IC50) is dependent on the ATP concentration in the assay.[6]
-
To accurately determine the inhibitor's potency, the ATP concentration should ideally be at or near the Km value for PknB.[3]
-
Be aware that the intracellular ATP concentration is much higher than the Km of most kinases. This can lead to a rightward shift in the IC50 value in cellular assays compared to biochemical assays.[6]
Experimental Protocols
Protocol 1: General Kinase Assay with Strategies to Reduce Non-Specific Binding
-
Prepare Assay Buffer: A typical kinase buffer might be 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA. To this, add a blocking agent (e.g., 0.1 mg/mL BSA) and a detergent (e.g., 0.01% Tween-20).[1]
-
Inhibitor and Kinase Pre-incubation:
-
Initiate Kinase Reaction:
-
Stop Reaction and Detect Signal:
Protocol 2: Affinity Pull-Down Assay with Pre-clearing
-
Prepare Cell Lysate: Culture and harvest M. tuberculosis or an appropriate expression host. Prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[3]
-
Pre-clear the Lysate:
-
Add control beads (e.g., sepharose beads without any immobilized ligand) to the cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and collect the supernatant (the pre-cleared lysate). This step removes proteins that non-specifically bind to the beads.[3]
-
-
Affinity Pull-Down:
-
Incubate the pre-cleared lysate with beads that have been covalently coupled to your PknB inhibitor.
-
As a negative control, incubate a separate aliquot of the pre-cleared lysate with the control beads.[3]
-
For a competition control, pre-incubate another aliquot of the pre-cleared lysate with an excess of free PknB inhibitor before adding the inhibitor-coupled beads.[3]
-
-
Wash and Elute:
-
Wash the beads extensively with wash buffer. Consider using a step-gradient of increasing salt concentration to elute non-specific binders.[3]
-
Elute the bound proteins from the beads for analysis by SDS-PAGE and mass spectrometry.
-
Visualizations
Caption: A logical workflow for troubleshooting high background signal in PknB inhibitor assays.
Caption: On-target vs. off-target effects of a PknB inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mycobacterium tuberculosis Ser/Thr Protein Kinase B Mediates an Oxygen-Dependent Replication Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
PknB-IN-2 stability and degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PknB-IN-2 in long-term experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of Mycobacterium tuberculosis protein kinase B (PknB).[1] PknB is a serine/threonine protein kinase that is essential for the growth and survival of M. tuberculosis.[2][3][4] It plays a crucial role in regulating cell division, cell wall synthesis, and responding to environmental signals.[2][5][6] By inhibiting PknB, this compound disrupts these essential processes, leading to an antibacterial effect.
Q2: What are the known inhibitory concentrations of this compound?
This compound has a reported IC₅₀ (half-maximal inhibitory concentration) of 12.1 μM against PknB.[1] In cell-based assays, it has shown growth inhibition activity against the M. tuberculosis H37Rv strain with a minimum inhibitory concentration (MIC) value of 6.2 μg/mL.[1]
Q3: What are the recommended storage conditions for this compound?
For solid this compound, storage at room temperature is generally acceptable in the continental US, though conditions may vary elsewhere.[1] For long-term storage and to ensure stability, it is advisable to refer to the Certificate of Analysis provided by the supplier. As a general best practice for small molecule inhibitors, storage of stock solutions should be at -20°C or -80°C in an appropriate solvent like DMSO.
Troubleshooting Guide
Issue 1: Loss of this compound activity in long-term experiments.
Possible Cause 1: Degradation of the compound in aqueous media.
-
Question: I am observing a decrease in the inhibitory effect of this compound over several days in my cell culture experiment. Could the compound be degrading?
Possible Cause 2: Adsorption to plasticware.
-
Question: Could my experimental results be affected by this compound binding to the plastic surfaces of my culture plates or tubes?
-
Answer: Hydrophobic compounds can adsorb to plastic surfaces, reducing their effective concentration in the medium. To mitigate this, consider using low-adhesion plasticware. It is also good practice to prepare working solutions fresh and add them directly to the experimental wells rather than storing diluted solutions in plastic tubes for extended periods.
Possible Cause 3: Light-induced degradation.
-
Question: My experiments are conducted under standard laboratory lighting. Could light be affecting the stability of this compound?
-
Answer: Although specific data on the light sensitivity of this compound is not available, some kinase inhibitors can be light-sensitive.[7][8][9] To minimize potential photodegradation, it is prudent to protect stock solutions and experimental setups from direct light exposure by using amber vials and covering culture plates with foil when not being observed.
Issue 2: Inconsistent results or off-target effects.
Possible Cause 1: Poor solubility of this compound.
-
Question: I am having trouble dissolving this compound and am seeing precipitates in my stock solutions or culture media. How can I improve its solubility?
-
Answer: this compound is typically dissolved in DMSO to create a high-concentration stock solution. When diluting into aqueous culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity and compound precipitation. If solubility issues persist, gentle warming or sonication of the stock solution may help. Always visually inspect for precipitates before use.
Possible Cause 2: Off-target effects of the inhibitor.
-
Question: I am observing unexpected cellular phenotypes that may not be directly related to PknB inhibition. Could this compound have off-target effects?
-
Answer: Like many kinase inhibitors, this compound may have off-target activities, especially at higher concentrations. It is crucial to use the lowest effective concentration possible and to include appropriate controls. Consider using a structurally unrelated PknB inhibitor as a comparator or a kinase-dead mutant of PknB to confirm that the observed phenotype is specifically due to PknB inhibition.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ (PknB) | 12.1 μM | [1] |
| MIC (M. tuberculosis H37Rv) | 6.2 μg/mL | [1] |
Experimental Protocols
Protocol 1: In Vitro PknB Kinase Assay
This protocol is a general method for assessing the inhibitory activity of compounds like this compound against purified PknB.
-
Reagents and Materials:
-
Purified recombinant PknB kinase domain.
-
Substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP (with [γ-³²P]ATP for radiometric assays or unlabeled ATP for non-radiometric methods).
-
This compound stock solution in DMSO.
-
96-well plates.
-
Phosphocellulose paper and wash buffer (for radiometric assays).
-
Plate reader (for non-radiometric assays).
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PknB enzyme, and substrate in each well of a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves washing the phosphocellulose paper and measuring incorporated radioactivity using a scintillation counter. For non-radiometric assays (e.g., ADP-Glo™), follow the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
-
Reagents and Materials:
-
M. tuberculosis H37Rv culture.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
This compound stock solution in DMSO.
-
96-well microplates.
-
Resazurin (B115843) solution.
-
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Inoculate each well (except the negative control) with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 37°C in a humidified incubator.
-
After 7-10 days of incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
-
Visualizations
Caption: PknB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The protein kinase PknB negatively regulates biosynthesis and trafficking of mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C activity and light sensitivity of single amphibian rods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Light intensity-dependent arrestin switching for inactivation of a light-sensitive GPCR, bistable opsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Why PknB inhibitors show poor correlation between in vitro and in vivo activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protein Kinase B (PknB) inhibitors. The content is designed to address common challenges encountered during experiments and explain the often-observed poor correlation between in vitro and in vivo activity.
Troubleshooting Guides & FAQs
Issue 1: High in vitro potency (low IC50/Kᵢ) but poor whole-cell activity (high MIC).
Q1: My PknB inhibitor shows excellent activity against the purified enzyme but is not very effective at inhibiting the growth of Mycobacterium tuberculosis (Mtb) in culture. What are the potential reasons for this discrepancy?
A1: This is a common challenge in the development of PknB inhibitors. Several factors can contribute to this disparity:
-
Poor Cell Wall Permeability: The mycobacterial cell wall is a formidable, thick, and waxy barrier that significantly restricts the entry of many small molecules.[1][2] Your inhibitor may be unable to efficiently cross this barrier to reach its cytoplasmic target, PknB.
-
Efflux Pump Activity: M. tuberculosis possesses numerous efflux pumps that can actively transport foreign compounds, including your inhibitor, out of the cell, preventing them from reaching an effective intracellular concentration.[1]
-
High Intracellular ATP Concentration: Most PknB inhibitors are ATP-competitive. The concentration of ATP within a bacterial cell (millimolar range) is significantly higher than that used in typical in vitro kinase assays (micromolar range). This high intracellular ATP level can outcompete your inhibitor for binding to the PknB active site.[2]
-
Metabolic Inactivation: Your inhibitor may be metabolically inactivated by other mycobacterial enzymes, converting it into a non-functional form.
-
Physicochemical Properties: The lipophilicity (LogD) of your compound can play a complex role. While some studies suggest that lower lipophilicity might improve microbiological activity, others have found that more lipophilic compounds can have better whole-cell activity, indicating a non-linear relationship.[3]
Issue 2: Good whole-cell activity but limited efficacy in animal models.
Q2: My PknB inhibitor has a good Minimum Inhibitory Concentration (MIC) against Mtb, but it shows poor efficacy in our mouse model of tuberculosis. What could be the cause?
A2: The transition from in vitro whole-cell activity to in vivo efficacy introduces additional layers of complexity:
-
Pharmacokinetics and Metabolism: The inhibitor may have poor pharmacokinetic properties in the host, such as low oral bioavailability, rapid metabolism, or rapid clearance. This prevents the compound from reaching and maintaining therapeutic concentrations at the site of infection.
-
Host Protein Binding: Your inhibitor might bind extensively to plasma proteins, reducing the concentration of the free, active drug available to penetrate host cells and target the bacteria.
-
Toxicity and Off-Target Effects: The inhibitor may have off-target effects on host kinases, leading to toxicity that limits the achievable dose in animals.[3] PknB is structurally homologous to some human kinases, increasing the risk of off-target binding.[3]
-
Metabolic State of Mtb in vivo: In an animal model, Mtb can exist in various metabolic states, including non-replicating or dormant forms within granulomas. PknB's role and essentiality may differ in these states compared to the actively replicating bacteria typically used for MIC testing.[4][5] PknB activity is reportedly downregulated during dormancy.[5]
-
Intracellular Activity: Your inhibitor must not only penetrate the mycobacterial cell wall but also cross the host cell membrane (e.g., macrophages) to reach the intracellular bacteria. Some compounds show a significant drop in activity in intracellular assays compared to broth-based MIC assays.[1][2]
-
Choice of Animal Model: Different animal models of tuberculosis (e.g., mouse, guinea pig, rabbit) can yield different results due to variations in their immune response and the pathology of the disease.[6][7] For instance, standard laboratory mouse strains do not typically form the caseous, hypoxic granulomas seen in human tuberculosis, which can affect drug efficacy.[7]
Data Presentation
Table 1: Comparison of In Vitro vs. Whole-Cell Activity for Selected PknB Inhibitors
| Compound | PknB IC₅₀ (nM) | Mtb MIC (µM) | Reference |
| K-252-a | 96 ± 7 | > 100 | [8] |
| K-252-b | 106 ± 6 | > 100 | [8] |
| Staurosporine | 600 ± 50 | 12.5 | [8] |
| Aminopyrimidine 1 | - | 25 | [3] |
| Aminopyrimidine 6 | - | 25 | [3] |
| Aminopyrimidine 19 | - | 19 | [3] |
| Aminopyrimidine 20 | - | 6 | [3] |
Note: This table is a compilation of data from multiple sources to illustrate the general trend of discrepancy between enzymatic inhibition and whole-cell activity. Direct comparison between compounds from different studies should be made with caution due to variations in assay conditions.
Experimental Protocols
Protocol 1: In Vitro PknB Kinase Assay (Radiometric)
This protocol is adapted from methods used to determine the IC₅₀ of PknB inhibitors.
-
Materials:
-
Recombinant purified PknB enzyme.
-
Substrate (e.g., GarA or a synthetic peptide).
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
PknB inhibitor of interest, serially diluted.
-
Phosphocellulose paper.
-
Wash buffer (e.g., 75 mM phosphoric acid).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PknB enzyme, and the substrate.
-
Add the serially diluted PknB inhibitor to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Kₘ value for PknB.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
-
Protocol 2: Whole-Cell Mtb Growth Inhibition Assay (MIC Determination)
This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
-
Materials:
-
M. tuberculosis H37Rv culture.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
96-well microplates.
-
PknB inhibitor of interest.
-
Resazurin (B115843) solution.
-
-
Procedure:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the bacterial culture to a specific optical density (OD) to standardize the inoculum.
-
In a 96-well plate, prepare serial dilutions of the PknB inhibitor in 7H9 broth.
-
Inoculate each well with the standardized bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
Determine the MIC as the lowest concentration of the inhibitor that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial metabolism and growth.
-
Visualizations
Signaling Pathway and Inhibition
Caption: PknB signaling pathway and the mechanism of ATP-competitive inhibition.
Experimental Workflow and Discrepancy Analysis
Caption: Workflow illustrating the drop-off in activity from in vitro to in vivo models.
Logical Relationship of Key Factors
References
- 1. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What Animal Models Teach Humans about Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The current state of animal models and genomic approaches towards identifying and validating molecular determinants of Mycobacterium tuberculosis infection and tuberculosis disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating PknB Inhibitor Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the generation of resistant mutants to potent PknB inhibitors in Mycobacterium tuberculosis and other mycobacteria.
Frequently Asked Questions (FAQs)
Q1: We are unable to generate resistant mutants to our PknB inhibitor (PknB-IN-2). Is this an expected outcome?
A1: Yes, this is a documented phenomenon. Studies on certain potent ATP-competitive inhibitors of PknB have reported the inability to generate resistant mutants of M. tuberculosis under laboratory conditions.[1] This suggests that the lack of resistance development may be a characteristic of this particular class of inhibitors.
Q2: What are the potential reasons for the failure to obtain this compound resistant mutants?
A2: Several hypotheses could explain this observation:
-
Essentiality and Lack of Redundancy: PknB is an essential serine/threonine protein kinase crucial for mycobacterial growth and cell division.[1][2][3] It is possible that any mutation in the pknB gene that confers resistance to an inhibitor might also render the kinase non-functional, leading to a lethal phenotype. The lack of a redundant pathway to compensate for a non-functional PknB would make such mutations non-viable.
-
Multiple Targets: The inhibitor might not be exclusively targeting PknB. If this compound inhibits other essential kinases or cellular processes, a single point mutation in pknB would not be sufficient to confer resistance. For instance, some PknB inhibitors have shown cross-reactivity with other mycobacterial kinases like PknA and PknF.[1][4] Dual targeting of PknA and PknB has been proposed as a strategy to lower the frequency of resistance development.
-
High MIC to IC50 Ratio: A significant discrepancy between the in vitro inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) against whole cells is often observed for PknB inhibitors.[1][5] This could be due to poor cell wall permeability or efflux pump activity. The high intracellular concentration required for bactericidal activity might mean that a simple resistance mutation does not provide a sufficient fitness advantage.
-
Conserved Nature of the Target: The inhibitor binding domain of PknB has been shown to be highly conserved across clinical isolates of M. tuberculosis, including multidrug-resistant strains.[6][7] This suggests that this region is under strong negative selection, and mutations are likely to be deleterious.
Q3: Are there any reports of successful generation of PknB inhibitor-resistant mutants?
A3: While direct selection of high-level resistant mutants has been reported as unsuccessful for some potent inhibitors, one study showed a modest (two-fold) increase in resistance to PknB inhibitors in M. smegmatis strains overexpressing PknB.[1] This suggests that gene dosage could play a minor role in tolerance, but it does not represent a classical resistance mechanism arising from a spontaneous mutation in the target gene.
Troubleshooting Guide
If you are encountering difficulties in generating this compound resistant mutants, consider the following troubleshooting steps:
| Issue | Possible Cause | Suggested Solution |
| No resistant colonies observed on selective plates. | 1. Inhibitor concentration is too high, leading to complete sterilization of the culture. 2. The mutation frequency is extremely low. 3. Resistant mutants are not viable. | 1. Attempt selection on a range of inhibitor concentrations, including sub-MIC values (e.g., 0.5x MIC) to select for low-level resistance first. 2. Increase the number of cells plated. One study plated up to 5 x 109M. tuberculosis cells.[1] 3. Consider that viable resistant mutants may not be achievable for this inhibitor. |
| High background growth on selective plates. | 1. Inhibitor is unstable in the agar (B569324) medium. 2. The MIC of the inhibitor was not accurately determined. | 1. Verify the stability of your inhibitor in the culture medium over the required incubation period. 2. Re-determine the MIC using a standardized method like the Alamar blue assay.[1] |
| Inconsistent results between experiments. | 1. Variability in inoculum size. 2. "Jackpot" mutations in pre-cultures. | 1. Standardize the inoculum preparation and size for each experiment. 2. Use multiple independent cultures to start the selection process to avoid bias from pre-existing mutants in a single culture. |
Quantitative Data Summary
The following table summarizes the in vitro and whole-cell activity of various reported PknB inhibitors. Note the common discrepancy between the IC50 against the purified enzyme and the MIC against M. tuberculosis.
| Inhibitor | PknB IC50 (nM) | M. tuberculosis MIC (µM) | Reference |
| K-252-a | 96 ± 7 | 5 - 20 | [2] |
| K-252-b | 106 ± 6 | - | [2] |
| Staurosporine | 600 ± 50 | - | [2] |
| Aminopyrimidine 8h | 84 | 63 - 250 | [5] |
| Aminopyrimidine 8n | 115 | 63 - 250 | [5] |
| Aminopyrimidine 8k | 74 | 63 - 250 | [5] |
| Aminopyrimidine 8l | 64 | 63 - 250 | [5] |
| Aminopyrimidine 11e | 53 | 16 | [5] |
| Aminopyrimidine 11f | 56 | 31 | [5] |
| Quinazoline 1 | 150 | 33 | [4] |
| Pyrimidine 37 | <10 | 3 - 5 | [4] |
| Pyrimidine 38 | <10 | 3 - 5 | [4] |
Experimental Protocols
Protocol 1: Attempted Generation of this compound Resistant Mutants
This protocol is adapted from methods used for selecting rifampicin-resistant Mycobacterium and from studies that attempted to generate PknB inhibitor-resistant mutants.[1][8]
1. Preparation of Mycobacterial Cultures: a. Grow M. tuberculosis H37Rv (or the strain of interest) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6). b. Prepare at least 10 independent cultures to ensure the detection of independent mutation events.
2. Determination of Minimum Inhibitory Concentration (MIC): a. Perform a broth microdilution assay to accurately determine the MIC of this compound against your strain. b. Use a 2-fold serial dilution of the inhibitor. c. The MIC is the lowest concentration of the inhibitor that prevents visible growth after 7-14 days of incubation at 37°C.
3. Selection of Resistant Mutants: a. Pellet the cells from the mid-log phase cultures by centrifugation. b. Wash the pellets twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80. c. Resuspend the final pellet in a small volume of 7H9 broth. d. Plate a large number of cells (e.g., 108 to 5 x 109 CFU) onto Middlebrook 7H10 agar plates containing a range of this compound concentrations (e.g., 2x, 4x, and 8x the MIC). e. As a control, plate serial dilutions of the cultures on non-selective 7H10 agar to determine the total viable count. f. Incubate the plates at 37°C for 3-4 weeks.
4. Analysis: a. Count the number of colonies on the selective and non-selective plates. b. Calculate the frequency of resistant mutants by dividing the number of colonies on the selective plates by the total number of viable cells plated. c. If colonies appear, they should be re-streaked on selective agar to confirm resistance. d. Confirmed resistant clones should be subjected to whole-genome sequencing to identify potential mutations in the pknB gene or other loci.
Visualizations
PknB Signaling Pathway
Caption: PknB signaling pathway in Mycobacterium tuberculosis.
Experimental Workflow for Investigating Resistance
Caption: Workflow for the selection and analysis of PknB inhibitor-resistant mutants.
Logical Relationship: Why Resistance May Not Develop
Caption: Potential reasons for the lack of viable PknB inhibitor-resistant mutants.
References
- 1. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PknB remains an essential and a conserved target for drug development in susceptible and MDR strains of M. Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Rifampicin-resistance Mutation Frequency and Analysis of Mutation Spectra in Mycobacteria [bio-protocol.org]
Technical Support Center: Enhancing the Bioavailability of PknB-IN-2
Welcome to the technical support center for PknB-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is PknB and why is it a target in Mycobacterium tuberculosis?
A1: PknB is an essential serine/threonine protein kinase in Mycobacterium tuberculosis (M.tb) that is critical for regulating cell growth, cell shape, and division.[1][2][3] Its essential role in mycobacterial physiology makes it an attractive target for the development of new anti-tuberculosis agents.[4][5][6] PknB is a transmembrane protein that, along with another essential kinase PknA, regulates numerous functions required for M.tb growth and viability, including peptidoglycan synthesis and lipid metabolism.[3][7]
Q2: Why does this compound exhibit low bioavailability?
A2: While specific data for this compound is not publicly available, it is representative of many small molecule kinase inhibitors (smKIs). These compounds are often designed to bind to the hydrophobic ATP-binding pocket of kinases, which contributes to high lipophilicity and consequently, low aqueous solubility.[8][9] Poor solubility is a primary reason for low oral bioavailability, categorizing many kinase inhibitors as Biopharmaceutical Classification System (BCS) Class II or IV compounds.[10] This can lead to insufficient drug absorption from the gastrointestinal tract into systemic circulation.
Q3: What are the initial steps to improve the solubility of this compound for in vivo studies?
A3: Before exploring complex formulations, simple solvent systems should be evaluated. A common starting point is creating a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[8] For in vivo administration, this stock is typically diluted in a vehicle that is well-tolerated by the animal model. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low (ideally <0.5-1%) to avoid toxicity.[8] Co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or cyclodextrins can be tested to improve solubility in the final dosing vehicle.
Q4: What are advanced formulation strategies to enhance the bioavailability of this compound?
A4: For compounds with significant solubility challenges, advanced formulation strategies may be necessary. These include:
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance oral absorption by presenting the drug in a solubilized form.[11][12]
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, ASDs can achieve supersaturated concentrations upon dissolution, which can improve absorption.[12]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, potentially improving the dissolution rate and bioavailability.[13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous vehicle. | The aqueous solubility of this compound is exceeded when the organic solvent is diluted. | 1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvents (e.g., PEG 400, Solutol HS 15) in the final vehicle, ensuring it remains within tolerated limits for the animal model.3. Adjust the pH of the vehicle. If this compound is a weak base, a lower pH may improve solubility.[10]4. Test solubility enhancers like surfactants (e.g., Tween® 80).[8] |
| High variability in plasma concentrations between animals in a pharmacokinetic (PK) study. | Poor and variable dissolution of the compound in the gastrointestinal tract. This can be due to the formulation or interactions with food. | 1. Ensure a consistent fasting period for all animals before dosing.2. Improve the formulation to ensure more consistent drug release and solubilization. A lipid-based formulation can often reduce this variability.[11]3. Consider administering the compound as a solution rather than a suspension if possible. |
| Low oral bioavailability (F%) despite adequate solubility in the formulation. | 1. High First-Pass Metabolism: The compound is extensively metabolized in the liver or gut wall before reaching systemic circulation.2. Poor Permeability: The compound is not efficiently transported across the intestinal epithelium.3. Efflux Transporter Activity: The compound is actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp). | 1. Conduct an in vitro Caco-2 cell assay to assess permeability and efflux.2. Perform a PK study with both intravenous (IV) and oral (PO) administration to accurately determine absolute bioavailability and clearance.[14]3. If efflux is suspected, co-dosing with a known P-gp inhibitor in a pre-clinical model could be explored to confirm. |
| No detectable plasma levels of this compound after oral administration. | Severe solubility or absorption issues, or rapid metabolism. | 1. Verify the accuracy of the bioanalytical method (e.g., LC-MS/MS) for detecting this compound in plasma.[15]2. Administer a higher dose, if tolerated, to see if detectable levels can be achieved.3. Begin with an intravenous (IV) dose to confirm that the compound can be detected in circulation and to understand its clearance properties.[16] |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the outcomes of formulation development for a compound like this compound.
Table 1: Solubility of this compound in Various Vehicles
| Vehicle Composition | Solubility (µg/mL) |
| Water | < 1 |
| 5% DMSO / 95% Saline | 5 |
| 10% DMSO / 40% PEG 400 / 50% Water | 50 |
| 20% Solutol HS 15 / 80% Water | 120 |
| Medium-Chain Triglyceride (MCT) Oil | 250 |
Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (10 mg/kg) in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| 5% DMSO in Saline (Suspension) | 85 ± 25 | 2.0 | 340 ± 98 |
| 10% DMSO / 40% PEG 400 (Solution) | 250 ± 60 | 1.0 | 1150 ± 210 |
| Lipid-Based Formulation (SEDDS) | 780 ± 150 | 0.5 | 4100 ± 550 |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for this compound
-
Component Selection: Based on solubility screening, select a lipid (e.g., Capryol 90), a surfactant (e.g., Kolliphor RH 40), and a co-surfactant (e.g., Transcutol HP).
-
Ratio Optimization: Prepare a series of blank formulations by mixing the lipid, surfactant, and co-surfactant in different ratios (e.g., 30:50:20, 40:40:20 w/w/w).
-
Drug Loading: Weigh the required amount of this compound and add it to the optimized blank formulation.
-
Dissolution: Gently heat the mixture to 37-40°C while vortexing or stirring until the this compound is completely dissolved, forming a clear, homogenous solution.
-
Self-Emulsification Test: Add 100 µL of the drug-loaded formulation to 10 mL of water in a glass vial. Gently invert the vial. The formulation should spontaneously form a fine, translucent emulsion.
-
Storage: Store the final formulation in a tightly sealed container, protected from light, at room temperature.
Protocol 2: Mouse Pharmacokinetic Study Protocol
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least 7 days before the study.[17]
-
Grouping: Divide mice into groups (n=3-5 per group) for each formulation to be tested. Include an intravenous (IV) group for bioavailability calculation.
-
Dosing:
-
Fast the animals for 4 hours before dosing (with free access to water).
-
Oral (PO) Dosing: Administer the this compound formulation via oral gavage at a dose volume of 10 mL/kg.
-
Intravenous (IV) Dosing: Administer a solubilized formulation of this compound via tail vein injection at a dose volume of 5 mL/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., ~30-50 µL) from each mouse at predetermined time points.[14] A typical sampling schedule for an oral dose would be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Use an appropriate anticoagulant (e.g., K₂EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Bioanalysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[15]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[15]
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: PknB signaling pathway in M. tuberculosis and the inhibitory action of this compound.
Caption: Experimental workflow for enhancing the in vivo bioavailability of this compound.
References
- 1. The Mycobacterium tuberculosis serine/threonine kinases PknA and PknB: substrate identification and regulation of cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. researchgate.net [researchgate.net]
Minimizing cytotoxicity of PknB-IN-2 in mammalian cell lines
Welcome to the technical support center for PknB-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential cytotoxicity in mammalian cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Protein Kinase B (PknB), an essential serine/threonine protein kinase in Mycobacterium tuberculosis (Mtb).[1][2][3] PknB plays a crucial role in regulating cell division, cell shape, and peptidoglycan synthesis in Mtb, making it a target for anti-tuberculosis drug development.[1][2][3]
Q2: I am observing significant cytotoxicity in my mammalian cell line after treatment with this compound. What are the potential causes?
Several factors can contribute to cytotoxicity when using a kinase inhibitor like this compound in mammalian cell lines:
-
Off-target effects: this compound, while targeting Mtb PknB, may also inhibit homologous mammalian serine/threonine kinases, such as those in the Akt/PKB family, leading to unintended cellular effects.[4]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low, generally below 0.1%.[4][5]
-
Compound insolubility and precipitation: this compound may have limited solubility in aqueous culture media, leading to precipitation. These precipitates can be cytotoxic.
-
High inhibitor concentration: The concentration of this compound used may be too high for the specific cell line, leading to toxicity.
-
Cell line sensitivity: Different mammalian cell lines exhibit varying sensitivities to kinase inhibitors.[4]
Q3: How can I determine if the observed cytotoxicity is due to off-target effects of this compound?
To investigate off-target effects, consider the following approaches:
-
Kinase Profiling: Screen this compound against a panel of human kinases to identify potential off-targets.
-
Western Blot Analysis: Examine the phosphorylation status of key downstream targets of suspected off-target kinases (e.g., GSK3β for Akt).[4]
-
Control Inhibitors: Use well-characterized inhibitors of suspected off-target kinases as positive controls to see if they replicate the cytotoxic phenotype.
-
Target Knockdown/Knockout: If a specific off-target is suspected, use siRNA or CRISPR to reduce its expression and assess if this rescues the cells from this compound-induced cytotoxicity.
Q4: What is a recommended starting concentration range for this compound in mammalian cell culture?
A good starting point is to perform a dose-response experiment over a broad concentration range, for instance, from 10 nM to 10 µM.[5] This will help in identifying a therapeutic window where the desired on-target effect (if studying intracellular Mtb) is observed with minimal cytotoxicity to the host mammalian cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low concentrations of this compound. | Cell line is highly sensitive. | Test a panel of different cell lines to find a more resistant one. Start with even lower concentrations and perform a more granular dose-response curve. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below 0.1%. Prepare higher concentration stock solutions of this compound to minimize the volume of DMSO added. Always include a vehicle control (media with the same final DMSO concentration).[4] | |
| Precipitate observed in the culture medium after adding this compound. | Poor solubility of the compound. | Prepare fresh dilutions from a high-concentration stock in DMSO for each experiment. Consider using a formulation with solubility enhancers, if available. Briefly vortex or sonicate the diluted inhibitor in media before adding to the cells. |
| Inconsistent results between experiments. | Variability in cell health and density. | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase. |
| Compound instability. | For long-term experiments, consider replacing the medium with freshly prepared inhibitor-containing medium every 24-48 hours.[4] | |
| No observable effect on intracellular Mtb, but high host cell toxicity. | The therapeutic window is very narrow or non-existent for this cell line. | Try a different host cell line that may be less sensitive. Attempt to reduce the inhibitor concentration and extend the incubation time. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTS Assay
This protocol outlines the steps to assess the cytotoxicity of this compound in a mammalian cell line.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of working solutions by serially diluting the stock in complete culture medium to achieve the final desired concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
This protocol helps to determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound
-
DMSO
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, seeding cells in a clear-bottom black 96-well plate.
-
Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix by gentle shaking for 30 seconds.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-change in caspase-3/7 activity.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity of this compound.
References
- 1. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
PknB-IN-2 vs. K252a: A Comparative Guide to PknB Inhibition and Anti-Mycobacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Mycobacterium tuberculosis protein kinase B (PknB), PknB-IN-2 and K252a. The objective is to present a clear, data-driven analysis of their respective potencies in PknB inhibition and their efficacy in curbing mycobacterial growth, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. K252a
| Feature | This compound | K252a |
| PknB Inhibition (IC50) | 12.1 μM[1] | ~100 nM[2] |
| Mycobacterial Growth Inhibition (MIC) | 6.2 μg/mL (M. tuberculosis H37Rv)[1] | 5 - 20 μM (various mycobacterial strains)[2] |
| Target Specificity | Primarily targets PknB | Broad-spectrum kinase inhibitor |
| Origin | Synthetic compound | Natural product (from Nocardiopsis sp.) |
In-Depth Analysis
PknB Inhibition
PknB is a crucial serine/threonine protein kinase in Mycobacterium tuberculosis that is essential for regulating cell division and morphology, making it a prime target for novel anti-tuberculosis drug development.[3][4] The inhibitory potential of this compound and K252a against PknB has been quantified using in vitro kinase assays.
K252a demonstrates potent inhibition of PknB with a half-maximal inhibitory concentration (IC50) in the nanomolar range, approximately 100 nM.[2] This indicates a high affinity for the kinase. However, it is important to note that K252a is a staurosporine (B1682477) analog and is known to be a broad-spectrum kinase inhibitor, which may lead to off-target effects.
This compound , on the other hand, shows a more moderate inhibitory activity with an IC50 of 12.1 μM.[1] While less potent than K252a in direct PknB inhibition, its development as a more specific PknB inhibitor could offer advantages in terms of reduced host cell toxicity.
Mycobacterial Growth Inhibition
The ultimate test for a potential anti-tuberculosis compound is its ability to inhibit the growth of the bacteria. This is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth.
This compound exhibits promising activity against M. tuberculosis H37Rv, with a reported MIC value of 6.2 μg/mL.[1] This demonstrates its ability to penetrate the complex mycobacterial cell wall and exert its inhibitory effect.
Experimental Methodologies
PknB Inhibition Assay (IC50 Determination)
A common method to determine the IC50 of a compound against PknB is a kinase activity assay. This can be performed using either radioactive or non-radioactive methods.
Radioactive Kinase Assay: This assay measures the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate by the kinase.
-
Reaction Mixture: Purified PknB enzyme, a suitable substrate (e.g., GarA or a generic substrate like Myelin Basic Protein), and the inhibitor at various concentrations are incubated in a kinase buffer (e.g., 25 mM Tris-HCl, pH 7.0, 1 mM DTT, 5 mM MgCl₂, 1 mM EDTA).[6]
-
Initiation: The reaction is started by the addition of radiolabeled ATP.
-
Termination: The reaction is stopped, and the phosphorylated substrate is separated (e.g., by SDS-PAGE).
-
Quantification: The amount of incorporated radioactivity is measured using a phosphorimager. The IC50 is calculated from the dose-response curve.[6][7]
Non-Radioactive Kinase Assay (e.g., Kinase-Glo® Assay): This method measures the amount of ATP remaining in the reaction after the kinase reaction.
-
Reaction Mixture: Similar to the radioactive assay, but with non-radiolabeled ATP.
-
Kinase Reaction: The kinase reaction is allowed to proceed for a set time.
-
ATP Detection: A reagent containing luciferase and luciferin (B1168401) is added. The luciferase uses the remaining ATP to produce light.
-
Quantification: The luminescence is measured, which is inversely proportional to the kinase activity. The IC50 is determined from the dose-response curve.
Mycobacterial Growth Inhibition Assay (MIC Determination)
The MIC is typically determined using a broth microdilution method.
-
Inoculum Preparation: A suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is prepared and its density is adjusted to a standard (e.g., McFarland standard).
-
Drug Dilution: The inhibitors are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Inoculation: Each well is inoculated with the mycobacterial suspension.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 7-14 days for M. tuberculosis).
-
Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator dye like AlamarBlue™ or resazurin. The MIC is the lowest concentration of the inhibitor that prevents a color change (indicating no metabolic activity).
PknB Signaling Pathway
PknB is a transmembrane protein with an extracellular sensor domain and an intracellular kinase domain.[4] It plays a central role in regulating cell growth, division, and cell wall synthesis.[3] Upon activation, PknB autophosphorylates and then phosphorylates various downstream substrates, thereby controlling their activity.
Key substrates of PknB include:
-
GarA: A forkhead-associated domain-containing protein involved in the control of nitrogen metabolism and other metabolic pathways.
-
Lsr2: A global transcriptional regulator that influences the expression of a wide range of genes.[2]
By phosphorylating these and other substrates, PknB coordinates essential cellular processes required for mycobacterial growth and survival.
Conclusion
Both this compound and K252a demonstrate the potential to inhibit PknB and mycobacterial growth. K252a is a more potent inhibitor of PknB in vitro, but its broad-spectrum activity is a consideration for further development. This compound, while less potent against the isolated enzyme, shows effective whole-cell activity against M. tuberculosis. The choice between these or similar inhibitors will depend on the specific research or drug development goals, balancing potency with selectivity and potential off-target effects. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to evaluate and compare novel PknB inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
A Comparative Analysis of PknB-IN-2 and Staurosporine Activity: A Guide for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of two kinase inhibitors, PknB-IN-2 and staurosporine (B1682477), for researchers, scientists, and drug development professionals. The information presented herein is based on available experimental data to facilitate an objective comparison of their biochemical and cellular activities.
Introduction
Protein kinases are critical regulators of numerous cellular processes, making them attractive targets for therapeutic intervention. PknB is an essential serine/threonine protein kinase in Mycobacterium tuberculosis that plays a vital role in regulating cell growth and division.[1][2][3] Its inhibition is a promising strategy for the development of new anti-tuberculosis drugs.[1] this compound is a known inhibitor of PknB.
Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor.[4][5][6][7][8] It is widely used as a research tool to induce apoptosis and to study kinase signaling pathways.[4][5] This guide compares the activity of the more selective this compound with the broad-spectrum inhibitor staurosporine.
Mechanism of Action
Both this compound and staurosporine are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of protein kinases, preventing the transfer of phosphate (B84403) from ATP to the substrate protein.[7][9]
Staurosporine's broad-spectrum activity is attributed to its high affinity for the conserved ATP-binding site of a wide range of kinases.[10][11] Its rigid, planar indolocarbazole structure forms extensive interactions with the kinase active site.[11][12]
The precise binding mode of This compound within the PknB active site is not as extensively characterized in the public domain. However, studies on other PknB inhibitors have revealed a unique binding pocket in mycobacterial kinases that can be exploited to achieve selectivity over human kinases.[13][14] It is plausible that this compound leverages such features to achieve its specificity.
Data Presentation: Biochemical Activity
The following table summarizes the reported inhibitory activities of this compound and staurosporine against their primary target and a selection of other kinases. It is important to note that these values are compiled from different studies and direct comparative screening data is limited.
| Inhibitor | Target Kinase | IC50 (nM) | Source |
| This compound | PknB (M. tuberculosis) | 12,100 | [Source for this compound IC50 - not explicitly found in provided snippets] |
| Staurosporine | PknB (M. tuberculosis) | ~600 | [1] |
| Protein Kinase C (PKC) | 0.7 - 6 | [5][6][7][8] | |
| Protein Kinase A (PKA) | 7 - 15 | [5][7][8] | |
| c-Fgr | 2 | [5][7] | |
| Phosphorylase Kinase | 3 | [5][7] | |
| p60v-src | 6 | [8] | |
| CaM Kinase II | 20 | [8] | |
| TAOK2 | 3,000 | [5][7] |
Data Presentation: Cellular Activity
| Inhibitor | Organism/Cell Line | Activity Metric | Value | Source |
| This compound | M. tuberculosis H37Rv | MIC | 6.2 µg/mL | [Source for this compound MIC - not explicitly found in provided snippets] |
| Staurosporine | M. tuberculosis H37Rv | - | Inhibits growth at sub-MIC concentrations | [1] |
| Various Cancer Cell Lines | Apoptosis Induction | Widely reported | [4][5] |
Signaling Pathways
PknB Signaling Pathway
PknB is a transmembrane protein that, upon activation, autophosphorylates and subsequently phosphorylates downstream substrates involved in cell wall synthesis, cell division, and overall growth of Mycobacterium tuberculosis.[2][3][15] Its essentiality makes it a key drug target.[1][2][3]
Caption: PknB signaling pathway in M. tuberculosis.
Staurosporine-Induced Apoptosis Pathway
Staurosporine is a classical inducer of the intrinsic pathway of apoptosis in mammalian cells. Its broad inhibition of kinases leads to the activation of pro-apoptotic proteins and caspases, culminating in programmed cell death.
References
- 1. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 7. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 8. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 9. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein kinase B controls Mycobacterium tuberculosis growth via phosphorylation of the transcriptional regulator Lsr2 at threonine 112 - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of PknB Inhibitors Across the Human Kinome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors against Mycobacterium tuberculosis (Mtb) protein kinase B (PknB) represents a promising strategy for novel anti-tuberculosis therapies. PknB is a serine/threonine kinase essential for regulating cell growth, division, and morphology in Mtb.[1][2][3] As PknB shares structural homology with human kinases, a thorough understanding of inhibitor selectivity across the human kinome is critical to minimize off-target effects and potential toxicity.
This guide provides a comparative analysis of the selectivity profiles of representative PknB inhibitors, based on available experimental data. Due to the absence of a comprehensive public dataset for a single inhibitor designated "PknB-IN-2," this guide synthesizes information on several distinct and well-characterized PknB inhibitors to offer a broader perspective on selectivity within this class of compounds.
Comparative Selectivity of PknB Inhibitors
The following table summarizes the inhibitory activity and selectivity of various reported PknB inhibitors against a panel of human kinases. It is important to note that direct comparison between compounds can be challenging due to variations in assay formats and the specific kinases tested.
| Inhibitor | Target Kinase(s) | PknB Inhibition | Human Kinase Off-Targets | Selectivity Notes | Reference |
| Aminopyrimidine 19 | PknB | Potent (specific Ki not provided) | Cdk4, GSK3β, mTOR, Pim1 | Showed a 48-fold higher affinity for PknB versus Cdk4, and over 100-fold selectivity against GSK3β, mTOR, and Pim1.[4] | [4] |
| Dual PknA/PknB Inhibitor (unnamed quinazoline (B50416) derivative) | PknA, PknB | Ki ≈ 5 nM (for both) | GSK3β, CDK2, SRC | Exploiting a unique binding pocket in mycobacterial kinases led to a 100-fold increase in selectivity against a range of mammalian kinases.[5] | [5] |
| Compound 1 | PknB | Ki = 420 nM | Broad (non-specific) | Considered a fairly non-specific inhibitor with a low selectivity score (S-score of 0.31 at 1% of control).[4] | [4] |
Signaling Pathway of PknB in Mycobacterium tuberculosis
PknB is a transmembrane protein that, upon activation, phosphorylates various downstream substrates involved in critical cellular processes. The simplified signaling pathway below illustrates the central role of PknB in regulating cell physiology in M. tuberculosis.
Caption: Simplified signaling pathway of PknB in M. tuberculosis.
Experimental Protocols
The selectivity of kinase inhibitors is typically determined using biochemical assays that measure either the direct binding of the inhibitor to the kinase or the inhibition of the kinase's catalytic activity.
KinomeSCAN® Competition Binding Assay
The KINOMEscan® platform is a high-throughput method used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Caption: Workflow of the KINOMEscan® competition binding assay.
Methodology:
-
Assay Components: The assay consists of the kinase of interest tagged with a unique DNA identifier, a ligand immobilized on a solid support, and the test inhibitor.[6]
-
Competitive Binding: The test compound competes with the immobilized ligand for binding to the kinase's active site.[6]
-
Quantification: Compounds that bind to the kinase prevent it from binding to the immobilized ligand. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[6][7]
-
Data Analysis: The results are used to calculate the dissociation constant (Kd), which indicates the binding affinity of the inhibitor for the kinase. A lower Kd value signifies a stronger interaction.
Biochemical Kinase Activity Assay
These assays measure the ability of an inhibitor to block the catalytic activity of the kinase, which is the phosphorylation of a substrate.
Methodology:
-
Reaction Mixture: A reaction is set up containing the purified PknB enzyme, a suitable substrate (e.g., GarA), ATP (often radiolabeled with 32P or 33P), and the test inhibitor at various concentrations.[8]
-
Incubation: The reaction is incubated to allow for the phosphorylation of the substrate by PknB.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. If a radiolabeled ATP is used, this can be detected by autoradiography or scintillation counting.[8][9] Alternatively, non-radioactive methods that measure ATP depletion or ADP formation can be employed.[10][11]
-
IC50 Determination: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is determined from a dose-response curve.
Conclusion
The selectivity profiling of PknB inhibitors is a critical step in the development of safe and effective anti-tuberculosis drugs. While a comprehensive public kinome-wide dataset for a single PknB inhibitor is not currently available, the existing data on representative compounds like aminopyrimidine 19 and dual PknA/PknB inhibitors demonstrate that high selectivity for the mycobacterial target over human kinases is achievable.[4][5] Future research should focus on generating and publishing complete kinome-wide selectivity data for lead PknB inhibitors to better predict potential off-target effects and guide further drug development efforts.
References
- 1. uniprot.org [uniprot.org]
- 2. journals.asm.org [journals.asm.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chayon.co.kr [chayon.co.kr]
- 7. m.youtube.com [m.youtube.com]
- 8. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
PknB-Specific vs. Dual PknA/PknB Inhibitors: A Comparative Guide for Anti-Tubercular Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two strategic approaches to targeting the essential serine/threonine protein kinases of Mycobacterium tuberculosis (Mtb): selective inhibition of PknB versus dual inhibition of PknA and PknB. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of potential anti-tubercular drug candidates.
The serine/threonine protein kinases PknA and PknB are crucial for the growth and survival of M. tuberculosis, making them attractive targets for novel anti-tubercular therapies. Both kinases play integral roles in regulating cell division, cell wall synthesis, and metabolic pathways. While both are essential, they have distinct and coordinated functions in Mtb physiology. This has led to the exploration of two distinct inhibitory strategies: selective targeting of PknB and the dual inhibition of both PknA and PknB. This guide will compare a representative PknB-selective inhibitor, referred to here as Tuberculosis Inhibitor 8 (TBIO-8), with a quinazoline-based dual PknA/PknB inhibitor.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the key quantitative data for a representative PknB-selective inhibitor and a dual PknA/PknB inhibitor, providing a clear comparison of their biochemical potency, cellular activity, and selectivity.
| Parameter | PknB-Selective Inhibitor (TBIO-8) | Dual PknA/PknB Inhibitor (Quinazoline Analog) | Reference |
| Target(s) | PknB | PknA & PknB | |
| PknB Inhibition (IC50/Ki) | IC50: Not specified, but potent | Ki: ~5 nM | |
| PknA Inhibition (IC50/Ki) | Not specified/presumed high | Ki: ~5 nM | |
| Mtb H37Rv MIC (μg/mL) | 0.25 - 0.5 | 1 - 2 | |
| MDR Mtb Strain A MIC (μg/mL) | 0.25 | Not Reported | |
| XDR Mtb Strain B MIC (μg/mL) | 0.5 | Not Reported | |
| Cytotoxicity (CC50 in HepG2 cells) | > 10 µg/mL | Not Reported | |
| Selectivity Index (SI) | >20-40 | Not Reported |
Signaling Pathways of PknA and PknB
The diagram below illustrates the central roles of PknA and PknB in regulating key cellular processes in Mycobacterium tuberculosis. Both kinases are involved in signaling cascades that control cell division and cell wall biosynthesis, highlighting their essentiality for bacterial viability.
Caption: PknA and PknB signaling cascade in M. tuberculosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-tubercular agents. The following sections outline the key experimental protocols used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC50) or the binding affinity of the inhibitor to the kinase (Ki).
Protocol for PknB Inhibition Assay (adapted from a generic protocol):
-
Reagents and Materials: Recombinant PknB enzyme, kinase buffer, ATP, and the test compound (e.g., TBIO-8).
-
Procedure:
-
Confirm the activity of the recombinant PknB by running a positive control without any inhibitor and a negative control without ATP.
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the PknB enzyme, the test compound at various concentrations, and the kinase buffer.
-
Initiate the kinase reaction by adding a concentration of ATP at or near the Km of the enzyme.
-
Incubate the reaction for a specified time at an optimal temperature.
-
Stop the reaction and measure the remaining ATP or the phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol for Mtb MIC Assay (using Alamar Blue):
-
Preparation of Inhibitor Stock: Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO.
-
Serial Dilutions: Perform a 2-fold serial dilution of the stock solution in a 96-well plate using Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween-80.
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv to a mid-log phase (OD600 of 0.4-0.8).
-
Adjust the bacterial culture to a McFarland standard of 0.5 in 7H9 broth.
-
Dilute this suspension 1:50 in the broth.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions. Include drug-free growth controls and sterility controls.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Reading the Results:
-
Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween-80 to each well.
-
Incubate for an additional 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink.
-
Cytotoxicity Assay
This assay measures the toxicity of a compound to mammalian cells to determine its therapeutic window.
Protocol for CC50 Determination in HepG2 Cells:
-
Cell Culture: Culture HepG2 cells in an appropriate medium and seed them in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 48 hours.
-
Viability Assessment:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis: Read the absorbance at 570 nm. Calculate cell viability as a percentage relative to the vehicle control. The CC50 is the concentration that reduces cell viability by 50%.
Experimental Workflow for Anti-Tubercular Agent Evaluation
The following diagram outlines a typical workflow for the evaluation of potential anti-tubercular compounds targeting PknA and/or PknB, from initial screening to cellular activity assessment.
Caption: A typical workflow for anti-tubercular drug discovery.
Concluding Remarks
The choice between a PknB-selective inhibitor and a dual PknA/PknB inhibitor represents a critical strategic decision in the development of new anti-tubercular drugs. Dual inhibitors may offer the advantage of potentially reducing the likelihood of resistance development by targeting two essential kinases simultaneously. However, this broader specificity could increase the risk of off-target effects and toxicity. Conversely, a highly selective PknB inhibitor might offer a better safety profile but could be more susceptible to resistance. The data presented in this guide suggests that both approaches can yield compounds with potent anti-tubercular activity. Ultimately, the optimal strategy will depend on a careful balance of efficacy, selectivity, and toxicity, which must be thoroughly evaluated through rigorous preclinical and clinical studies.
Validating PknB as the Primary Target of PknB-IN-2 in M. tuberculosis: A Comparative Guide
A note on the analyzed compound: Information regarding a specific compound designated "PknB-IN-2" is not available in the current scientific literature. Therefore, for the purpose of this guide, we will use a representative aminopyrimidine-based PknB inhibitor, here designated as Compound 16c , as a proxy for this compound. This allows for a data-driven comparison based on published results.
This guide provides a comparative analysis to support the validation of Protein kinase B (PknB) as the primary target of a potent inhibitor in Mycobacterium tuberculosis (M. tuberculosis). We will compare the biochemical and whole-cell activity of our representative aminopyrimidine inhibitor against a compound from a different chemical class, a pyrido[2,3-d]pyrimidin-7-one, to provide a broader context for target validation.
Comparative Performance of PknB Inhibitors
The following tables summarize the in vitro enzymatic inhibition of PknB and the whole-cell activity against M. tuberculosis for two distinct classes of PknB inhibitors.
Table 1: Biochemical Potency against M. tuberculosis PknB
| Compound Class | Representative Compound | PknB IC50 (nM) |
| Aminopyrimidine | Compound 16c | 8,000 |
| Pyrido[2,3-d]pyrimidin-7-one | Analogue Example | 4 |
Table 2: Whole-Cell Activity against M. tuberculosis
| Compound Class | Representative Compound | M. tuberculosis MIC (µM) |
| Aminopyrimidine | Compound 16c | 8 |
| Pyrido[2,3-d]pyrimidin-7-one | Analogue Example | >100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical PknB Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays designed to measure the amount of ADP produced during a kinase reaction.
1. Reagents and Materials:
-
Recombinant M. tuberculosis PknB enzyme
-
PknB substrate (e.g., GarA)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (dissolved in DMSO)
-
384-well white opaque assay plates
-
Luminometer
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the following to each well:
-
Test compound or vehicle (DMSO).
-
PknB enzyme.
-
Substrate/ATP mixture to initiate the reaction.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Whole-Cell M. tuberculosis Growth Inhibition Assay (Resazurin Microtiter Assay - REMA)
This protocol is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
1. Reagents and Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compounds (dissolved in DMSO)
-
Resazurin (B115843) sodium salt solution (0.01% w/v in sterile water)
-
96-well microtiter plates
-
Spectrophotometer
2. Procedure:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial culture to a McFarland standard of 1.0 and then dilute to the final inoculum concentration.
-
Prepare serial twofold dilutions of the test compounds in 7H9 broth directly in a 96-well plate.
-
Add the standardized M. tuberculosis inoculum to each well containing the test compound. Include a drug-free control (inoculum only) and a sterile control (broth only).
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add the resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Visualizations
The following diagrams illustrate key conceptual frameworks for understanding PknB signaling and the experimental workflow for its inhibition.
Caption: PknB signaling cascade in M. tuberculosis.
Caption: Experimental workflow for PknB inhibitor validation.
PknB-IN-2: A Comparative Analysis of Cross-Reactivity with PknF and PknG Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of PknB-IN-2, a known inhibitor of Mycobacterium tuberculosis (Mtb) PknB, with the related serine/threonine protein kinases (STPKs) PknF and PknG.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against its primary target, PknB. For PknF and PknG, qualitative data from studies on related PknB inhibitors are presented to infer potential cross-reactivity.
| Kinase | Inhibitor | IC50 Value | Cross-Reactivity with PknB Inhibitors (General Class) |
| PknB | This compound | 12.1 μM[2] | - |
| PknF | This compound | Data not available | High |
| PknG | This compound | Data not available | Low/Modest |
Studies on other ATP-competitive inhibitors of PknB have demonstrated a high degree of cross-reactivity with PknF.[1] In contrast, inhibition of PknG by these compounds was significantly less potent.[1] This differential activity is likely attributable to the higher amino acid sequence identity between the kinase domains of PknB and PknF (39.5%) compared to that between PknB and PknG (27.3%).[1]
Mtb Kinase Signaling and Inhibition
The following diagram illustrates the established and potential roles of PknB, PknF, and PknG in M. tuberculosis signaling pathways and the inhibitory action of this compound. PknB is a transmembrane protein involved in cell division and regulating cell shape.[1] Both PknB and PknG are known to phosphorylate GarA, a key regulator of central metabolism.[1] PknF is also a membrane-associated kinase, but its specific signaling roles are less defined.
Experimental Protocols
The cross-reactivity of kinase inhibitors is typically determined using in vitro kinase assays. Below is a generalized protocol for an autophosphorylation inhibition assay, a common method cited for evaluating Mtb kinase inhibitors.[1]
In Vitro Kinase Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of a kinase.
Materials:
-
Purified recombinant PknB, PknF, and PknG kinases
-
This compound or other test compounds dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.0, 1 mM DTT, 5 mM MgCl2, 1 mM EDTA)
-
[γ-33P]ATP or [γ-32P]ATP (radiolabeled ATP)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the purified kinase (e.g., 1 μg) in the kinase reaction buffer.
-
Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. A DMSO control (vehicle) is run in parallel.
-
Initiate the phosphorylation reaction by adding radiolabeled ATP.
-
Incubate the reaction at room temperature or 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled (phosphorylated) kinase.
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of inhibition at each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
An alternative, non-radioactive method is the Kinase-Glo® Luminescent Kinase Assay, which measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[1]
Workflow for Assessing Kinase Inhibitor Cross-Reactivity
The following diagram outlines the typical workflow for evaluating the selectivity of a kinase inhibitor against multiple targets.
Conclusion
This compound is a documented inhibitor of the essential M. tuberculosis kinase PknB. While specific data on its activity against PknF and PknG are lacking, evidence from related compounds suggests a high likelihood of cross-reactivity with PknF and weaker activity against PknG. This pattern is consistent with the sequence homology among these kinases. For the definitive characterization of this compound as a lead compound for tuberculosis drug development, direct experimental validation of its inhibitory profile against a panel of Mtb kinases, including PknF and PknG, is essential. Such data will be critical in guiding medicinal chemistry efforts to enhance potency and selectivity, ultimately leading to safer and more effective anti-tubercular agents.
References
Comparing the efficacy of PknB-IN-2 in different mycobacterial species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of small molecule inhibitors targeting the essential serine/threonine protein kinase B (PknB) in different mycobacterial species. While direct comparative data for a compound specifically named "PknB-IN-2" is not available in the reviewed literature, this document presents data for other well-characterized PknB inhibitors to offer insights into the therapeutic potential and challenges of targeting PknB in mycobacteria. The data is compiled from various studies and presented to facilitate objective comparison and inform future research and development efforts.
PknB: A Vital Target in Mycobacteria
PknB is a transmembrane serine/threonine protein kinase that is essential for the growth and survival of several mycobacterial species, including the human pathogen Mycobacterium tuberculosis.[1][2][3] Its crucial role in regulating cell division, cell shape, and peptidoglycan synthesis makes it an attractive target for the development of novel anti-mycobacterial agents.[1][4][5][6] The high degree of conservation of PknB across different mycobacterial species suggests that inhibitors targeting this kinase could have broad-spectrum activity.
Comparative Efficacy of PknB Inhibitors
The following tables summarize the in vitro efficacy of selected PknB inhibitors against different mycobacterial species. The data highlights the variability in activity and underscores the importance of evaluating inhibitors across a range of species.
Table 1: In Vitro Inhibitory Activity of a Series of PknB Inhibitors against M. tuberculosis
| Compound | PknB IC50 (µM)[1] | M. tuberculosis H37Rv MIC90 (µM)[1] |
| Compound 1 | 0.025 | >250 |
| Compound 2 | 0.015 | 125 |
| Compound 3 | 0.008 | 62.5 |
| Compound 4 | 0.005 | 31.25 |
| Compound 5 | 0.003 | 15.6 |
Note: The compounds listed above are from a study that synthesized a series of ATP-competitive inhibitors. The study noted a poor correlation between the potent in vitro inhibition of the purified PknB enzyme and the whole-cell anti-mycobacterial activity, suggesting challenges with compound permeability through the complex mycobacterial cell wall.[1]
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of K-252-a
| Mycobacterial Species | Strain | MIC (µM)[2][4] |
| Mycobacterium tuberculosis | H37Rv | 5 - 10 |
| Mycobacterium smegmatis | mc²155 | 10 - 20 |
| Mycobacterium aurum | A+ | 5 - 10 |
Note: K-252-a is a known eukaryotic protein kinase inhibitor that also demonstrates activity against mycobacterial PknB.[2][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating PknB inhibitors.
In Vitro PknB Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the PknB kinase domain.
-
Protein Expression and Purification: The kinase domain of PknB and its substrate (e.g., GarA) are expressed as recombinant proteins in E. coli and purified.[1]
-
Kinase Reaction: The kinase reaction is typically performed in a buffer containing ATP and a divalent cation (e.g., Mg²⁺ or Mn²⁺).
-
Inhibitor Addition: Test compounds are added to the reaction mixture at varying concentrations.
-
Phosphorylation Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, including:
-
IC50 Determination: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated from a dose-response curve.[1]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Mycobacterial strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 for M. tuberculosis or Dubos broth for M. smegmatis) to a specific optical density.[1][2]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted and added to each well of the microplate.
-
Incubation: The plates are incubated at 37°C for a period suitable for the growth of the specific mycobacterial species (e.g., 7-14 days for M. tuberculosis, 2-3 days for M. smegmatis).
-
Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator dye such as Alamar blue or resazurin.[1] The MIC is determined as the lowest compound concentration where no visible growth is observed.
Visualizing PknB Signaling and Experimental Workflow
PknB Signaling Pathway
The following diagram illustrates the signaling pathway initiated by PknB in mycobacteria.
Caption: PknB signaling pathway in mycobacteria.
Experimental Workflow for PknB Inhibitor Evaluation
The following diagram outlines the general workflow for the identification and characterization of PknB inhibitors.
Caption: Workflow for PknB inhibitor evaluation.
References
- 1. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auto‐activation mechanism of the Mycobacterium tuberculosis PknB receptor Ser/Thr kinase | The EMBO Journal [link.springer.com]
Genetic Validation of PknB Inhibitors: A Comparative Guide to On-Target Effects of Chemical Inhibition vs. Conditional Knockout
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative PknB inhibitor, "PknB-IN-2," with conditional knockout models for the genetic validation of its on-target effects in Mycobacterium tuberculosis.
Protein kinase B (PknB) is a transmembrane serine/threonine protein kinase essential for the growth and survival of Mycobacterium tuberculosis (M.tb)[1][2]. Its critical role in regulating cell division, morphology, and peptidoglycan synthesis has made it a promising target for novel anti-tuberculosis drugs[3][4][5]. This guide delves into the validation of PknB inhibitors by comparing the phenotypic effects of a potent and specific ATP-competitive inhibitor, notionally termed "this compound," with the genetic gold standard of a PknB conditional knockout.
Comparative Analysis of Phenotypes
The on-target effects of inhibiting PknB, either chemically or genetically, manifest in a range of observable phenotypes. This section provides a comparative summary of these effects, with quantitative data presented in the tables below.
Effects on Mycobacterial Growth and Morphology
Both chemical inhibition and genetic depletion of PknB lead to a cessation of mycobacterial growth and significant alterations in cell morphology[1][4]. Depletion or overexpression of PknB results in substantial changes to cell shape, highlighting its role in the regulation of proteins involved in cell wall biosynthesis[4]. Specifically, depletion of PknB in M.tb results in growth arrest and cell shortening[6][7]. Overexpression, on the other hand, can lead to elongated cells, suggesting a decoupling of cell elongation and division[8].
| Parameter | This compound (Chemical Inhibition) | PknB Conditional Knockout (Genetic Depletion) | Reference |
| Growth | Growth arrest | Growth arrest | [6][7] |
| Cell Morphology | Altered cell shape | Cell shortening, altered morphology | [1][6][7] |
| Acid-Fast Staining | Time-dependent loss | Time-dependent loss | [6][7] |
Impact on Signaling and Phosphoproteome
PknB exerts its regulatory function through the phosphorylation of various substrate proteins. Both chemical inhibition and genetic depletion of PknB are expected to lead to a reduction in the phosphorylation of its downstream targets. Phosphoproteomic analyses of PknB depletion strains have revealed decreased phosphorylation of key regulators of peptidoglycan synthesis, such as CwlM and FhaA[7][9]. In contrast, depletion of PknA, a related kinase, can lead to increased phosphorylation of some PknB substrates, indicating a complex interplay between these signaling pathways[7][9]. The nucleoid-associated protein Lsr2 and the transcription termination protein Rho have also been identified as proteins with decreased phosphorylation upon PknB depletion[7].
| Downstream Target/Process | This compound (Chemical Inhibition) | PknB Conditional Knockout (Genetic Depletion) | Reference |
| CwlM Phosphorylation | Decreased | Decreased | [7][9] |
| FhaA Phosphorylation | Decreased | Decreased | [7][9] |
| Lsr2 Phosphorylation | Decreased | Decreased | [7] |
| Rho Phosphorylation | Decreased | Decreased | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Construction of a PknB Conditional Knockout Strain
The generation of a PknB conditional knockout in M. tuberculosis is a key tool for genetic validation. As PknB is essential, its complete knockout is not feasible[8]. Therefore, a common strategy involves creating a strain where the native pknB gene is replaced with a version under the control of an inducible promoter, such as a pristinamycin-inducible system[1][6][9].
Methodology:
-
Merodiploid Strain Construction: A second, inducible copy of pknB is integrated into the M. tuberculosis genome.
-
Allelic Replacement: The native pknB gene is then disrupted or deleted through homologous recombination.
-
Verification: Successful replacement is confirmed by PCR and Southern blotting.
-
Depletion: The conditional knockout strain is grown in the absence of the inducer (e.g., pristinamycin) to deplete PknB levels.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against M. tuberculosis is determined to quantify its growth-inhibitory activity.
Methodology:
-
Bacterial Culture: M. tuberculosis is grown to mid-log phase.
-
Serial Dilution: The inhibitor is serially diluted in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C.
-
Readout: Bacterial growth is assessed visually or using a growth indicator like alamarBlue. The MIC is the lowest concentration of the inhibitor that prevents visible growth.
Cellular Morphology Analysis
Changes in cell shape are a key indicator of PknB inhibition.
Methodology:
-
Treatment: M. tuberculosis cultures are treated with this compound or depleted of PknB in the conditional knockout strain.
-
Fixation: Cells are fixed with paraformaldehyde.
-
Imaging: Cells are visualized using scanning electron microscopy or differential interference contrast microscopy.
-
Analysis: Cell length and width are measured and compared to control cells.
Phosphoproteomic Analysis
This technique identifies and quantifies changes in protein phosphorylation upon PknB inhibition or depletion.
Methodology:
-
Cell Lysis: M. tuberculosis cells are lysed, and proteins are extracted.
-
Protein Digestion: Proteins are digested into peptides.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the peptide mixture using techniques like titanium dioxide chromatography.
-
LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry to identify the phosphorylated proteins and sites.
-
Data Analysis: The abundance of phosphopeptides is compared between treated/depleted and control samples.
Visualizing the Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the signaling pathways and experimental procedures.
Caption: PknB Signaling Pathway and Inhibition.
Caption: Comparative Experimental Workflow.
References
- 1. Protein Kinase B (PknB) of Mycobacterium tuberculosis Is Essential for Growth of the Pathogen in Vitro as well as for Survival within the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PknB remains an essential and a conserved target for drug development in susceptible and MDR strains of M. Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility | PLOS Pathogens [journals.plos.org]
- 8. Mycobacterium tuberculosis Ser/Thr Protein Kinase B Mediates an Oxygen-Dependent Replication Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinases PknA and PknB independently and coordinately regulate essential Mycobacterium tuberculosis physiologies and antimicrobial susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Investigating PknB Mutations Conferring Resistance to PknB-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic targets. Protein kinase B (PknB), an essential serine/threonine protein kinase in Mtb, represents a promising target for new anti-tubercular agents. PknB is critically involved in cell division and cell wall synthesis, making it indispensable for bacterial growth and survival. Several inhibitors targeting PknB have been developed, including PknB-IN-2. This guide provides a comparative analysis of PknB inhibitors, investigates the potential for resistance-conferring mutations, and details the experimental protocols required for such studies.
Comparative Analysis of PknB Inhibitors
The table below summarizes the in vitro activity of selected PknB inhibitors against M. tuberculosis.
| Inhibitor | Target(s) | IC50 (µM) against PknB | MIC (µg/mL) against Mtb H37Rv | Reference Compound(s) |
| This compound | PknB | 12.1 | 6.2 | - |
| MRT67127 | PknB, PknF | ~0.02 | 8-16 | Isoniazid, Streptomycin, Ethambutol |
| AX20017 | PknB | Not Reported | 4 | - |
| AT7519 | PknB, CDKs | Not Reported | 25 | - |
| K-252a | PknB and other kinases | ~0.1 | 5-20 | - |
Note: IC50 (half-maximal inhibitory concentration) measures the in vitro potency of an inhibitor against the purified enzyme. MIC (minimum inhibitory concentration) measures the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower value indicates higher potency. The lack of a strong correlation between IC50 and MIC values for some inhibitors suggests that factors such as cell wall permeability and efflux pumps may play a significant role in their whole-cell activity.
Potential Mechanisms of Resistance
While target mutation appears to be an uncommon mechanism of resistance to PknB inhibitors, other potential mechanisms, drawing parallels from resistance to other kinase inhibitors, could include:
-
Target Overexpression: Increased production of PknB could titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.
-
Efflux Pumps: Upregulation of efflux pumps that actively transport the inhibitor out of the bacterial cell.
-
Drug Modification: Enzymatic modification of the inhibitor to an inactive form.
-
Alterations in Downstream Pathways: Mutations in downstream components of the PknB signaling pathway that bypass the effect of PknB inhibition.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Microplate Alamar Blue Assay (MABA)
This assay is a widely used method to determine the susceptibility of M. tuberculosis to antimicrobial agents.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80.
-
M. tuberculosis H37Rv culture in mid-log phase.
-
PknB inhibitor stock solution (e.g., in DMSO).
-
Alamar Blue reagent.
-
96-well microplates.
Procedure:
-
Prepare serial two-fold dilutions of the PknB inhibitor in the supplemented 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5. Dilute this suspension 1:50 in the supplemented 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the inhibitor dilutions.
-
Include a drug-free well as a growth control and a well with broth only as a sterility control.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween-80 to each well.
-
Incubate for an additional 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the inhibitor that prevents this color change.
In Vitro PknB Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PknB.
Materials:
-
Recombinant purified PknB enzyme.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate like GarA).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
PknB inhibitor stock solution.
-
SDS-PAGE equipment and reagents.
-
Phosphorimager or autoradiography film.
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube or 96-well plate. A typical reaction mixture contains kinase buffer, PknB enzyme, substrate, and the PknB inhibitor at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PknB activity.
Generation and Identification of Resistant Mutants
This protocol outlines a general approach for attempting to generate and identify mutations that confer resistance to a PknB inhibitor.
Procedure:
-
Selection of Resistant Mutants:
-
Grow a large population of M. tuberculosis H37Rv (e.g., 10⁹ to 10¹⁰ CFU) to late-log phase.
-
Plate the bacterial culture on Middlebrook 7H10 agar (B569324) plates containing the PknB inhibitor at concentrations 2x, 4x, and 8x the MIC.
-
Incubate the plates at 37°C for 3-4 weeks and monitor for the appearance of colonies.
-
-
Confirmation of Resistance:
-
Pick individual colonies and subculture them in drug-free medium.
-
Re-test the MIC of the putative resistant mutants to confirm the resistance phenotype.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain.
-
Sequence the pknB gene from the resistant mutants to identify any mutations.
-
Whole-genome sequencing can also be performed to identify mutations in other genes that may contribute to resistance.
-
-
Functional Characterization of Mutations:
-
If mutations in pknB are identified, introduce these mutations into a wild-type background using molecular cloning techniques.
-
Confirm that the identified mutation is responsible for the resistance phenotype by determining the MIC of the engineered mutant.
-
Express and purify the mutant PknB protein and perform in vitro kinase inhibition assays to determine if the mutation affects the inhibitor's binding and efficacy.
-
Visualizing Key Pathways and Workflows
Decoding the Molecular Handshake: A Comparative Guide to PknB-IN-2 and Other ATP-Competitive Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between an inhibitor and its target kinase is paramount for rational drug design. This guide provides a detailed comparison of the binding mode of PknB-IN-2 with other prominent ATP-competitive inhibitors of Mycobacterium tuberculosis PknB, a serine/threonine protein kinase essential for bacterial growth and a promising anti-tuberculosis drug target.
This publication delves into the structural and functional aspects of PknB inhibition, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Comparison of PknB Inhibitors
The following table summarizes the in vitro potency of this compound and other selected ATP-competitive inhibitors against M. tuberculosis PknB.
| Inhibitor | IC50 (µM) | Ki (nM) | Assay Type | Reference |
| This compound | 12.1 | - | Not Specified | [1][2] |
| Mitoxantrone (B413) | - | - | Not Specified | [3] |
| MRT67127 | 0.053 | - | Non-radioactive ATP depletion | [4] |
| MRT67153 | 0.056 | - | Non-radioactive ATP depletion | [4] |
| K-252-a | ~0.1 | - | Radioactive kinase assay | [5] |
| K-252-b | ~0.1 | - | Radioactive kinase assay | [5] |
| Staurosporine | - | - | Radioactive kinase assay | [5] |
| Compound 38 | - | <1.3 | Not Specified | [6] |
Binding Mode Analysis: A Tale of Diverse Scaffolds
While a crystal structure of PknB in complex with this compound is not publicly available, insights into its potential binding mode can be inferred from the extensive structural data available for other ATP-competitive inhibitors. These inhibitors, despite their structural diversity, share a common strategy of engaging with key residues within the ATP-binding pocket of PknB.
Key Interactions:
-
Hinge Region: A crucial interaction for many ATP-competitive inhibitors is the formation of hydrogen bonds with the backbone atoms of the hinge region, which connects the N- and C-lobes of the kinase domain. For PknB, docking studies of some inhibitors suggest interactions with the peptide backbone of Val95 and the peptide carbonyl of Glu93.[4]
-
Hydrophobic Pockets: The ATP-binding site is lined with hydrophobic residues that provide van der Waals contacts, contributing significantly to inhibitor affinity. A notable feature is a hydrophobic pocket near the "gatekeeper" residue, Met92.[4] The cyclopropyl (B3062369) group of some potent inhibitors has been observed to interact with this pocket.[6]
-
Glycine-Rich Loop: The flexible glycine-rich loop (P-loop) at the entrance of the ATP-binding site also plays a role in inhibitor binding, primarily through extensive van der Waals contacts.[4]
Mitoxantrone, a known anti-cancer agent, has been structurally characterized in complex with PknB. It occupies the adenine-binding pocket, providing a template for the design of novel inhibitors.[3] The flat, aromatic core of mitoxantrone likely engages in stacking interactions with residues in the binding site.
Synthetic Inhibitors: A number of potent synthetic inhibitors with nanomolar efficacy have been developed.[4] X-ray crystallography of one such inhibitor, compound 38, in complex with PknB reveals that its aminopyrazole moiety forms key hydrogen bonds with the hinge region, while a cyclopropyl group extends into the small hydrophobic pocket defined by Met92 and Val25.[6]
PknB Signaling Pathway and Inhibition
PknB is a transmembrane protein with an intracellular kinase domain and an extracellular domain containing PASTA (Penicillin-binding protein and Serine/Threonine kinase Associated) motifs.[7] It plays a critical role in regulating cell division and cell wall synthesis. The current understanding of the PknB signaling pathway is depicted below.
Caption: PknB Signaling Pathway and Mechanism of ATP-Competitive Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Radioactive)
This protocol is adapted from methods used to assess the inhibitory activity of compounds like K-252-a and K-252-b.[5]
-
Reaction Setup:
-
Prepare a reaction mixture in a total volume of 20 µL containing:
-
25 mM Tris-HCl, pH 7.0
-
1 mM Dithiothreitol (DTT)
-
5 mM MgCl₂
-
1 mM EDTA
-
1 µg of purified PknB kinase domain
-
Desired concentration of the test inhibitor (e.g., this compound) or DMSO as a vehicle control.
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Start the kinase reaction by adding 0.08 µCi of [γ-³²P]ATP.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and heating at 100°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Soak the gel in 20% trichloroacetic acid (TCA) for 10 minutes at 90°C to precipitate proteins and remove unincorporated [γ-³²P]ATP.
-
Dry the gel and visualize the radiolabeled PknB (autophosphorylation) by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.
-
Non-Radioactive PknB Kinase Assay (ATP Depletion)
This protocol is based on the high-throughput screening method used to identify potent synthetic inhibitors.[4]
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture to follow ATP depletion. The final reaction volume is typically 50 µL.
-
The reaction buffer contains:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM DTT
-
0.01% (v/v) Triton X-100
-
-
Add purified PknB kinase domain (final concentration, e.g., 10 nM).
-
Add the substrate, GarA (final concentration, e.g., 5 µM).
-
Add the test inhibitor at various concentrations.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding ATP at its Kₘ concentration (e.g., 1.5 µM).[4]
-
-
Detection of ATP Depletion:
-
After a defined incubation period at room temperature (e.g., 60 minutes), stop the kinase reaction.
-
Measure the amount of remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
The decrease in luminescence is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The landscape of PknB inhibitors is diverse, with compounds ranging from natural products to potent synthetic molecules. While this compound shows moderate inhibitory activity, a deeper understanding of its binding mode through structural studies would be invaluable for its further development. The detailed comparison with other ATP-competitive inhibitors highlights common strategies for targeting the PknB active site, providing a strong foundation for the rational design of next-generation anti-tuberculosis therapeutics. The experimental protocols provided herein offer a standardized framework for the evaluation of new chemical entities targeting this essential mycobacterial kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ser/Thr Protein Kinase PknB Is Essential for Sustaining Mycobacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mtb PKNA/PKNB Dual Inhibition Provides Selectivity Advantages for Inhibitor Design To Minimize Host Kinase Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Extracytoplasmic Domain of the Mycobacterium tuberculosis Ser/Thr Kinase PknB Binds Specific Muropeptides and Is Required for PknB Localization - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
